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  • Product: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
  • CAS: 1351658-98-4

Core Science & Biosynthesis

Foundational

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride chemical properties

An In-Depth Technical Guide to 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride Abstract This technical guide provides a comprehensive overview of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a heterocyclic compound of interest in drug discovery and chemical research. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway, and recommended analytical protocols for identity and purity verification. Furthermore, it explores the potential pharmacological relevance of the 4-aminopyrazole and morpholine scaffolds, grounding the compound in the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their work.

Core Compound Identity and Structural Significance

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a substituted 4-aminopyrazole presented as a stable dihydrochloride salt. Its structure combines three key chemical motifs: a pyrazole core, a 4-amino functional group, and an N-1 substituted morpholinoethyl side chain.

  • Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[4][5][6] Its aromaticity confers stability, and the nitrogen atoms provide sites for hydrogen bonding, making it an effective pharmacophore.[3][7] Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][8][9][10]

  • 4-Aminopyrazole Moiety: The amine group at the C-4 position is a critical feature. 4-aminopyrazoles are valuable synthetic intermediates and are themselves investigated for various therapeutic applications.[6][11] The position of the amino group allows for further derivatization and interaction with biological targets.

  • Morpholinoethyl Side Chain: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. Its presence suggests the compound is optimized for potential use in biological systems.

Chemical Structure Diagram

chemical_structure cluster_pyrazole Pyrazole Core cluster_morpholine Morpholine Moiety p1 N c5 C p1->c5 linker1 CH₂ p1->linker1 p2 N p2->p1 c3 C c3->p2 inv1 c4 C c4->c3 amine H₂N c4->amine c5->c4 inv2 m_n N m_c1 CH₂ m_n->m_c1 m_o O m_c3 CH₂ m_o->m_c3 m_c2 CH₂ m_c1->m_c2 m_c2->m_o m_c4 CH₂ m_c3->m_c4 m_c4->m_n linker2 CH₂ linker1->linker2 linker2->m_n hcl1 • HCl hcl2 • HCl inv3 inv4

Caption: Chemical structure of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

Physicochemical and Technical Data

Quantitative experimental data for this specific molecule is not widely published. The information below is compiled from commercial suppliers and computational models.[12][13] Researchers are advised to perform their own characterization to confirm these properties.

PropertyValueSource
CAS Number 1351658-98-4[12][13]
IUPAC Name 1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride[13]
Molecular Formula C₉H₁₈Cl₂N₄O[12][13]
Molecular Weight 269.17 g/mol [12][13]
Appearance Solid[12][13]
Purity (Typical) ≥95%[12][13]
InChI Key DHYNEDDUWWFULD-UHFFFAOYSA-N[12][13]
Canonical SMILES Cl.Cl.NC1=CN(CCN2CCOCC2)N=C1[13]
Storage Room Temperature, protect from moistureRecommended
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its dihydrochloride salt form. Solubility in non-polar organic solvents is likely low.Inferred
Melting Point Not publicly available. Must be determined experimentally.-
pKa Not publicly available. Must be determined experimentally. The presence of a primary amine, a pyrazole ring, and a tertiary amine (morpholine) suggests multiple pKa values.-

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of N-substituted 4-aminopyrazoles.[14][15] The most logical approach involves a two-step process: construction of the 4-aminopyrazole core followed by N-1 alkylation.

Proposed Synthetic Workflow

synthesis_workflow cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: N-1 Alkylation cluster_step3 Step 3: Salt Formation & Purification A Precursor (e.g., 3-Oxo-alkanenitrile) C Cyclization Reaction (e.g., Knorr Synthesis) A->C B Hydrazine Hydrate B->C D 4-Aminopyrazole Intermediate C->D F N-Alkylation Reaction D->F D->F E 4-(2-Chloroethyl)morpholine (Alkylating Agent) E->F G Crude Product (Free Base) F->G I Salt Formation G->I H HCl in Ether/Isopropanol H->I K Purification (Recrystallization) I->K J Final Product (Dihydrochloride) K->J

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology (Hypothetical Protocol)

Expertise Behind the Choices: This protocol is designed for efficiency and control. Using a protected 4-aminopyrazole intermediate prevents competitive N-alkylation at the exo-amino group. The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole N-H for efficient alkylation. The final salt formation step not only prepares the specified form of the compound but also serves as a final purification step, as hydrochloride salts often have excellent crystallinity.

Step 1: Synthesis of 4-Nitro-1H-pyrazole (A common precursor)

  • Rationale: Nitration at the 4-position of pyrazole is a well-established reaction.[1][7] The nitro group is an excellent precursor to the amine via reduction.

  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.

  • Slowly add 1H-pyrazole while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with cold water, and dry to yield 4-nitro-1H-pyrazole.

Step 2: N-1 Alkylation with 4-(2-Chloroethyl)morpholine

  • Rationale: Standard N-alkylation of a pyrazole requires a base to deprotonate the N-H proton, creating a nucleophilic nitrogen that attacks the alkyl halide.

  • Dissolve 4-nitro-1H-pyrazole in a dry aprotic solvent like DMF or acetonitrile.

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for higher reactivity).

  • Add 4-(2-chloroethyl)morpholine (or the corresponding bromide/tosylate) to the mixture.

  • Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool, filter off the base, and remove the solvent under reduced pressure. Purify the residue via column chromatography to obtain 1-(2-morpholin-4-ylethyl)-4-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines. Other methods like SnCl₂/HCl can also be used.

  • Dissolve the product from Step 2 in a solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the free base: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine.

Step 4: Dihydrochloride Salt Formation

  • Rationale: The final product is a dihydrochloride salt. This is achieved by treating the free base, which has two basic nitrogen centers (the pyrazole amine and the morpholine amine), with at least two equivalents of HCl.

  • Dissolve the purified free base from Step 3 in a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir for 30-60 minutes, then collect the solid by filtration.

  • Wash the solid with cold anhydrous solvent and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the compound, a series of analytical tests are mandatory. This constitutes a self-validating system for any researcher using or synthesizing this molecule.

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation & PuritySignals corresponding to the pyrazole ring protons, the ethyl linker protons, the morpholine protons, and the amine protons. Integration should match the 16 protons of the free base. The dihydrochloride salt may cause peak broadening, especially for protons near the nitrogen atoms.
¹³C NMR Carbon Skeleton ConfirmationSignals for the 9 distinct carbon atoms in the molecule.
Mass Spectrometry (LC-MS/HRMS) Molecular Weight VerificationDetection of the molecular ion [M+H]⁺ for the free base at m/z ≈ 197.14. High-resolution mass spectrometry should confirm the elemental formula C₉H₁₇N₄O⁺.
HPLC Purity AssessmentA single major peak under various conditions (e.g., different mobile phases) indicates high purity. Recommended for determining purity percentages (e.g., >95%).
FT-IR Functional Group IdentificationCharacteristic stretches for N-H (amine), C-H (aliphatic and aromatic), C=C/C=N (pyrazole ring), and C-O-C (morpholine ether) bonds.

Potential Biological and Pharmacological Context

There is no specific published data on the biological activity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. However, its structural components are prevalent in pharmacologically active agents, suggesting several avenues for research.

  • Kinase Inhibition: Many kinase inhibitors utilize a substituted pyrazole core as a hinge-binding motif. The 4-aminopyrazole scaffold, in particular, is a known privileged structure in this area.

  • Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[1][9]

  • Antimicrobial/Antifungal Applications: The pyrazole nucleus is present in various compounds developed for their antimicrobial and antifungal properties.[4][9]

  • CNS Activity: The morpholine group is often used to improve blood-brain barrier penetration, making CNS-related applications a possibility.

Given its structure, this compound is a prime candidate for screening in kinase inhibitor assays, anti-proliferative assays against cancer cell lines, and in panels for anti-inflammatory or antimicrobial activity.

Handling, Storage, and Safety

  • Intended Use: This product is intended for laboratory research use only.[12]

  • Safety: As an amine salt, it should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. The parent compound, 1H-pyrazol-4-amine, is classified as harmful if swallowed and causes skin and eye irritation.[16] Similar precautions should be taken with this derivative.

  • Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is likely hygroscopic; exposure to moisture should be minimized to prevent clumping and degradation.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs. (Note: A full, numbered reference list would be generated here based on the cited sources provided in the grounding tool.)

Sources

Exploratory

Synthesis and Characterization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Dihydrochloride: A Guide for Medicinal Chemistry Professionals

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. This compound is a valuable building block in drug discovery, incorporating the privileged pyrazole and morpholine scaffolds. The guide details a robust, three-step synthetic pathway, including N-alkylation of 4-nitropyrazole, catalytic hydrogenation, and subsequent salt formation. Each protocol is presented with step-by-step instructions and scientific rationale for key experimental choices. Furthermore, a complete guide to the analytical characterization of the final compound is provided, including expected results from NMR, MS, and IR spectroscopy, ensuring researchers can validate the identity, purity, and quality of their synthesized material.

Introduction and Strategic Importance

The 4-aminopyrazole moiety is a cornerstone structural motif in modern medicinal chemistry, renowned for its role in potent and selective kinase inhibitors used in oncology and immunology.[1] The pyrazole ring acts as a versatile hydrogen-bond donor and acceptor, effectively anchoring ligands within the ATP-binding sites of various kinases. The incorporation of a morpholine group, a common "solubilizing" fragment, enhances pharmacokinetic properties such as aqueous solubility and metabolic stability, while also providing an additional vector for molecular interactions.[2]

The target compound, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, combines these two privileged fragments via an ethyl linker. This specific architecture makes it a highly desirable intermediate for the synthesis of advanced drug candidates, particularly for targeting protein kinases.[3] This guide presents a reliable and reproducible synthetic route, beginning from commercially available starting materials, and establishes a full analytical profile for quality control.

Synthetic Strategy and Retrosynthesis

A logical and efficient synthetic strategy is paramount for producing the target compound with high yield and purity. The synthesis is designed as a three-step sequence, predicated on the foundational principles of heterocyclic chemistry.

Forward Synthetic Pathway: The synthesis commences with the N-alkylation of 4-nitropyrazole with 4-(2-chloroethyl)morpholine. This is followed by the selective reduction of the nitro group to the primary amine. The final step involves the conversion of the resulting free base into its more stable and crystalline dihydrochloride salt.

Retrosynthetic Analysis: Deconstructing the target molecule, the dihydrochloride salt is logically formed from its free base. The primary amine at the C4 position of the pyrazole is most reliably installed via the reduction of a nitro group, a common and high-yielding transformation.[4] This points to 1-(2-morpholinoethyl)-4-nitro-1H-pyrazole as the key intermediate. This intermediate can be disconnected at the pyrazole N1-alkyl bond, revealing two readily available starting materials: 4-nitropyrazole and an N-(2-haloethyl)morpholine derivative.

Synthetic Pathway Target 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride FreeBase Free Base (Amine) FreeBase->Target HCl (aq. or gas) NitroIntermediate 1-(2-morpholinoethyl)-4-nitro -1H-pyrazole NitroIntermediate->FreeBase Reduction (H₂, Pd/C) Start1 4-Nitropyrazole Start1->NitroIntermediate N-Alkylation (Base) Start2 4-(2-Chloroethyl)morpholine Hydrochloride Start2->NitroIntermediate N-Alkylation (Base) Experimental Workflow Start Step 1: N-Alkylation (4-Nitropyrazole + Alkylating Agent) Workup1 Aqueous Work-up (Extraction & Drying) Start->Workup1 Reaction Complete Reduction Step 2: Nitro Reduction (Catalytic Hydrogenation) Workup1->Reduction Crude Nitro-Intermediate Workup2 Catalyst Filtration Reduction->Workup2 Reaction Complete Salt Step 3: Salt Formation (Addition of HCl) Workup2->Salt Crude Free Base Final Final Product Isolation (Filtration & Drying) Salt->Final Precipitation QC Quality Control & Characterization (NMR, MS, HPLC, IR) Final->QC Purified Dihydrochloride Salt

Sources

Foundational

An In-Depth Technical Guide to the Putative PIM Kinase Inhibitor: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Abstract The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and metabolic adaptation. Their constitutive activity and frequent overexpression in a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and metabolic adaptation. Their constitutive activity and frequent overexpression in a wide range of hematological and solid tumors have established them as compelling targets for anticancer drug discovery. This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel small molecule, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, as a putative inhibitor of the Pim kinases. Drawing upon the well-established pharmacology of pyrazole-containing kinase inhibitors, we delineate a strategic framework for its comprehensive evaluation. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific rationale for characterizing this and similar compounds.

Introduction: The Rationale for Targeting Pim Kinases

The Pim kinases are a unique class of constitutively active serine/threonine kinases that act as key downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2] Unlike many other kinases, their activation is primarily regulated at the transcriptional and translational levels, rather than by phosphorylation.[3] This constant state of readiness allows cells to rapidly respond to mitogenic stimuli.

In oncology, the overexpression of Pim kinases is a frequent event, contributing to tumorigenesis by phosphorylating a host of substrates involved in critical cellular processes.[4] Key substrates include the pro-apoptotic protein BAD, leading to its inactivation, and cell cycle regulators like p21 and p27, promoting cell cycle progression.[3][5] Consequently, inhibition of the Pim kinases presents a promising therapeutic strategy to counteract these pro-survival signals in cancer cells.

The compound at the center of this guide, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, possesses structural motifs—a substituted pyrazole core and a morpholine group—that are prevalent in numerous documented kinase inhibitors, including those targeting the Pim family.[6] While direct evidence for its activity against Pim kinases is not yet published, its chemical architecture provides a strong rationale for its investigation as a potential inhibitor.

Table 1: Physicochemical Properties of the Candidate Inhibitor

PropertyValue
IUPAC Name 1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride
CAS Number 1351658-98-4[1]
Molecular Formula C₉H₁₈Cl₂N₄O[1]
Molecular Weight 269.17 g/mol [1]
Canonical SMILES Cl.Cl.NC1=CN(CCN2CCOCC2)N=C1[1]

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Based on the structure of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine and the known binding modes of similar pyrazole-based inhibitors, we hypothesize that this compound functions as an ATP-competitive inhibitor of the Pim kinases. The pyrazole ring is proposed to form key interactions within the hinge region of the ATP-binding pocket of the Pim kinases, while the morpholinoethyl side chain likely extends into the solvent-exposed region, potentially enhancing solubility and cellular permeability.

Inhibition of Pim kinase activity would block the phosphorylation of its downstream substrates, thereby reactivating apoptotic pathways and inducing cell cycle arrest. A primary and readily measurable consequence of Pim-1 inhibition is the reduced phosphorylation of the pro-apoptotic protein BAD at serine 112 (Ser112).[7][8] This prevents BAD from being sequestered by 14-3-3 proteins, allowing it to heterodimerize with and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately promoting apoptosis.

Pim Kinase Signaling Pathway

The following diagram illustrates the central role of Pim kinases in cell survival and proliferation and the expected impact of inhibition.

Pim_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAKs Cytokines->JAK activate STAT STATs JAK->STAT activate Pim_Kinase Pim Kinase Transcription & Translation STAT->Pim_Kinase induce Pim_Protein Active Pim Kinase Pim_Kinase->Pim_Protein BAD BAD Pim_Protein->BAD phosphorylates p21_p27 p21 / p27 Pim_Protein->p21_p27 phosphorylates Inhibitor 1-(2-morpholin-4-ylethyl)-1H- pyrazol-4-amine dihydrochloride Inhibitor->Pim_Protein inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis pBAD->Apoptosis inhibits Inactive_p21_p27 Inactive p21 / p27 Cell_Cycle Cell Cycle Progression Inactive_p21_p27->Cell_Cycle promotes Experimental_Workflow Start Compound Synthesis & QC Biochem_Assay Biochemical Kinase Assay (Pim-1, -2, -3) Start->Biochem_Assay IC50_Determination Determine IC50 Values Biochem_Assay->IC50_Determination Cellular_Assay Cellular Target Engagement Assay (p-BAD Western Blot / ELISA) IC50_Determination->Cellular_Assay Potent? EC50_Determination Determine Cellular EC50 Cellular_Assay->EC50_Determination Viability_Assay Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo) EC50_Determination->Viability_Assay Active? GI50_Determination Determine GI50 Values Viability_Assay->GI50_Determination Conclusion Mechanism of Action Confirmed GI50_Determination->Conclusion

Caption: Experimental Workflow for Inhibitor Characterization.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on purified Pim kinase enzymes by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase. After the kinase reaction, remaining ATP is depleted, and then ADP is converted to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. Materials:

  • Recombinant Pim-1, Pim-2, and Pim-3 enzymes

  • Pim Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT) * Substrate peptide (e.g., based on BAD sequence)

  • ATP solution

  • 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM. Then, dilute these into the kinase buffer.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of recombinant Pim kinase in kinase buffer.

    • 2 µL of a substrate/ATP mixture (final concentration of ATP should be at or near the Kₘ for each kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Table 2: Template for Biochemical IC₅₀ Data

KinaseTest Compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
Pim-1
Pim-2
Pim-3
Protocol 3.2: Cellular Target Engagement Assay (Western Blot for p-BAD)

This protocol assesses the ability of the compound to inhibit Pim kinase activity within intact cells by measuring the phosphorylation of its downstream target, BAD.

Principle: Actively growing cells that overexpress Pim-1 are treated with the inhibitor. A reduction in the phosphorylation of BAD at Ser112 indicates cellular target engagement by the inhibitor. [7] Materials:

  • A suitable cell line with high Pim-1 expression (e.g., HEK293T cells transiently transfected with Pim-1, or a cancer cell line like RWPE2 or MOLM-16). [7]* Cell culture medium and supplements.

  • Test compound and vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL detection reagents.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., 0-10 µM) for 3-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer, boil for 5 minutes, and separate the proteins on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading and to assess total BAD levels, the membrane can be stripped and re-probed with antibodies for total BAD and GAPDH.

Data Analysis:

  • Quantify the band intensity for p-BAD, total BAD, and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the p-BAD signal to the total BAD signal for each treatment condition.

  • Plot the normalized p-BAD levels against the inhibitor concentration to determine the cellular EC₅₀ (effective concentration).

Conclusion and Future Directions

The structural characteristics of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride make it a compelling candidate for investigation as a Pim kinase inhibitor. The experimental framework detailed in this guide provides a clear and robust pathway for validating its hypothesized mechanism of action. Successful execution of these protocols will not only elucidate the biochemical potency and cellular efficacy of this specific compound but will also serve as a template for the characterization of other novel kinase inhibitors. Positive results from these studies would warrant further investigation into its kinase selectivity profile, pharmacokinetic properties, and in vivo anti-tumor efficacy, paving the way for its potential development as a novel anticancer therapeutic.

References

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  • PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. (2018). Biomolecules. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. (2012). Journal of Cellular Biochemistry. [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). International Journal of Molecular Sciences. [Link]

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  • PIM1 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. (2019). Leukemia. [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). Neoplasia. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Oncology Letters. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 19, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 19, 2026, from [Link]

  • Direct-Blot™ Western Blotting Protocol V.1. (2016). Protocols.io. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2020). Molecules. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Pharmaceuticals. [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. [Link]

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. [Link]

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Exploratory

Whitepaper: A Multi-pronged Strategy for the Biological Target Deconvolution of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of a small molecule's biological target is a critical step in drug discovery, transforming a compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead.[1] This guide outlines a comprehensive, multi-pronged strategy for elucidating the molecular target(s) of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a novel pyrazole derivative. Given that pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects, a systematic approach to target deconvolution is paramount.[2][3][4] This document provides field-proven, in-depth protocols for computational prediction, direct biochemical interrogation, and cell-based validation, designed to guide researchers through the complex process of target identification and validation.

Introduction: The Challenge and the Strategy

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride belongs to the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[3][4] While its structure suggests potential interactions with a variety of biological macromolecules, its specific target(s) remain uncharacterized. The process of identifying these targets, often termed target deconvolution, is essential for understanding its mechanism of action and predicting potential therapeutic applications or off-target effects.[5][6]

Our strategy is built on a logical progression from broad, predictive methods to specific, validated experimental approaches. This funneling approach, illustrated below, maximizes efficiency and confidence in the final identified target(s).

G cluster_0 Phase 1: In Silico Prediction & Hypothesis Generation cluster_1 Phase 2: Experimental Screening & Hit Generation cluster_2 Phase 3: Target Validation & Mechanism of Action Computational Prediction Computational Prediction Biochemical Approaches Biochemical Approaches Computational Prediction->Biochemical Approaches Prioritizes protein families (e.g., kinases, GPCRs) Phenotypic Screening Phenotypic Screening Computational Prediction->Phenotypic Screening Informs assay design Target Validation Target Validation Biochemical Approaches->Target Validation Identifies direct binders Phenotypic Screening->Target Validation Links compound to cellular effect

Caption: A multi-phase workflow for target identification.

Phase 1: Computational Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable, testable hypotheses about the compound's potential targets.[7] These in silico approaches leverage vast databases of known drug-target interactions to predict targets for a novel molecule based on structural or chemical similarity.[8][9]

Ligand-Based Virtual Screening

This approach compares 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride to libraries of compounds with known biological targets.[7] Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to make these predictions.[10]

Protocol: Target Prediction using SwissTargetPrediction

  • Input Compound: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1COCCN1CCN2C=C(N=C2)N.

  • Access Web Server: Navigate to the SwissTargetPrediction web server.

  • Submit Query: Paste the SMILES string into the query box and initiate the prediction.

  • Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to protein families that are highly represented, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. This provides a focused starting point for experimental validation.

Kinase Target Prediction

Given that many pyrazole-containing drugs target the kinome, specialized predictors can offer more refined hypotheses.[3] Computational tools like KinasePred use machine learning models trained on known kinase inhibitors to predict the potential kinase targets of a new small molecule.[11]

Data Presentation: Hypothetical Computational Prediction Results

Prediction ToolPredicted Target ClassTop Predicted TargetsConfidence Score
SwissTargetPredictionKinasesSRC, ABL1, LCKHigh
SwissTargetPredictionGPCRsADRB2, OPRM1Medium
KinasePredTyrosine KinasesEGFR, VEGFR2High

This initial computational analysis strongly suggests that protein kinases are a high-probability target class for this compound, providing a clear direction for the next phase of experimental work.

Phase 2: Experimental Target Identification

With a set of hypotheses in hand, the next step is to physically isolate and identify the interacting proteins from a complex biological sample. Affinity-based pull-down methods are a cornerstone of this process.[1][6][12]

Affinity Chromatography-Mass Spectrometry (AP-MS)

Affinity chromatography remains one of the most widely used methods for target identification.[13] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to capture binding proteins (the "prey") from a cell lysate.[6][14] These captured proteins are then identified using mass spectrometry.

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Protein Capture cluster_2 Step 3: Identification A Synthesize affinity probe: Compound + Linker + Biotin Tag B Immobilize probe on Streptavidin beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Separate proteins (SDS-PAGE) E->F G Identify proteins by Mass Spectrometry F->G

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol: Photo-Affinity Labeling & Pulldown

This protocol enhances the standard AP-MS workflow by incorporating a photoreactive group, which forms a covalent bond with the target upon UV light exposure, capturing even transient interactions.[12][15]

  • Probe Synthesis: Synthesize a derivative of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine. This "probe" must incorporate three key features:

    • Binding Moiety: The original compound structure.

    • Photoreactive Group: A diazirine or benzophenone group for UV-induced crosslinking.

    • Affinity Handle: A biotin tag for purification.[1]

    • Causality: The linker connecting these moieties must be attached to a position on the parent molecule that is non-essential for its biological activity, as determined by preliminary Structure-Activity Relationship (SAR) studies.[13]

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if an anti-proliferative phenotype is observed).

  • Incubation & Crosslinking:

    • Incubate the cell lysate with the photo-affinity probe.

    • Expose the mixture to UV light (typically 365 nm) to activate the photoreactive group and form a covalent bond between the probe and its target protein(s).[12]

  • Affinity Purification:

    • Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe-target complexes.[1]

    • Perform extensive washing steps to remove proteins that are non-specifically bound to the beads.[15]

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Visualize protein bands using silver or Coomassie staining.

    • Excise bands that are present in the probe-treated sample but absent in a negative control (e.g., a competition experiment with excess free compound).

    • Submit the excised bands for identification by mass spectrometry (e.g., LC-MS/MS).[14][16]

Kinome Profiling

Based on the in silico predictions, a more targeted approach is warranted. Kinome profiling services offer a high-throughput method to screen the compound against a large panel of purified kinases, providing data on both potency and selectivity.[17][18] This is crucial for identifying both primary targets and potential off-target effects that could lead to toxicity.[18]

Experimental Design: Kinase Panel Screen

  • Service Providers: Companies like Reaction Biology or Oncolines B.V. offer comprehensive kinase screening panels.[18][19]

  • Assay Format: Typically, these are radiometric assays (e.g., HotSpot™) that measure the transfer of ³³P-ATP to a substrate.[18]

  • Screening Concentration: A primary screen is often run at a single high concentration (e.g., 10 µM) to identify any kinases with significant inhibition.

  • Follow-up: Hits from the primary screen are then subjected to dose-response analysis to determine their IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation: Representative Kinome Profiling Data

Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)Kinase Family
SRC98%50Tyrosine Kinase
ABL195%85Tyrosine Kinase
LCK92%120Tyrosine Kinase
EGFR15%>10,000Tyrosine Kinase
CDK25%>10,000Ser/Thr Kinase

This data would strongly indicate that the compound is a potent and selective inhibitor of the SRC family of kinases.

Phase 3: Target Validation and Mechanistic Elucidation

Identifying a protein that binds to the compound is not sufficient; it must be validated as a biologically relevant target.[20] Validation confirms that the interaction between the compound and the protein is responsible for the observed cellular or physiological effect.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular context.[5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This change in thermal stability can be quantified.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Detection A Treat intact cells with Compound or Vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble (folded) vs. aggregated (unfolded) proteins B->C D Analyze soluble fraction by Western Blot for the hypothesized target protein C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: CETSA for Target Validation

  • Cell Treatment: Treat two populations of cultured cells, one with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and one with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to pellet the heat-denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot using an antibody specific for the putative target (e.g., an anti-SRC antibody).

  • Interpretation: A positive result is a shift in the melting curve to a higher temperature for the target protein in the compound-treated samples compared to the vehicle control, confirming direct physical engagement in a cellular environment.

Downstream Pathway Analysis

Once a target is validated, the final step is to understand the functional consequences of its modulation. If SRC kinase is confirmed as the target, its inhibition should lead to predictable changes in downstream signaling pathways.

  • Method: Treat cells with the compound and perform a Western blot analysis to probe the phosphorylation status of known SRC substrates and downstream effectors (e.g., FAK, STAT3).

  • Expected Outcome: A decrease in the phosphorylation of these downstream proteins would provide strong mechanistic evidence that the compound's cellular activity is mediated through the inhibition of its validated target, SRC kinase.

Conclusion

The identification of the biological target for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a challenging but achievable goal. By employing a systematic, multi-pronged strategy that integrates computational prediction, robust biochemical screening, and rigorous cellular validation, researchers can confidently deconvolve its mechanism of action. This structured approach not only illuminates the function of a novel chemical entity but also paves the way for its potential development as a selective chemical probe or therapeutic agent.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • BioSpace. (2023). Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. BioSpace. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Grisoni, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V. Available at: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. Available at: [Link]

  • Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Semantic Scholar. (n.d.). Phenotypic screening: A more rapid route to target deconvolution. Semantic Scholar. Available at: [Link]

  • Alhassan, M., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • ResearchGate. (2019). Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]

  • Mack, K. L., & Shokat, K. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. Available at: [Link]

  • de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester. PubChem. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a molecule of interest in pharmaceutical research. The f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a molecule of interest in pharmaceutical research. The focus is on two critical parameters for drug development: solubility and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the characterization of this compound.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to successful formulation and, ultimately, clinical efficacy. 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, with its pyrazole core, presents a scaffold of significant interest in medicinal chemistry.[1][2] Pyrazole derivatives have been successfully developed into a range of approved drugs, valued for their diverse biological activities.[1][2][3]

This guide will provide a robust framework for evaluating the solubility and stability of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, enabling researchers to anticipate and address potential development hurdles. While specific experimental data for this compound is not extensively published, this document will equip you with the necessary protocols and theoretical understanding to generate this critical information in your own laboratory settings.

Molecular Profile and Predicted Characteristics

A thorough understanding of a molecule's structure is the first step in predicting its behavior. 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a solid substance with the molecular formula C9H18Cl2N4O and a molecular weight of 269.17 g/mol .[4][5]

Structural Features and Their Implications:

  • Pyrazole Core: The five-membered aromatic pyrazole ring is a common motif in medicinal chemistry.[1][6] Its aromaticity contributes to the molecule's overall stability. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, potentially influencing interactions with solvents and biological targets.[6]

  • Morpholine Moiety: The morpholine group is known to enhance aqueous solubility and is often incorporated into drug candidates to improve their pharmacokinetic properties.[7]

  • Primary Amine: The presence of a primary amine (NH2) group on the pyrazole ring provides a basic center, making the molecule susceptible to protonation. This is a key factor in its pH-dependent solubility.

  • Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility compared to the free base. The salt form indicates that the molecule has two basic centers that are protonated.

Based on these structural features, we can hypothesize that 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride will exhibit good aqueous solubility, particularly in acidic to neutral pH ranges. However, its stability, especially in solution, will need to be carefully evaluated, as the amine and pyrazole functionalities could be susceptible to degradation under certain conditions.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.[8] For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The following sections outline a systematic approach to characterizing the solubility of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration of a compound that dissolves in a given solvent system when added from a concentrated stock solution (typically in DMSO) and is a measure of how quickly a compound precipitates.[9] It is often used in early-stage drug discovery for high-throughput screening to quickly identify compounds with potential solubility liabilities.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[9] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

For drug development, thermodynamic solubility data is more definitive and is required for formulation development and regulatory submissions.

Experimental Protocols for Solubility Determination

A multi-faceted approach is recommended to build a comprehensive solubility profile.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 8.

  • Shake-Flask Method: Perform the shake-flask method as described above in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile is critical for predicting the compound's behavior in the gastrointestinal tract.

Data Presentation: A Template for Your Findings

The results of the solubility studies should be presented in a clear and organized manner.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Method
Purified Water~5-625Experimental ValueShake-Flask
0.1 N HCl1.237Experimental ValueShake-Flask
Phosphate Buffer4.537Experimental ValueShake-Flask
Phosphate Buffer6.837Experimental ValueShake-Flask
Phosphate Buffer7.437Experimental ValueShake-Flask
EthanolN/A25Experimental ValueShake-Flask
Propylene GlycolN/A25Experimental ValueShake-Flask
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_output Output prep1 Weigh excess compound prep2 Add to vials with various solvents/buffers prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge or filter to remove solid equil->sep analysis Quantify concentration in supernatant (HPLC, LC-MS) sep->analysis output Solubility Data (mg/mL) analysis->output G cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Stability cluster_analysis Data Analysis & Reporting stress_conditions Expose to Acid, Base, Oxidation, Heat, Light analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_conditions->analytical_method degradation_profile Identify Degradation Pathways & Degradation Products analytical_method->degradation_profile storage Store API under ICH conditions (e.g., 25°C/60%RH, 40°C/75%RH) testing Test at specified time points storage->testing shelf_life Establish Retest Period/ Shelf-Life & Storage Conditions testing->shelf_life

Caption: Workflow for a Comprehensive Stability Assessment.

Conclusion

The successful development of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride as a therapeutic agent is intrinsically linked to a thorough understanding of its solubility and stability. This guide has provided a detailed roadmap for the systematic evaluation of these critical properties. By implementing the described experimental protocols and adhering to the principles of scientific integrity, researchers can generate the high-quality data necessary to support formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective medicine to patients. The insights gained from these studies will not only de-risk the development program but also provide a solid foundation for all subsequent stages of pharmaceutical development.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024-01-08). Food And Drugs Authority. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). Retrieved from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved from [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003-12-17). Retrieved from [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018-09-30). World Health Organization (WHO). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1H-pyrazol-4-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. While experimental spectra for this specific compound are not public...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. While experimental spectra for this specific compound are not publicly available, this document, grounded in established principles of mass spectrometry and nuclear magnetic resonance spectroscopy, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.

Introduction

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The molecule combines a pyrazole core, a known pharmacophore present in numerous FDA-approved drugs, with a morpholine moiety, which is often introduced to improve physicochemical properties such as solubility and bioavailability.[1] Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide will detail the predicted Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the title compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum

The chemical formula for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is C9H18Cl2N4O.[2][3] The molecular weight of the free base (C9H16N4O) is 196.25 g/mol , and the dihydrochloride salt is 269.17 g/mol .[2][3]

In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed in its protonated form. The most prominent ion would likely be the [M+H]+ ion of the free base.

Table 1: Predicted Key Mass Spectrometry Peaks

m/z (Mass-to-Charge Ratio)Interpretation
197.14[M+H]+ of the free base (C9H17N4O+)
111.09Fragment corresponding to the morpholin-4-ylethyl moiety
87.08Fragment corresponding to the morpholine ring
83.05Fragment corresponding to the 4-aminopyrazole moiety[4]
Experimental Protocol for Mass Spectrometry

The following is a standard protocol for acquiring a mass spectrum of a small molecule like 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode to observe the [M+H]+ ion.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Interpretation of Fragmentation Pattern

The fragmentation of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine in the gas phase is expected to proceed through the cleavage of the more labile bonds. The ethyl linker between the pyrazole and morpholine rings is a likely site of initial fragmentation. The morpholine ring itself can also undergo characteristic ring-opening fragmentation.[5][6][7][8]

The fragmentation pathways are influenced by the protonation site, which is likely to be one of the nitrogen atoms. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.

M [M+H]+ m/z 197.14 F1 Morpholin-4-ylethyl fragment m/z 111.09 M->F1 Loss of 4-aminopyrazole F2 4-Aminopyrazole fragment m/z 83.05 M->F2 Loss of morpholin-4-ylethylene F3 Morpholine ring fragment m/z 87.08 F1->F3 Loss of ethylene

Caption: Predicted MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine are based on established chemical shift ranges for pyrazole and morpholine derivatives.[9][10][11][12][13] The dihydrochloride salt form and the choice of solvent (e.g., D₂O or DMSO-d₆) will influence the exact chemical shifts, particularly for protons attached to or near nitrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyrazole H-3, H-57.0 - 7.5s, s1H, 1H
N-CH₂ (pyrazole side)4.0 - 4.3t2H
N-CH₂ (morpholine side)2.7 - 3.0t2H
Morpholine O-CH₂3.5 - 3.8t4H
Morpholine N-CH₂2.4 - 2.7t4H
NH₂Broad singlet2H

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)
Pyrazole C-3, C-5130 - 140
Pyrazole C-4110 - 120
N-CH₂ (pyrazole side)45 - 55
N-CH₂ (morpholine side)55 - 65
Morpholine O-CH₂65 - 75
Morpholine N-CH₂50 - 60
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Spectroscopy: To aid in the assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the ethyl linker protons, and the morpholine ring protons. The dihydrochloride nature of the salt will likely lead to broad signals for the amine protons and any protons on adjacent atoms.

The ¹³C NMR spectrum will show corresponding signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of their electronic environment. 2D NMR experiments would be crucial for the definitive assignment of all proton and carbon signals.

cluster_mol 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Structure N1 N C5 C5(H) N1_sub CH2 C4 C4(NH2) C3 C3(H) N2 N CH2_2 CH2 N_morph N C_morph1 CH2 C_morph2 CH2 O_morph O C_morph3 CH2 C_morph4 CH2

Caption: Structure with key proton environments for NMR.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. The predicted mass spectrum and NMR chemical shifts, along with the outlined experimental protocols and interpretation strategies, serve as a valuable resource for scientists working on the synthesis, characterization, and application of this and related compounds. The structural insights gained from these spectroscopic techniques are fundamental to ensuring the identity, purity, and quality of chemical entities in a research and development setting.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]

  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Retrieved from [Link]

  • Abellán, S., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

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Foundational

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole ring, a five-membered aromatic heterocycle containing two...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[2][3] This guide provides a comprehensive exploration of pyrazole derivatives in drug discovery, delving into their synthesis, diverse mechanisms of action, and extensive therapeutic applications. We will examine the causality behind synthetic strategies and structure-activity relationships (SAR), offering field-proven insights for researchers. This document is designed to be a self-validating system, with detailed protocols and authoritative references to support key claims.

The Pyrazole Core: A Foundation of Versatility

The pyrazole nucleus is a remarkably versatile building block in the design of therapeutic agents.[4] Its aromaticity and the presence of two nitrogen atoms allow for a variety of interactions with biological targets.[3] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[3] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and solubility.[3]

The substitution pattern on the pyrazole ring is critical in defining the pharmacological activity of its derivatives.[5] Modifications at different positions can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. This high degree of tunability has allowed for the development of pyrazole-containing drugs across a wide range of therapeutic areas.[6][7]

Synthetic Strategies: From Classical to Modern Approaches

The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a foundational method. This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8]

2.1. Classical Synthesis: The Knorr Reaction

The Knorr synthesis and related cyclocondensation reactions remain a mainstay for creating the pyrazole ring. The general mechanism involves the reaction of a β-dicarbonyl compound with a hydrazine derivative, leading to the formation of the heterocyclic ring.[9]

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in ethanol, add a substituted hydrazine (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

The choice of substituents on both the diketone and the hydrazine is crucial for directing the regioselectivity of the reaction and for the final biological activity of the compound.

2.2. Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly methods have been developed, such as microwave-assisted and ultrasound-assisted synthesis.[10] These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[10]

Logical Relationship: Synthetic Route Selection

G Start Desired Pyrazole Derivative Factors Decision Factors: - Scalability - Green Chemistry Principles - Reaction Time - Yield Requirements Start->Factors Classical Classical Synthesis (e.g., Knorr Reaction) Modern Modern Synthesis (e.g., Microwave, Ultrasound) Factors->Classical Well-established, scalable Factors->Modern Rapid, high-yield, eco-friendly G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

3.2. Anticancer Agents: Targeting Kinases and Other Pathways

Pyrazole derivatives have emerged as a significant class of anticancer agents, with many acting as kinase inhibitors. [11][12]Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. [11]

  • Kinase Inhibition: Numerous pyrazole-based compounds have been developed to target various kinases, including EGFR, VEGFR-2, and CDKs. [6]The pyrazole scaffold serves as an excellent framework for designing potent and selective kinase inhibitors. For example, some pyrazole derivatives have shown potent activity against breast cancer cells by inhibiting PI3 kinase. [6]* Other Anticancer Mechanisms: Beyond kinase inhibition, pyrazole derivatives have demonstrated anticancer activity through various other mechanisms, such as inducing apoptosis and binding to DNA. [6][13] Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole HybridsVEGFR-2HT29, PC3, A549, U87MG3.17 - 6.77[6]
Pyrazole Carbaldehyde DerivativesPI3 KinaseMCF7 (Breast Cancer)0.25[6]
Polysubstituted PyrazolesDNA BindingHepG2 (Hepatocellular Carcinoma)2.0[6]
Pyrazole-based Aurora A Kinase InhibitorAurora A KinaseHCT116 (Colon Cancer)0.39[11]
3.3. Neurodegenerative Diseases: A Gleam of Hope

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. [1][14]Their mechanisms of action in this context are often multi-faceted, involving the inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). [15][16][17]

3.4. Other Notable Therapeutic Areas
  • Obesity and Metabolic Disorders: Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity. [18][19]It works by reducing appetite and improving metabolic parameters. [20][21][22]However, it was later withdrawn from the market due to psychiatric side effects. [20]* Erectile Dysfunction: Sildenafil (Viagra®), a pyrazolo[4,3-d]pyrimidin-7-one, is a potent inhibitor of phosphodiesterase type 5 (PDE5). [23][24]This inhibition leads to smooth muscle relaxation and increased blood flow. [23]The pyrazolopyrimidinone core is crucial for its activity. [25][26][27]

Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR has been extensively explored to optimize their therapeutic potential. [28][29][30][31] Key SAR Insights for Pyrazole Derivatives:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. For instance, in a series of pyrazole-based kinase inhibitors, a nitro group was found to be more optimal than other substituents for antiproliferative activity. [11]2. Aryl Substituents: The presence of aryl groups at positions 3 and 5 of the pyrazole ring is a common feature in many biologically active derivatives, contributing to interactions with the target protein. [30]3. N-1 Substitution: The substituent on the N-1 position of the pyrazole ring can significantly impact the compound's pharmacokinetic properties and its binding to the target.

Experimental Workflow: SAR Study

G Lead_Compound Lead Pyrazole Compound Synthesis Synthesize Analogs (Systematic Modification) Lead_Compound->Synthesis Screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation Optimization Lead Optimization SAR_Elucidation->Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. [38]Its adaptability has led to the development of numerous clinically successful drugs and a vast library of compounds with diverse biological activities. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity and safety profiles, particularly in the areas of oncology and neurodegenerative diseases. The application of computational tools, such as QSAR and molecular docking, will further accelerate the rational design of next-generation pyrazole-based therapeutics. [37][38]

References
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Sources

Exploratory

The Pyrazole Amine Scaffold: A Versatile Blueprint for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen at...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive exploration of the burgeoning field of novel pyrazole amines, delving into their therapeutic potential, mechanisms of action, and the critical experimental methodologies required for their evaluation. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers in their quest to develop the next generation of pyrazole-based therapeutics.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring system is a cornerstone in the design of bioactive molecules.[1][2][3][4] Its metabolic stability and ability to serve as a bioisostere for other aromatic systems, such as benzene, contribute to its frequent appearance in approved drugs.[4] The introduction of an amine functionality to this core dramatically expands its chemical space and potential for specific, high-affinity interactions with biological targets. Aminopyrazoles are particularly adept at forming key hydrogen bonds within the active sites of enzymes, making them potent inhibitors.[5][6] The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the molecule's biological activity and therapeutic application.[5][7]

Anti-inflammatory Applications: Targeting the Cyclooxygenase (COX) Pathway and Beyond

Chronic inflammation is a key driver of numerous pathologies, including rheumatoid arthritis and inflammatory bowel disease.[8] Pyrazole derivatives have a rich history in the development of anti-inflammatory agents, most notably with the COX-2 selective inhibitor, celecoxib.[1][8] Novel pyrazole amines continue this legacy by offering enhanced selectivity and potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Mechanism of Action: Inhibition of COX Enzymes

The primary mechanism of anti-inflammatory action for many pyrazole amines is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[2][8] The selectivity for COX-2 over COX-1 is a crucial factor in minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Peroxidase Activity COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Peroxidase Activity PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins COX1->PGG2 COX2->PGG2 Pyrazole_Amine Novel Pyrazole Amine (Selective Inhibitor) Pyrazole_Amine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a selective pyrazole amine.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency and selectivity of a novel pyrazole amine.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in appropriate buffers.

  • Compound Dilution: The pyrazole amine test compound is serially diluted to a range of concentrations.

  • Incubation: The enzyme, test compound (or vehicle control), and a colorimetric probe are incubated together.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The rate of prostaglandin formation is measured spectrophotometrically by monitoring the oxidation of the colorimetric probe.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., ibuprofen) as positive controls validates the assay's performance and allows for direct comparison of potency and selectivity.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[9][10]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in vivo.

Methodology:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the experimental conditions.

  • Compound Administration: The test pyrazole amine is administered orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) are also included.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group.

Anticancer Applications: Targeting Kinase Signaling Cascades

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] Pyrazole amines have proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.[11][12][13]

Mechanism of Action: Inhibition of Oncogenic Kinases

Novel pyrazole amines have been developed to target a range of oncogenic kinases, including:

  • Janus Kinases (JAKs): Aberrant JAK/STAT signaling is implicated in various hematological malignancies and solid tumors.[14]

  • Aurora Kinases: These are essential for cell cycle regulation, and their overexpression is common in many cancers.[11]

  • Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have shown inhibitory activity against RTKs like EGFR and HER-2, which are key drivers of tumor growth and proliferation.[15][16]

Experimental Workflow: Kinase Inhibitor Drug Discovery

Kinase_Inhibitor_Workflow Compound_Library Pyrazole Amine Compound Library HTS High-Throughput Screening (In Vitro Kinase Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Cell In Vitro Cellular Assays (Viability, Apoptosis) Lead_Optimization->In_Vitro_Cell In_Vivo_Models In Vivo Animal Models (Xenografts) In_Vitro_Cell->In_Vivo_Models Clinical_Candidate Clinical Candidate In_Vivo_Models->Clinical_Candidate

Caption: A typical workflow for the discovery of pyrazole amine kinase inhibitors.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazole amine test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. GI50 values are determined from the dose-response curve.

Self-Validation: The inclusion of a known anticancer drug (e.g., doxorubicin) as a positive control and a vehicle control ensures the reliability of the assay.

Neuroprotective Applications: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[17][18] Pyrazole amines have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[18][19][20]

Mechanism of Action: Attenuation of Neurotoxicity

The neuroprotective effects of pyrazole amines are often multifactorial and can involve:

  • Inhibition of Microglial Activation: Over-activated microglia release pro-inflammatory cytokines and reactive oxygen species that are toxic to neurons. Pyrazole derivatives can suppress this activation.[19]

  • Antioxidant Activity: Some pyrazole amines can directly scavenge free radicals, thereby reducing oxidative damage to neurons.[7]

  • Modulation of Neuronal Signaling Pathways: These compounds can interfere with signaling cascades that lead to apoptosis (programmed cell death) in neurons.

Experimental Protocol: In Vitro Neuroprotection Assay using 6-OHDA Model

The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model Parkinson's disease in vitro by inducing oxidative stress and cell death in dopaminergic neurons.[17]

Objective: To assess the ability of a test compound to protect neuronal cells from 6-OHDA-induced toxicity.

Methodology:

  • Cell Culture: A neuronal cell line (e.g., PC-12 or SH-SY5Y) is cultured.[17]

  • Pre-treatment: Cells are pre-treated with various concentrations of the pyrazole amine test compound for a defined period.

  • Neurotoxin Exposure: The cells are then exposed to a toxic concentration of 6-OHDA.

  • Cell Viability Assessment: After incubation, cell viability is assessed using an appropriate method, such as the MTT assay.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and 6-OHDA to those treated with 6-OHDA alone.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of selected novel pyrazole amines across different therapeutic areas.

Compound ClassTargetAssayIC50/GI50 (µM)Therapeutic ApplicationReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2In Vitro COX Inhibition0.02Anti-inflammatory[8]
3,5-diarylpyrazoleCOX-2In Vitro COX Inhibition0.01Anti-inflammatory[8]
Pyrazole-Thiazole HybridCOX-2/5-LOXIn Vitro Enzyme Inhibition0.03 / 0.12Anti-inflammatory[8]
Pyrazolo[1,5-a]pyrimidineHCT-116 CellsCytotoxicity Assay1.51Anticancer[1]
4-amino-(1H)-pyrazoleJAK1/JAK2/JAK3In Vitro Kinase Inhibition0.0034 / 0.0022 / 0.0035Anticancer[14]
N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK16Cellular Potency Assay0.033Anticancer[12]
Pyrazole Derivative 6gIL-6 SuppressionLPS-stimulated BV2 cells9.562Neuroprotection[20]

Future Perspectives and Conclusion

The therapeutic potential of novel pyrazole amines is vast and continues to expand. The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[4][21] Future research will likely focus on the development of multi-target pyrazole amines that can address complex diseases with a single molecule. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will accelerate the discovery and optimization of new pyrazole-based drug candidates.[8][11]

This guide has provided a comprehensive overview of the therapeutic applications of novel pyrazole amines, with a focus on their mechanisms of action and the experimental methodologies for their evaluation. By understanding the principles outlined herein, researchers and drug development professionals will be better equipped to unlock the full potential of this remarkable chemical scaffold.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

  • Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (URL: [Link])

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (URL: [Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (URL: [Link])

  • Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

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  • Review: Anticancer Activity Of Pyrazole. (URL: [Link])

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Authored by: Gemini, Senior Application Scientist Introduction: The KRAS Challenge and the Search for Novel Inhibitors The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The KRAS Challenge and the Search for Novel Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signaling.[1][2] It cycles between an active, GTP-bound state and an inactive, GDP-bound state to regulate pathways controlling cell proliferation, differentiation, and survival.[1][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers, and are associated with poor prognosis and resistance to therapy.[4][5] These mutations typically lock KRAS in a constitutively active GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[3][6][7]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets.[5][8] However, recent breakthroughs have led to the development of inhibitors, particularly those targeting specific mutants like KRAS G12C, revitalizing the field.[8][9] The compound 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride incorporates a pyrazole scaffold, a privileged structure in medicinal chemistry known to be present in a wide array of pharmacologically active agents, including kinase inhibitors.[10][11][12] Given this structural motif, a logical starting point for characterizing its biological activity is to assess its potential as a modulator of the KRAS signaling pathway.

This guide provides a comprehensive suite of in vitro assay protocols designed to investigate the effects of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride on the KRAS pathway, from direct biochemical interactions to cell-based functional outcomes.

Part 1: Biochemical Assays - Probing Direct Molecular Interactions

Biochemical assays are the foundational step to determine if the test compound directly interacts with key proteins in the KRAS activation cycle. The primary questions to answer are: Does the compound inhibit the activation of KRAS? Does it block the interaction of active KRAS with its downstream effectors?

SOS1-Mediated Nucleotide Exchange Assay (NEA)

Scientific Rationale: KRAS activation (GDP to GTP exchange) is not spontaneous and is catalyzed by Guanine Nucleotide Exchange Factors (GEFs), with Son of Sevenless 1 (SOS1) being a primary GEF for KRAS.[3][13] This assay directly measures the ability of the test compound to inhibit this critical activation step. We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) format, which is a robust, high-throughput method.[14][15]

Workflow Diagram:

G cluster_0 Assay Principle cluster_1 HTRF Detection GDP_KRAS Inactive KRAS-GDP GTP_KRAS Active KRAS-GTP* GDP_KRAS->GTP_KRAS Nucleotide Exchange KRAS_Ab_Eu Anti-KRAS Ab-Eu Cryptate GTP_KRAS->KRAS_Ab_Eu binds GTP_XL Labeled GTP*-XL665 GTP_KRAS->GTP_XL incorporates SOS1 SOS1 (GEF) SOS1->GDP_KRAS Catalyzes Test_Cmpd Test Compound Test_Cmpd->SOS1 Inhibition? GTP_fluor GTP* FRET FRET Signal KRAS_Ab_Eu->FRET Proximity leads to FRET GTP_XL->FRET Proximity leads to FRET

Caption: Workflow for the SOS1-mediated Nucleotide Exchange Assay (HTRF).

Protocol: HTRF-Based Nucleotide Exchange Assay

Component Description Source Example
KRAS Protein Recombinant, purified KRAS (e.g., G12C, G12D, or WT), pre-loaded with GDP.BPS Bioscience, Reaction Biology
GEF Protein Recombinant, purified catalytic domain of SOS1 (SOS1cat).BPS Bioscience
Nucleotide Labeled GTP analog, e.g., GTP-DY-647P1 or Bodipy-FL-GTP.Reaction Biology
Detection Reagents HTRF detection antibodies/reagents.Cisbio, PerkinElmer
Assay Buffer Typically contains Tris-HCl, NaCl, MgCl₂, and DTT.See kit manufacturer
Test Compound 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, serially diluted in DMSO.Fluorochem[16]
Plate Format 384-well, low-volume, white plate.Greiner, Corning

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in assay buffer as recommended by the manufacturer. Create a serial dilution of the test compound, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

  • Reaction Initiation: In each well of the 384-well plate, add:

    • GDP-loaded KRAS protein.

    • Test compound or DMSO (vehicle control).

    • SOS1 protein to initiate the exchange reaction.[17][18]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for nucleotide exchange. This incubation is critical for the enzyme kinetics.

  • Detection: Add the labeled GTP and HTRF detection reagents. Incubate for another 60 minutes to allow for binding equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness - Self-Validating Controls:

  • Positive Control: Reaction with DMSO only (no inhibitor) to define the maximum signal (100% activity).

  • Negative Control: Reaction without SOS1 to measure background signal (0% activity).

  • Reference Inhibitor: A known KRAS pathway inhibitor (e.g., a SOS1 inhibitor like BAY-293) should be run in parallel to validate assay performance.[8]

KRAS/cRAF-RBD Interaction Assay

Scientific Rationale: Once KRAS is activated (GTP-bound), it binds to downstream effector proteins, such as the Raf kinases, initiating the MAPK cascade.[1] The interaction occurs via the Ras-Binding Domain (RBD) of Raf.[1] This assay determines if the test compound can disrupt this crucial protein-protein interaction (PPI), either by inhibiting KRAS activation or by directly blocking the interaction site.

Protocol: AlphaScreen-Based KRAS-cRAF Binding Assay

Component Description Source Example
KRAS Protein Recombinant His-tagged KRAS (e.g., G12D), loaded with a non-hydrolyzable GTP analog (GTPγS).BPS Bioscience
Effector Protein Recombinant GST-tagged cRAF-RBD.BPS Bioscience
Detection Reagents AlphaScreen® GST Donor beads and Ni-NTA Acceptor beads.PerkinElmer
Assay Buffer As specified by the assay kit manufacturer.BPS Bioscience[18]
Test Compound Serially diluted 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.Fluorochem[16]
Plate Format 384-well ProxiPlate.PerkinElmer

Step-by-Step Methodology:

  • KRAS Activation: Incubate His-KRAS with GTPγS to lock it in the active state.[19]

  • Reaction Setup: In each well, add:

    • Activated His-KRAS-GTPγS.

    • GST-cRAF-RBD.

    • Test compound or DMSO.

  • Incubation: Incubate at room temperature for 60 minutes to allow for protein-protein binding.

  • Bead Addition: Add AlphaScreen Donor and Acceptor beads and incubate for an additional 60-90 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the KRAS-cRAF interaction. Calculate the IC₅₀ value as described previously.

Part 2: Cell-Based Assays - Assessing Activity in a Biological Context

While biochemical assays confirm direct interactions, cell-based assays are essential to determine if the compound is cell-permeable and can engage its target to modulate KRAS signaling and affect cell fate in a physiological environment.

Cellular KRAS Activation Assay (G-LISA®)

Scientific Rationale: This assay quantifies the amount of active, GTP-bound KRAS in cells following treatment with the test compound. It provides direct evidence of target engagement within the cell. The G-LISA® format is an ELISA-based method that is faster and higher-throughput than the traditional pull-down/Western blot method.[1]

Workflow Diagram:

G start Seed KRAS-mutant Cancer Cells treat Treat with Test Compound start->treat lyse Lyse Cells treat->lyse incubate Incubate Lysate in Raf-RBD Coated Plate lyse->incubate wash Wash Away Inactive KRAS-GDP incubate->wash incubate->wash Active KRAS-GTP is Captured detect Add Anti-KRAS Ab, followed by HRP-secondary wash->detect read Add Substrate & Read Absorbance detect->read detect->read Signal is proportional to active KRAS

Caption: Workflow for the cell-based G-LISA® KRAS Activation Assay.

Protocol: G-LISA® KRAS Activation Assay

Component Description Source Example
Cell Line A cancer cell line with a known KRAS mutation (e.g., MIA PaCa-2 [pancreatic, G12C], A549 [lung, G12S]).ATCC
Assay Kit G-LISA® Activation Assay Kit (contains Raf-RBD coated plate, lysis buffer, antibodies).Cytoskeleton, Inc.
Cell Culture Media RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics.Gibco, Thermo Fisher
Test Compound 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.Fluorochem[16]
Equipment Standard cell culture incubator, microplate reader (absorbance).

Step-by-Step Methodology:

  • Cell Culture: Seed KRAS-mutant cells in a 96-well culture plate and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include DMSO as a vehicle control.

  • Cell Lysis: Aspirate media and lyse the cells directly in the wells using the ice-cold lysis buffer provided in the kit.

  • Quantify Active KRAS:

    • Transfer the lysates to the Raf-RBD coated G-LISA® plate.

    • Incubate to allow the capture of active KRAS-GTP.[20]

    • Wash the wells to remove unbound, inactive KRAS-GDP.

    • Detect the captured KRAS using a specific primary antibody followed by an HRP-conjugated secondary antibody.

  • Data Acquisition: Add HRP substrate and measure the absorbance or chemiluminescence.

  • Data Analysis: A reduction in signal relative to the DMSO control indicates inhibition of KRAS activation. Calculate the IC₅₀ for the compound's effect in a cellular context.

Downstream Pathway Modulation (Western Blot)

Scientific Rationale: A potent KRAS pathway inhibitor should decrease the phosphorylation of downstream signaling nodes. Western blotting is the gold-standard technique to visualize and quantify these changes, confirming the mechanism of action.[9] Key proteins to probe are p-ERK (T202/Y204) and p-AKT (S473), representing the MAPK and PI3K pathways, respectively.[3]

Protocol: Western Blot for p-ERK and p-AKT

  • Cell Treatment and Lysis: Treat KRAS-mutant cells with the test compound as described in section 2.1. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the specific reduction in signaling.

Cell Viability Assay

Scientific Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth or induce cell death. A cell viability assay measures the functional consequence of inhibiting the KRAS pathway.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed KRAS-mutant cells in a 96-well, white-walled plate at a low density (e.g., 1,000-5,000 cells/well).

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for an extended period (e.g., 72 hours) to allow for effects on proliferation.

  • Assay: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary and Path Forward

This tiered approach, moving from specific biochemical assays to broader cell-based functional readouts, provides a robust framework for characterizing the in vitro activity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

Assay Type Key Question Answered Primary Endpoint
Biochemical NEA Does it block KRAS activation?IC₅₀ (vs. SOS1)
Biochemical PPI Does it block KRAS-effector binding?IC₅₀ (vs. cRAF)
Cellular KRAS Activation Is it cell-permeable and does it inhibit KRAS in cells?Cellular IC₅₀
Western Blot Does it inhibit downstream signaling?Reduction in p-ERK/p-AKT
Cell Viability Does it inhibit cancer cell proliferation?GI₅₀

Positive results, particularly in the low micromolar to nanomolar range, would strongly suggest that 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a promising KRAS pathway inhibitor warranting further investigation, including selectivity profiling against other kinases and GTPases, and eventual progression to in vivo models.

References

  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. (n.d.). PubMed Central.
  • KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated). (n.d.). BPS Bioscience.
  • Khan, M. A., et al. (2021). Oncogenic KRAS: Signaling and Drug Resistance. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • A versatile assay suite for the discovery of new KRAS pathway inhibitors. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Ghergurovich, J. M., et al. (2021). Targeting KRAS in Cancer: Promising Therapeutic Strategies. MDPI. Retrieved January 18, 2026, from [Link]

  • KRAS signaling. (A) KRAS signaling pathway. (B) KRAS “molecular switch”. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Targeting the KRAS mutation for more effective cancer treatment. (2021, February 12). MD Anderson Cancer Center. Retrieved January 18, 2026, from [Link]

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • KRAS Inhibitor Testing Solutions with Patient-Derived Organoids. (n.d.). HUB Organoids. Retrieved January 18, 2026, from [Link]

  • KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • Hillig, R. C., et al. (2019). Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). bioRxiv. Retrieved January 18, 2026, from [Link]

  • Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Molecular assemblies of the catalytic domain of SOS with KRas and oncogenic mutants. (2021, March 15). PNAS. Retrieved January 18, 2026, from [Link]

  • Ras Pull-Down Activation Assay Kit Introduction. (n.d.). NewEast Biosciences. Retrieved January 18, 2026, from [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. AACR Journals. Retrieved January 18, 2026, from [Link]

  • KRAS Assay Services. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Pan-Ras Activation Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 18, 2026, from [Link]

  • Ras Activation Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 18, 2026, from [Link]

  • Developing Small Molecules that Inhibit K-Ras/GTP Binding Based on New Affinity Measurements. (2020, July 29). bioRxiv. Retrieved January 18, 2026, from [Link]

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Sources

Application

Application Notes & Protocols: Utilizing 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its Analogs in Cell Culture

Introduction: Navigating the Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted therapies[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted therapies[1]. While the specific compound, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, is commercially available as a chemical entity, the extensive body of peer-reviewed cell culture applications and mechanistic studies has largely focused on a closely related and well-characterized analog: GNE-7915 .

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2)[2][3][4]. Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, making LRRK2 a critical therapeutic target[3][5]. This guide, therefore, will focus on the principles and protocols established for GNE-7915 as a representative tool compound. These methodologies provide a robust framework for researchers investigating LRRK2 biology and can be adapted for the characterization of other novel pyrazole-based inhibitors.

This document provides the technical insights and detailed protocols necessary for the effective use of GNE-7915 in cell-based assays, empowering researchers to confidently probe the LRRK2 signaling pathway.

Compound Profile: GNE-7915

GNE-7915 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its efficacy and selectivity have been extensively documented, making it a reliable tool for cellular and in vivo studies[6].

PropertyValueSource(s)
Target Leucine-rich repeat kinase 2 (LRRK2)[2][3][7]
CAS Number 1351761-44-8 (free base)[3]
Molecular Formula C₁₉H₂₁F₄N₅O₃[3]
Molecular Weight 443.4 g/mol [3]
Biochemical Kᵢ 1 nM[2][6][7]
Cellular IC₅₀ 9 nM (HEK293 cells)[2][6][7]
Solubility Soluble in DMSO (up to 50-88 mM)[2]
Storage Store stock solutions at -20°C or -80°C[3]

Expert Insight on Selectivity: GNE-7915 exhibits remarkable selectivity. When screened against a panel of 187 kinases, only TTK (Monopolar spindle 1 kinase) showed greater than 50% inhibition at a concentration of 100 nM, which is 100-fold higher than its LRRK2 Kᵢ[4][6]. This high degree of selectivity is crucial for ensuring that observed cellular effects are attributable to LRRK2 inhibition. However, researchers should note its moderate activity as a 5-HT₂B antagonist, which could be relevant in specific cellular contexts[2][4].

The LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of its kinase function. A key cellular event is the phosphorylation of a subset of Rab GTPases, with Rab10 being a major substrate. LRRK2 activity is also linked to its own phosphorylation state at sites like Ser935 and Ser1292. Inhibition of LRRK2 kinase activity with GNE-7915 leads to a rapid dephosphorylation of these sites, providing a direct and measurable readout of target engagement in cells[8][9].

LRRK2_Pathway cluster_core cluster_downstream LRRK2_GTPase LRRK2 GTPase Activity LRRK2 LRRK2 Kinase LRRK2_GTPase->LRRK2 Activates pLRRK2_S1292 pLRRK2 (S1292) (Autophosphorylation) LRRK2->pLRRK2_S1292 pRab10 pRab10 (T73) LRRK2->pRab10 Kinase Activity pLRRK2_S935 pLRRK2 (S935) (Constitutive) Rab10 Rab10 GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits ATP Binding

Figure 1: LRRK2 signaling and GNE-7915 inhibition.

Protocols for Cellular Application

The following protocols provide a comprehensive workflow for using GNE-7915, from initial compound handling to final data analysis.

Protocol 1: Reconstitution and Storage of GNE-7915

Causality: Proper handling and storage are paramount to maintaining the inhibitor's potency and ensuring experimental reproducibility. DMSO is the recommended solvent due to the compound's high solubility[2]. Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time[10].

Materials:

  • GNE-7915 (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Preparation: Perform all steps in a sterile biosafety cabinet. Allow the vial of GNE-7915 powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous DMSO. For example, to make a 10 mM stock, add 225.5 µL of DMSO to 1 mg of GNE-7915 (MW = 443.4 g/mol ).

  • Solubilization: Vortex gently and/or warm briefly at 37°C to ensure complete dissolution. The solution should be clear.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. The volume should be convenient for your typical experimental dilutions.

  • Storage: Store the aliquots protected from light at -20°C for short-term (weeks) or -80°C for long-term (months) storage[3].

Protocol 2: Western Blot Analysis of LRRK2 Inhibition

Causality: This protocol provides a direct measure of target engagement within the cell. A reduction in the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 is a highly reliable and quantitative indicator of GNE-7915's inhibitory activity[8][9]. Including total protein levels as controls is essential to confirm that changes in phosphorylation are not due to overall protein degradation.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293T overexpressing LRRK2)

  • Complete cell culture medium

  • GNE-7915 stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of GNE-7915 in complete culture medium. A typical dose-response range could be 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, and 300 nM. Crucially, prepare a vehicle control plate containing the highest concentration of DMSO used in the treatments (typically ≤ 0.1%).

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of GNE-7915 or the DMSO vehicle control.

  • Incubation: Incubate the cells for a standard duration, typically 90 minutes to 2 hours, which is sufficient to observe maximal dephosphorylation of LRRK2 substrates[8].

  • Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Perform electrophoresis, transfer to a PVDF or nitrocellulose membrane, and block with 5% BSA or non-fat milk.

    • Incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to the corresponding total protein signal (e.g., pLRRK2/total LRRK2).

Protocol 3: Cell Viability Assessment

Causality: It is critical to ensure that the observed inhibition of LRRK2 signaling is not a secondary effect of compound-induced cytotoxicity. Running a parallel viability assay validates that the chosen concentrations of GNE-7915 are non-toxic to the cells, lending trustworthiness to the mechanistic data[11].

Materials:

  • Cells and media as in Protocol 2

  • 96-well clear-bottom, black- or white-walled plates

  • GNE-7915 and DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of GNE-7915 in culture medium, including a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine). Treat cells for the desired duration (e.g., 24-72 hours, typically longer than the signaling experiment to uncover potential long-term toxicity).

  • Assay: Add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the output (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot cell viability versus inhibitor concentration.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis cluster_data Culture 1. Cell Culture (e.g., SH-SY5Y) Treatment 3. Cell Treatment (Dose-Response & Vehicle) Culture->Treatment Reconstitution 2. Compound Prep (GNE-7915 Stock in DMSO) Reconstitution->Treatment WB_Assay 4a. Western Blot (for pLRRK2 / pRab10) Treatment->WB_Assay Viability_Assay 4b. Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay WB_Data 5a. Quantify Target Inhibition (IC50 Curve) WB_Assay->WB_Data Viability_Data 5b. Assess Cytotoxicity (Confirm Non-Toxic Range) Viability_Assay->Viability_Data Conclusion 6. Conclusion (Determine Potency & Specificity) WB_Data->Conclusion Viability_Data->Conclusion

Figure 2: Integrated workflow for GNE-7915 characterization.

Data Interpretation and Troubleshooting

  • Expected Results: You should observe a dose-dependent decrease in the pLRRK2 (Ser935) and pRab10 (Thr73) signals, with an IC₅₀ value expected in the low nanomolar range (around 9 nM)[2]. Total LRRK2 and Rab10 levels should remain unchanged. Cell viability should remain high (>90%) across the effective concentration range.

  • Troubleshooting - No Inhibition:

    • Compound Integrity: Verify the age and storage conditions of the GNE-7915 stock. Repeated freeze-thaw cycles may have degraded the inhibitor.

    • Cellular Context: Ensure the chosen cell line expresses sufficient levels of LRRK2. Endogenous expression can be low in some lines; overexpression systems may be necessary.

    • Assay Conditions: Confirm that phosphatase inhibitors were included in the lysis buffer. Without them, rapid dephosphorylation can occur post-lysis, masking the inhibitor's effect.

  • Troubleshooting - Cytotoxicity Observed:

    • DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, as higher levels can be toxic to many cell lines[12].

    • Off-Target Effects: While GNE-7915 is highly selective, at very high concentrations (>>1 µM), off-target effects could contribute to toxicity. Correlate the toxic concentrations with the dose-response curve for LRRK2 inhibition to define a therapeutic window. Long-term ( > 24h) treatment may also lead to toxicity not seen in acute signaling experiments[13][14].

References

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central (PMC). [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. [Link]

  • Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. PubMed. [Link]

  • Assaying the kinase activity of LRRK2 in vitro. PubMed. [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers. [Link]

  • Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Alzforum. [Link]

  • More LRRK2 On-Target Toxicity? Drug Hunter. [Link]

  • Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. PubMed Central (PMC). [Link]

  • Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. PubMed Central (PMC). [Link]

  • Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. PubMed. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. ResearchGate. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. American Elements. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central (PMC). [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central (PMC). [Link]

  • 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine. Cansaice. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

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Method

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride for kinase inhibition assay

Introduction: The Pursuit of Kinase Inhibitor Potency and Selectivity Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a known cause of numerous human diseases, including cance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Potency and Selectivity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a known cause of numerous human diseases, including cancer and neurodegenerative disorders.[1] This has made them one of the most important classes of drug targets. The development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for determining the inhibitory activity of novel compounds against a target kinase. While the protocols herein are broadly applicable, we will use GNE-7915 , a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), as a model compound to illustrate the experimental workflow and data analysis.[2][3][4] LRRK2 is a key therapeutic target in Parkinson's disease research, as mutations in the LRRK2 gene are the most common genetic cause of the disease.[5][6][7]

The principles and methods described can be readily adapted for the characterization of other novel kinase inhibitors, such as 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride , a molecule sharing a pyrazole scaffold common in many kinase inhibitors.[8][9][10]

Pillar 1: The Principle of In Vitro Kinase Inhibition Assays

The core principle of a kinase assay is to measure the catalytic transfer of a phosphate group from a donor, typically ATP, to a substrate (a peptide or protein) by a specific kinase. An inhibitor will interfere with this process, leading to a decrease in the rate of substrate phosphorylation. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]

The general workflow for a kinase inhibition assay is a multi-step process, from reaction setup to data analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions pre_incubate Pre-incubate Kinase with Inhibitor prep_inhibitor->pre_incubate prep_reagents Prepare Kinase, Substrate, and ATP initiate Initiate Reaction with ATP/Substrate Mix prep_reagents->initiate pre_incubate->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction & Add Detection Reagents incubate->terminate read_signal Measure Signal (Luminescence, Fluorescence, etc.) terminate->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Pillar 2: Selecting the Appropriate Kinase Assay Technology

Several technologies are available for measuring kinase activity, each with its own advantages and disadvantages. The choice of assay platform depends on factors such as the specific kinase-substrate pair, throughput requirements, and available laboratory equipment.

  • Radiometric Assays: Considered the "gold standard," these assays use ATP labeled with a radioactive isotope of phosphorus ([γ-³²P]ATP).[12][13] The transfer of the radioactive phosphate to the substrate is directly measured, making it a highly sensitive and direct method.[14] However, the handling and disposal of radioactive materials pose safety and regulatory challenges.[15]

  • Fluorescence-Based Assays: These methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), rely on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.[16] In a typical HTRF kinase assay, a europium cryptate-labeled antibody (donor) recognizes the phosphorylated substrate, and an acceptor-labeled molecule (e.g., streptavidin-XL665) binds to a tag on the substrate.[17][18] Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[19]

  • Luminescence-Based Assays: These assays are highly sensitive and well-suited for high-throughput screening. A common format, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.[20][21] The amount of ADP is directly proportional to the kinase activity. This is a universal assay format as ADP is a common product of all kinase reactions.[22]

G cluster_options start Start: Choose Kinase Assay tech_choice Key Considerations: - Throughput - Safety (Radioactivity) - Equipment Availability - Universal vs. Specific start->tech_choice luminescence Luminescence (e.g., ADP-Glo) Pros: High sensitivity, universal, HTS-friendly Cons: Indirect measurement, potential for ATP-luciferase interference tech_choice->luminescence High Throughput / Universal fluorescence Fluorescence (e.g., HTRF) Pros: Homogeneous, robust, less interference Cons: Requires specific antibodies/reagents tech_choice->fluorescence Specific Antibody Available radiometric Radiometric ([γ-³²P]ATP) Pros: Gold standard, direct measurement, high sensitivity Cons: Safety concerns, waste disposal tech_choice->radiometric Highest Sensitivity / Direct Measurement

Caption: Decision tree for selecting a kinase assay technology.

For the remainder of this guide, we will focus on the luminescence-based ADP-Glo™ Kinase Assay due to its high sensitivity, broad applicability, and non-radioactive format.[20][21]

Pillar 3: Experimental Protocol for LRRK2 Inhibition by GNE-7915

This protocol details the steps to determine the IC50 value of GNE-7915 against LRRK2 kinase.

A. Materials and Reagents
  • Kinase: Recombinant LRRK2 protein

  • Inhibitor: GNE-7915 (CAS: 1351761-44-8)[2]

  • Substrate: LRRKtide (or other validated LRRK2 peptide substrate)

  • ATP: Ultra-pure ATP solution

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[23]

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: 100% DMSO

  • Hardware: White, opaque 384-well assay plates, multichannel pipettes, plate-reading luminometer.

B. Step-by-Step Methodology

1. Compound Preparation (Serial Dilution)

  • Rationale: Creating a dose-response curve requires testing the inhibitor across a range of concentrations. A logarithmic serial dilution is efficient for covering a wide concentration range.

  • Protocol:

    • Prepare a 10 mM stock solution of GNE-7915 in 100% DMSO.

    • Perform a serial 1:3 dilution in 100% DMSO to create a 10-point concentration gradient. For example, start with 30 µL of the 10 mM stock and add it to 60 µL of DMSO, mix well, and repeat.

    • Prepare a DMSO-only control (0% inhibition or maximum signal).

    • Prepare a control with a known potent inhibitor or without enzyme (100% inhibition or background signal).

WellGNE-7915 Concentration (in DMSO)
110,000,000 nM (10 mM)
23,333,333 nM
31,111,111 nM
4370,370 nM
5123,457 nM
641,152 nM
713,717 nM
84,572 nM
91,524 nM
10508 nM
11169 nM
120 nM (DMSO Control)
Table 1: Example of a 1:3 serial dilution scheme for GNE-7915.

2. Kinase Reaction Setup (384-well format)

  • Rationale: The assay is performed in two main stages: the kinase reaction and the ADP detection. The volumes are kept small to conserve reagents. A pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Protocol: (All additions should be performed on ice)

    • In a 384-well plate, add 1 µL of the serially diluted GNE-7915 or DMSO controls to the appropriate wells.

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2 µL of this solution to each well.

    • Centrifuge the plate briefly (e.g., 1 min at 500 x g) to collect the contents at the bottom of the wells.

    • Incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the LRRK2 enzyme.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Centrifuge the plate again briefly.

    • Incubate the reaction at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

3. ADP Detection

  • Rationale: The ADP-Glo™ system uses a two-step process. First, the ADP-Glo™ Reagent terminates the kinase reaction (by chelating Mg²⁺) and depletes the remaining ATP. Second, the Kinase Detection Reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal.[21]

  • Protocol:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

    • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis and Interpretation
  • Rationale: The raw luminescence data must be converted into a measure of inhibition, which is then plotted against the inhibitor concentration to determine the IC50 value.

  • Steps:

    • Calculate Percent Inhibition:

      • Average the luminescence values for the DMSO-only control wells (Max Signal, 0% inhibition).

      • Average the values for the no-enzyme or potent inhibitor wells (Min Signal, 100% inhibition).

      • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

    • Plot Dose-Response Curve:

      • Plot the Percent Inhibition (Y-axis) against the logarithm of the GNE-7915 concentration (X-axis).

    • Determine IC50:

      • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.[24][25] The IC50 is the concentration of GNE-7915 that produces 50% inhibition.

G cluster_data Raw Data cluster_norm Normalization cluster_fit Curve Fitting cluster_result Result raw_lum Raw Luminescence Units (RLU) for each inhibitor concentration controls Define Controls: - Max Signal (DMSO only) - Min Signal (No enzyme) raw_lum->controls calc_inhibit Calculate % Inhibition: 100 * (1 - (Signal - Min)/(Max - Min)) controls->calc_inhibit plot Plot % Inhibition vs. log[Inhibitor] calc_inhibit->plot fit Fit Sigmoidal Dose-Response Curve (Non-linear Regression) plot->fit ic50 Determine IC50 Value: Concentration at 50% Inhibition fit->ic50

Caption: Workflow for IC50 value determination from raw data.

GNE-7915 [nM] (log)% Inhibition (Example Data)
0.1 (-1)2.5
1 (0)10.1
3 (0.48)28.4
9 (0.95) 50.2
30 (1.48)75.3
100 (2)92.1
300 (2.48)98.5
1000 (3)99.1
Table 2: Example data showing percent inhibition at various GNE-7915 concentrations. The expected IC50 for GNE-7915 against LRRK2 is approximately 9 nM.[2][3][26]

References

  • Patsnap Synapse. What are LRRK2 gene inhibitors and how do they work? [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Sportsman, J. R., Dai, J., & Gaudet, E. A. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]

  • Cure Parkinson's. New clinical trials targeting the LRRK2 gene. [Link]

  • Practical Neurology. Study Shows Promise for LRRK2 Inhibitor Approach to Parkinson's. [Link]

  • Front Line Genomics. LRRK2 inhibitors offer new hope for Parkinson’s disease. (2023). [Link]

  • Protocol. ADP Glo Protocol.
  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. [Link]

  • Hastie, C. J., & Trost, M. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]

  • Duong-Ly, K. C., & Peterson, J. R. (2013). A high-throughput radiometric kinase assay. PubMed Central. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GNE-7915. [Link]

  • ResearchGate. Kinase assay principle. [Link]

  • Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • The Proteinaissance. Radiometric kinase assays with scintillation counting. YouTube. (2021). [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Anand, P., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors. [Link]

  • Protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors. [Link]

  • edX. IC50 Determination. [Link]

  • Andersen, S., & Harth, E. M. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • PubChem. 1H-pyrazol-4-amine. [Link]

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Application

In Vivo Preclinical Evaluation of Novel Pyrazole Compounds in an Oncology Setting

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of biological pathways.[1][2] Pyrazole-containing compounds, parti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of biological pathways.[1][2] Pyrazole-containing compounds, particularly protein kinase inhibitors, have shown significant promise in oncology for treating various cancers, including lymphoma, breast cancer, and melanoma.[1][3][4] The successful translation of a promising pyrazole compound from in vitro discovery to clinical application hinges on rigorous preclinical in vivo evaluation.[5]

This guide provides a detailed, integrated protocol for the in vivo assessment of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow that combines efficacy, pharmacokinetic (PK), and safety endpoints using a common oncology model: the cell line-derived xenograft (CDX). The protocol emphasizes scientific integrity, ethical considerations in line with the 3Rs (Replacement, Reduction, and Refinement), and provides causal explanations for key experimental choices.[6]

Part 1: Pre-Study Considerations & Experimental Design

A well-designed in vivo study is critical for generating robust and reproducible data.[5] Before initiating the core efficacy study, several factors must be carefully considered and optimized.

Target Engagement & Animal Model Selection

The choice of animal model is paramount and should be driven by the compound's mechanism of action. Since many pyrazole compounds target specific kinases in signaling pathways like JAK-STAT or BRAF/MEK/ERK, a cell line with a known activating mutation in the target pathway is ideal.[7][8] The Cell Line-Derived Xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a widely used and efficient method for initial in vivo efficacy testing due to its high repeatability and well-characterized tumor growth kinetics.[9][10]

Table 1: Comparison of Common Preclinical Oncology Mouse Models

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[9][10]Rapid tumor growth, high reproducibility, cost-effective, well-characterized cell lines.[10]Lacks tumor heterogeneity, absence of a competent immune system may not predict response to immunotherapies.[9]
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are directly implanted into immunodeficient mice.[11][12]Preserves original tumor architecture, heterogeneity, and molecular diversity; higher predictive value for clinical outcomes.[11]Slower tumor growth, higher cost, technically demanding, significant variability between models.[9][12]
Syngeneic Model Murine tumor cells are implanted into immunocompetent mice of the same genetic background.Fully competent immune system, ideal for studying immuno-oncology agents.Limited availability of tumor lines, potential differences between murine and human tumor biology.

For this protocol, we will focus on the subcutaneous CDX model due to its robustness for initial efficacy and PK/PD screening.

Ethical Considerations & Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC) and the National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs).[6] Key principles include minimizing animal numbers, refining procedures to reduce pain and distress, and replacing animal use wherever possible. The ARRIVE guidelines provide an essential checklist for designing and reporting in vivo experiments to ensure transparency and reproducibility.

Dose Formulation & Vehicle Selection

Pyrazole compounds are often lipophilic with poor aqueous solubility, making formulation a critical step. The goal is to develop a safe and stable vehicle that ensures adequate bioavailability. A pilot formulation study should be conducted to assess solubility and stability.

Common Vehicle Formulations for Poorly Soluble Compounds:

  • Aqueous Suspension: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% Carboxymethyl cellulose - CMC) and a wetting agent (e.g., 0.1% Tween 80).

  • Co-solvent Solution: The compound is dissolved in a mixture of organic co-solvents and an aqueous solution. A common example is a mix of PEG 400 and saline. For instance, a vehicle of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been used for poorly soluble compounds.[13] Another common formulation consists of 20% DMSO, 40% PEG 400, and 40% water or buffer.[14]

Protocol: Preparation of a 10 mg/mL Dosing Solution in a Co-Solvent Vehicle

  • Weigh the required amount of the pyrazole test compound.

  • Add a volume of DMSO equivalent to 20% of the final desired volume. Vortex until the compound is fully dissolved.

  • Add a volume of PEG 400 equivalent to 40% of the final desired volume. Mix thoroughly.

  • Add the remaining 40% of the volume as sterile saline or a suitable buffer (e.g., citrate buffer) dropwise while mixing.[14]

  • Visually inspect the final solution to ensure it is clear and free of precipitation. This formulation should be prepared fresh daily unless stability has been confirmed.

Pilot Dose-Range Finding (DRF) & Toxicity Study

Before a full-scale efficacy study, a pilot study in a small group of non-tumor-bearing mice is essential to determine the Maximum Tolerated Dose (MTD). This study informs dose selection for the main experiment and identifies potential safety issues.[2]

  • Groups: Administer the compound at 3-4 escalating doses (e.g., 10, 30, 100 mg/kg) plus a vehicle control group (n=3-5 mice per group).

  • Duration: Dose daily for 5-14 days.[15]

  • Endpoints: Monitor body weight daily, clinical signs of toxicity (e.g., changes in posture, activity, fur), and food/water consumption. At the end of the study, perform a gross necropsy.[15][16]

  • MTD Definition: The highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.

Part 2: Integrated In Vivo Efficacy, PK & Toxicology Protocol (CDX Model)

This protocol integrates efficacy assessment with satellite groups for PK and toxicology to maximize the data obtained from a single study, adhering to the "Reduction" principle of the 3Rs.[6]

Materials and Reagents
  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or Nude).

  • Cell Line: Human cancer cell line with known sensitivity to the compound's target (e.g., a JAK-mutant line for a JAK inhibitor).

  • Reagents: Test pyrazole compound, vehicle components (DMSO, PEG 400, Saline), cell culture medium, Matrigel, anesthesia (e.g., isoflurane), anticoagulants (e.g., EDTA) for blood collection.

  • Equipment: Calipers, sterile syringes and needles, gavage needles, microcentrifuge tubes, CO2 chamber for euthanasia.

Experimental Workflow Diagram

G cluster_pre Phase 1: Tumor Implantation & Growth cluster_main Phase 2: Dosing & Monitoring cluster_post Phase 3: Endpoint Analysis cell_prep Cell Culture & Harvest implant Subcutaneous Implantation (5x10^6 cells in Matrigel) cell_prep->implant tumor_growth Tumor Growth Monitoring (Measure 2-3x weekly) implant->tumor_growth random Randomization (Tumor Volume ~100-150 mm³) tumor_growth->random dosing Initiate Dosing (QD or BID) - Vehicle Control - Positive Control (e.g., Ruxolitinib) - Test Compound (Low Dose) - Test Compound (High Dose) random->dosing monitor Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs dosing->monitor pk_bleed PK Blood Sampling (Satellite Group) (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) dosing->pk_bleed endpoint Study Endpoint (Tumor Volume Limit or Time) monitor->endpoint tissue Tissue Collection: - Tumors (for PD) - Plasma (for PK) - Organs (for Tox) pk_bleed->tissue necropsy Euthanasia & Necropsy endpoint->necropsy necropsy->tissue analysis Data Analysis tissue->analysis

Caption: Integrated workflow for in vivo compound evaluation.

Step-by-Step Experimental Protocol

Phase 1: Tumor Implantation and Growth

  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mice. Mix the cell suspension 1:1 with Matrigel on ice. Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10⁶ cells) into the right flank of each mouse.[14]

  • Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.[17]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes. Assign additional animals to satellite groups for PK/Tox analysis (n=3 per timepoint).

Phase 2: Dosing and Monitoring

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 20% DMSO, 40% PEG 400, 40% Saline)

    • Group 2: Positive Control (e.g., Ruxolitinib at 45 mg/kg, oral gavage, once daily)[18][19]

    • Group 3: Test Compound - Low Dose (e.g., 15 mg/kg, oral gavage, once daily)

    • Group 4: Test Compound - High Dose (e.g., 50 mg/kg, oral gavage, once daily)

  • Drug Administration: Administer the assigned treatment daily via oral gavage for a predetermined period (e.g., 21 days).

  • Efficacy Monitoring: Measure tumor volume and body weight at least twice weekly.

  • Clinical Observation: Observe animals daily for any signs of toxicity.

  • Pharmacokinetic Sampling (Satellite Group): On a designated day (e.g., Day 1 or after steady-state is reached), dose the PK satellite animals. Collect blood samples (via retro-orbital or submandibular bleed) at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process blood to plasma and store at -80°C until bioanalysis.

Phase 3: Endpoint and Tissue Collection

  • Endpoint Criteria: The study is terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after the planned treatment duration. Euthanize individual animals if their tumor exceeds the size limit or shows signs of ulceration, or if body weight loss exceeds 20%.

  • Euthanasia and Necropsy: At the study endpoint, euthanize all remaining animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection:

    • Collect a terminal blood sample via cardiac puncture for final PK analysis.

    • Excise the entire tumor, weigh it, and divide it for analysis (e.g., flash-freeze a portion for pharmacodynamic biomarker analysis, fix a portion in formalin for histology).

    • Collect major organs (liver, spleen, kidneys) for histopathological analysis to assess toxicity.

Part 3: Pharmacodynamic (PD) & Bioanalytical Analysis

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the pyrazole compound is hitting its intended target in the tumor, PD analysis is crucial. This links the drug's presence to a biological effect.

  • Mechanism: For a kinase inhibitor, a common PD marker is the phosphorylation status of a downstream substrate. For a JAK inhibitor like Ruxolitinib, this could be phosphorylated STAT (pSTAT).[19]

  • Method: Tumor lysates can be analyzed by Western Blot or ELISA to quantify the levels of the target protein (e.g., pSTAT) relative to the total protein (e.g., total STAT) and a loading control (e.g., GAPDH). A significant reduction in the pSTAT/STAT ratio in the treated groups compared to the vehicle control would provide evidence of target engagement.

Bioanalytical Method for PK Analysis

The concentration of the pyrazole compound in plasma samples is typically determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[20][21] Method validation should be performed according to regulatory guidelines and assess parameters such as specificity, linearity, accuracy, precision, and stability.[20][21]

G cluster_pkpd PK/PD Relationship Dose Drug Dose (mg/kg) PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Absorption, Distribution PD Pharmacodynamics (PD) (Target Inhibition in Tumor) PK->PD Target Engagement Efficacy Efficacy (Tumor Growth Inhibition) PD->Efficacy Biological Response

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Part 4: Data Analysis & Interpretation

  • Efficacy: Plot mean tumor volume (± SEM) over time for each group. Analyze for statistical significance between groups using appropriate tests (e.g., two-way ANOVA with post-hoc tests). Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Toxicity: Plot mean body weight change (%) over time. Report all clinical observations and findings from gross necropsy.

  • Pharmacokinetics: Use plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

  • Correlations: Correlate PK parameters (e.g., AUC) with PD effects (e.g., % target inhibition) and efficacy outcomes (e.g., % TGI) to establish a PK/PD/efficacy relationship. This is crucial for predicting the required clinical dose.[5]

Example Signaling Pathway: JAK-STAT

Many pyrazole compounds, such as the approved drug Ruxolitinib, function as inhibitors of the JAK-STAT pathway, which is critical for cytokine signaling that drives cell proliferation and survival.[19][22]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Activation Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.

Conclusion

This application note provides a robust, integrated framework for the preclinical in vivo evaluation of novel pyrazole compounds in an oncology context. By combining efficacy studies with PK, PD, and safety assessments, researchers can efficiently gather the critical data needed to make informed decisions about advancing a compound toward clinical development. Adherence to rigorous experimental design, ethical guidelines, and detailed data analysis is essential for the successful validation of these promising therapeutic agents.

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Method

Unveiling the Function of ATAD2: A Guide to Using 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (BAY-850) as a Chemical Probe

Introduction: The Emergence of BAY-850 as a Selective ATAD2 Probe The ATPase Family AAA Domain Containing 2 (ATAD2) protein has garnered significant attention in the scientific community as a promising therapeutic target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of BAY-850 as a Selective ATAD2 Probe

The ATPase Family AAA Domain Containing 2 (ATAD2) protein has garnered significant attention in the scientific community as a promising therapeutic target in oncology.[1] Overexpressed in a multitude of cancers, ATAD2 functions as an epigenetic regulator and transcriptional co-activator, intricately involved in cell proliferation, survival, and metastasis.[2][3] Its role as a co-factor for critical oncogenic transcription factors such as c-Myc and its involvement in diverse signaling pathways, including the Rb/E2F-cMyc and PI3K/AKT pathways, underscore its importance in cancer biology.[3][4]

The development of selective chemical probes is paramount to dissecting the complex biology of such targets. [1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, widely known as BAY-850 , has emerged as a potent and highly selective chemical probe for the ATAD2 bromodomain.[5][6] Unlike conventional inhibitors, BAY-850 exhibits a unique mechanism of action by inducing the dimerization of the ATAD2 bromodomain, thereby preventing its interaction with acetylated histones.[5][6] This guide provides detailed application notes and protocols for utilizing BAY-850 to investigate the function of ATAD2 in various experimental settings. We will also discuss the use of its structurally related, but significantly less active, negative control, BAY-460 , to ensure robust and specific experimental outcomes.[5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is crucial for its effective application.

Property1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (BAY-850)
Molecular Formula C₉H₁₈Cl₂N₄O[7][8]
Molecular Weight 269.17 g/mol [7][8]
CAS Number 1351658-98-4[8]
Appearance Solid[7]
Purity Typically ≥95%[7]
Solubility Soluble in DMSO.
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[9]

Section 1: In Vitro Characterization of ATAD2 Inhibition

The initial characterization of a chemical probe involves quantifying its direct interaction with the target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.

Principle of the ATAD2 TR-FRET Assay

This assay measures the ability of BAY-850 to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide. The assay utilizes a terbium (Tb)-labeled anti-tag antibody that binds to a tagged ATAD2 protein (donor) and a fluorescently labeled acetylated histone peptide (acceptor). When in close proximity, excitation of the terbium donor leads to energy transfer to the acceptor, resulting in a FRET signal. A successful inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[10][11]

Detailed Protocol: ATAD2 TR-FRET Assay

This protocol is adapted from established methods for bromodomain inhibitor screening.[10][12][13]

Materials:

  • Recombinant GST-tagged ATAD2 bromodomain (BPS Bioscience, Cat. No. 31121 or similar)

  • Biotinylated tetra-acetylated Histone H4 peptide (H4K5/8/12/16ac) (Anaspec or similar)

  • LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)

  • Streptavidin-d2 (Cisbio)

  • BAY-850 and BAY-460

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BAY-850 and BAY-460 in 100% DMSO.

    • Create a serial dilution series of the compounds in DMSO. A typical starting range would be from 10 mM down to sub-nanomolar concentrations.

    • Further dilute the compound series in Assay Buffer to achieve the desired final concentrations in the assay with a final DMSO concentration of ≤1%.

  • Reagent Preparation:

    • Dilute the GST-ATAD2 bromodomain in Assay Buffer to a final concentration of 5 nM.

    • Dilute the biotinylated H4 tetra-acetylated peptide in Assay Buffer to a final concentration of 20 nM.

    • Prepare a detection mix containing Tb-anti-GST antibody (final concentration 2 nM) and Streptavidin-d2 (final concentration 20 nM) in Assay Buffer.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of the diluted compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 5 µL of the diluted GST-ATAD2 bromodomain to all wells.

    • Add 5 µL of the diluted biotinylated H4 peptide to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the detection mix to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

    • The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. BAY-850 is expected to have an IC₅₀ in the low nanomolar range (e.g., ~20 nM with a tetra-acetylated H4 peptide), while BAY-460 should show significantly reduced potency (IC₅₀ > 10 µM).[5]

TR_FRET_Assay cluster_0 In the absence of inhibitor cluster_1 In the presence of BAY-850 ATAD2 GST-ATAD2 H4 Biotin-H4ac ATAD2->H4 Binds Tb_Ab Tb-anti-GST Tb_Ab->ATAD2 SA_d2 SA-d2 Tb_Ab->SA_d2 Energy Transfer SA_d2->H4 FRET FRET Signal (665 nm) SA_d2->FRET Excitation Excitation (340 nm) Excitation->Tb_Ab ATAD2_i GST-ATAD2 H4_i Biotin-H4ac Tb_Ab_i Tb-anti-GST Tb_Ab_i->ATAD2_i NoFRET No FRET Signal Tb_Ab_i->NoFRET No Energy Transfer SA_d2_i SA-d2 BAY850 BAY-850 BAY850->ATAD2_i Binds & Disrupts Excitation_i Excitation (340 nm) Excitation_i->Tb_Ab_i

Caption: Principle of the ATAD2 TR-FRET assay.

Section 2: Assessing Cellular Target Engagement

Confirming that a chemical probe engages its target within a cellular context is a critical validation step. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and Fluorescence Recovery After Photobleaching (FRAP).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting.[10][14][15]

Materials:

  • Cancer cell line expressing ATAD2 (e.g., MCF-7, SK-OV-3)

  • BAY-850 and BAY-460

  • Complete cell culture medium

  • PBS

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors

  • PCR tubes and a thermal cycler

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against ATAD2 (e.g., Cell Signaling Technology, #78568)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of BAY-850, BAY-460, or DMSO (vehicle control) for 1-2 hours in the incubator. A typical concentration for BAY-850 is 1 µM.[5]

  • Thermal Challenge:

    • Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 20 minutes with vortexing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary ATAD2 antibody, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for ATAD2 at each temperature.

    • Plot the percentage of soluble ATAD2 (relative to the unheated control) against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of BAY-850 indicates target engagement. BAY-460 should not induce a significant shift.

CETSA_Workflow start Treat cells with BAY-850 or control heat Heat cells to various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect soluble protein fraction centrifuge->supernatant wb Western Blot for ATAD2 supernatant->wb analysis Analyze band intensity to generate melting curve wb->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP measures the mobility of fluorescently tagged proteins in living cells. A region of interest is photobleached, and the rate of fluorescence recovery is monitored as unbleached tagged proteins move into the bleached area. If a compound disrupts the interaction of the tagged protein with a less mobile structure (like chromatin), the protein's mobility will increase, resulting in faster fluorescence recovery.[5][16]

Materials:

  • MCF-7 cells

  • Expression vector for GFP-tagged full-length ATAD2

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Confocal microscope with FRAP capabilities

  • BAY-850 and BAY-460

Procedure:

  • Cell Transfection and Plating:

    • Transfect MCF-7 cells with the GFP-ATAD2 expression vector.

    • 24 hours post-transfection, plate the cells onto glass-bottom imaging dishes.

  • Compound Treatment:

    • Allow cells to adhere overnight.

    • Treat the cells with 1 µM BAY-850, 1 µM BAY-460, or DMSO for 1 hour prior to imaging.[5]

  • FRAP Imaging:

    • Mount the imaging dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

    • Identify a cell expressing GFP-ATAD2 with a clear nuclear signal.

    • Acquire pre-bleach images.

    • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

    • Immediately begin acquiring a time-lapse series of images at a low laser intensity to monitor fluorescence recovery in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the recovery data to account for photobleaching during image acquisition.

    • Fit the recovery curve to a mathematical model to determine the half-maximal recovery time (t₁/₂) and the mobile fraction of the protein.

    • A significant decrease in the t₁/₂ for GFP-ATAD2 in BAY-850-treated cells compared to control cells indicates increased protein mobility due to displacement from chromatin.[5]

Section 3: Investigating Downstream Cellular Phenotypes

Inhibition of ATAD2 with BAY-850 is expected to impact cancer cell pathophysiology. Here we provide protocols to assess its effects on cell proliferation, cell cycle, and apoptosis.

Cell Proliferation (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][17][18]

Materials:

  • Cancer cell line (e.g., SK-OV-3 ovarian cancer cells)

  • BAY-850 and BAY-460

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of BAY-850 or BAY-460 for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[2][19][20]

Materials:

  • Cancer cell line

  • BAY-850

  • PBS

  • 70% cold ethanol

  • PI/RNase staining buffer

Procedure:

  • Treat cells with BAY-850 or DMSO for 24-48 hours.

  • Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[21][22]

Materials:

  • Cancer cell line

  • BAY-850

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Treat cells with BAY-850 or DMSO for the desired time.

  • Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry immediately.

Section 4: Analysis of Downstream Signaling Pathways

To understand the molecular consequences of ATAD2 inhibition, it is essential to examine the downstream signaling pathways. Western blotting is a standard technique for this purpose.

Western Blotting for Downstream Targets

Procedure:

  • Treat cells with BAY-850 (e.g., 1-5 µM) or DMSO for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

  • Probe with primary antibodies against key proteins in ATAD2-regulated pathways, such as:

    • Cell Cycle: Cyclin D1, p-Rb, E2F1

    • PI3K/AKT Pathway: p-AKT, AKT

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3

    • c-Myc Pathway: c-Myc

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

ATAD2_Signaling cluster_ATAD2 ATAD2 Function cluster_Inhibition Inhibition by BAY-850 cluster_Pathways Downstream Signaling Pathways cluster_Phenotypes Cellular Phenotypes ATAD2 ATAD2 Histones Acetylated Histones ATAD2->Histones Binds to Rb_E2F Rb/E2F-cMyc Pathway ATAD2->Rb_E2F Regulates PI3K_AKT PI3K/AKT Pathway ATAD2->PI3K_AKT Regulates MAPK MAPK Pathway ATAD2->MAPK Regulates BAY850 BAY-850 ATAD2_dimer ATAD2 Dimerization BAY850->ATAD2_dimer ATAD2_dimer->Histones Interaction Blocked ATAD2_dimer->Rb_E2F ATAD2_dimer->PI3K_AKT ATAD2_dimer->MAPK Proliferation Decreased Proliferation Rb_E2F->Proliferation CellCycle Cell Cycle Arrest Rb_E2F->CellCycle PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis

Caption: ATAD2 signaling and the effect of BAY-850.

Conclusion and Future Perspectives

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (BAY-850) is a valuable tool for elucidating the multifaceted roles of ATAD2 in normal physiology and disease. The protocols outlined in this guide provide a comprehensive framework for its use in biochemical and cellular assays. The inclusion of the negative control, BAY-460, is essential for attributing observed effects specifically to the inhibition of ATAD2. As our understanding of ATAD2 continues to grow, the application of this selective chemical probe will undoubtedly be instrumental in validating ATAD2 as a therapeutic target and in the development of novel cancer therapies.

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Application

Application Notes & Protocols: High-Throughput Screening of Pyrazole Libraries for Kinase Inhibitor Discovery

Introduction: The Significance of the Pyrazole Scaffold in Kinase-Directed Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Kinase-Directed Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile chemical nature allow it to serve as a cornerstone for a multitude of approved drugs, including the blockbuster anti-inflammatory drug Celecoxib and the kinase inhibitor Pirtobrutinib.[1] Pyrazoles are particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[3][4] The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable physicochemical properties, makes it an ideal framework for engaging the ATP-binding pocket of kinases.[2]

High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[5][6] When a highly diverse and well-curated pyrazole library is combined with a robust HTS campaign, it creates a powerful platform for identifying novel, potent, and selective kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for designing and executing an HTS campaign using pyrazole libraries, from initial assay development to hit validation, grounded in field-proven insights.

Part 1: The Pyrazole Library - Foundation of a Successful Screen

The quality of the screening library is paramount. A pyrazole library for kinase inhibitor screening should be designed with diversity and drug-likeness in mind.

  • Scaffold Decoration: The library should be built around a core pyrazole scaffold, with systematic variation at key substitution points (typically R1, R3, R4, and R5). This "scaffold decoration" approach allows for a thorough exploration of the structure-activity relationship (SAR) around the core.

  • Chemical Diversity: Diversity is achieved by incorporating a wide range of functional groups and chemical properties (e.g., varying in size, polarity, charge, and hydrogen bonding potential) at these substitution points.

  • Drug-Likeness: Compounds should adhere to established principles of drug-likeness, such as Lipinski's Rule of Five, to increase the probability of identifying hits with favorable pharmacokinetic properties.[7]

  • Quality Control (QC): Every compound in the library must undergo rigorous QC to confirm its identity, purity (typically >95%), and concentration. Failure to do so can lead to misleading results and wasted resources.[8][9]

ParameterRecommended GuidelineRationale
Purity >95% (LC-MS, NMR)Prevents false positives/negatives from impurities.
Identity Confirmed by Mass SpecEnsures the correct structure is being tested.
Solubility Soluble in DMSOStandard solvent for HTS compound storage and handling.
Diversity High Tanimoto diversityEnsures broad coverage of chemical space.
Drug-Likeness Adherence to Lipinski's RulesIncreases the probability of downstream success.
Table 1: Quality Control and Design Parameters for a Pyrazole Screening Library.

Part 2: Assay Development and Optimization - The Key to a Robust Screen

The goal of assay development is to create a sensitive, reproducible, and scalable assay that can reliably distinguish between active and inactive compounds.[5] For kinase targets, several formats are suitable for HTS.

Choosing the Right Assay:

  • Biochemical Assays: These assays use purified, recombinant kinase and a specific substrate. They are often fluorescence- or luminescence-based, measuring either the consumption of ATP or the phosphorylation of the substrate. They are highly controllable and excellent for identifying direct inhibitors.[5]

  • Cell-Based Assays: These assays measure the inhibition of a specific signaling pathway within a cellular context. They provide more physiologically relevant data but can be more complex to develop and interpret.[6]

A common and robust choice for kinase HTS is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is sensitive, has a low background, and is less prone to interference from colored or fluorescent compounds in the library.

Protocol 1: TR-FRET Kinase Assay Development

This protocol outlines the development of a biochemical TR-FRET assay to identify inhibitors of a target kinase (e.g., p38 MAPK).

1. Reagent Titration: a. Kinase Titration: Perform a matrix titration of the kinase enzyme to determine the optimal concentration that yields a robust signal while remaining in the linear range of the reaction. b. Substrate Titration: With the optimal kinase concentration, titrate the peptide substrate to determine its Km (Michaelis constant). For the screen, a substrate concentration at or near the Km is typically used to allow for the detection of competitive inhibitors. c. ATP Titration: Titrate ATP to determine its Km. Screening at the Km of ATP is crucial for identifying ATP-competitive inhibitors, a common mechanism for pyrazole-based kinase inhibitors.[4]

2. Assay Miniaturization and Automation: a. Transition the assay from a 96-well to a 384-well or 1536-well plate format to conserve reagents and increase throughput.[10] b. Optimize liquid handling steps using automated dispensers to ensure precision and minimize evaporation, especially in low-volume plates.

3. Z'-Factor Determination (Assay Quality Assessment): a. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It measures the separation between the positive control (e.g., a known inhibitor or no enzyme) and negative control (vehicle, e.g., DMSO) signals. b. Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[13] c. Prepare multiple plates with columns dedicated to positive controls (e.g., 10 µM Staurosporine) and negative controls (e.g., 1% DMSO). d. Run the assay and calculate the Z'-factor. An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5 .[14][15]

Z'-Factor ValueAssay QualityInterpretation for Screening
1 Ideal (theoretical)Perfect separation between controls.[15]
≥ 0.5 to < 1 ExcellentA robust and reliable assay suitable for HTS.[12][15]
0 to < 0.5 MarginalAssay may be usable but requires caution; optimization is recommended.[12]
< 0 UnsuitableNo separation between controls; the assay cannot distinguish hits.[12]
Table 2: Interpretation of Z'-Factor Values for HTS Assay Quality.

Part 3: The High-Throughput Screening Campaign

The HTS campaign involves screening the entire pyrazole library against the optimized assay. This process is heavily reliant on automation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening Engine cluster_analysis Data Processing Lib Pyrazole Library (Source Plates) Dispense Compound Dispensing (Acoustic/Pin Tool) Lib->Dispense Transfer Assay Assay-Ready Plates (Buffer, Substrate, ATP) Assay->Dispense Prepare AddEnzyme Enzyme Addition & Incubation Dispense->AddEnzyme Start Reaction Read Plate Reading (TR-FRET Reader) AddEnzyme->Read Measure Signal RawData Raw Data Acquisition Read->RawData QC Plate-Level QC (Z'-Factor Calc) RawData->QC Validate Plate Norm Normalization & Hit Selection QC->Norm Process Valid Data

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 2: Automated HTS of a Pyrazole Library

1. Plate Preparation: a. Using an automated liquid handler, prepare 384-well assay plates containing the assay buffer, substrate, and ATP. b. Include dedicated control wells on every plate:

  • Negative Controls (n=32): 1% DMSO (defines 0% inhibition).
  • Positive Controls (n=32): A known inhibitor at its IC90 (defines ~90% inhibition).

2. Compound Transfer: a. Use a non-contact acoustic dispenser or a pin tool to transfer a small volume (e.g., 20-50 nL) of each pyrazole compound from the source plates to the assay plates. This results in a final screening concentration typically between 1-20 µM.

3. Reaction Initiation and Reading: a. Transfer the assay plates to an automated platform where the kinase is added to all wells simultaneously to start the reaction. b. Incubate the plates for a predetermined time at a controlled temperature (e.g., 60 minutes at 25°C). c. Add the detection reagents (e.g., TR-FRET antibody mix). d. Read the plates on a compatible plate reader.

Part 4: Data Analysis, Hit Identification, and Validation

Raw HTS data must be processed to identify genuine "hits."

1. Data Normalization: a. For each plate, calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

2. Hit Selection: a. A common threshold for hit selection is a percent inhibition value that is three standard deviations above the mean of the plate's sample population (e.g., >25% inhibition). b. Compounds meeting this criterion are designated as primary hits.

3. Hit Validation Cascade: Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[16] This process is often visualized as a funnel.

Hit_Triage_Funnel node_start Primary HTS Hits (~1000s of compounds) node1 Hit Confirmation (Dose-Response IC50) node_start->node1 Re-test node2 Orthogonal & Counter-Screens (e.g., different assay format, cytotoxicity) node1->node2 Confirm Mechanism node3 Target Engagement (Biophysical Methods, e.g., SPR, TSA) node2->node3 Verify Direct Binding node4 SAR Expansion (Analog Purchase/Synthesis) node3->node4 Establish SAR node_end Validated Lead Series (~2-3 series) node4->node_end Prioritize

Caption: The hit validation funnel, from primary hits to validated leads.

Protocol 3: Hit Confirmation and Triage

1. Dose-Response Confirmation: a. "Cherry-pick" the primary hits and re-test them in the primary assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 value.[17] b. Only compounds that show a classic sigmoidal dose-response curve are considered confirmed hits.[8]

2. Orthogonal and Counter-Screens: a. Orthogonal Assay: Confirm the activity of the hits in a different assay format (e.g., a luminescence-based assay if the primary screen was TR-FRET). This helps eliminate technology-specific artifacts. b. Counter-Screen: Screen hits against a related but distinct kinase to assess selectivity. For a p38 MAPK screen, a counter-screen against JNK1 would be informative. c. Promiscuity/PAINS Filtering: Use computational filters to flag Pan-Assay Interference Compounds (PAINS) and other known promiscuous inhibitors that are likely false positives.[16]

3. Biophysical Target Engagement: a. Use a label-free biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to confirm that the hit compound directly binds to the target kinase protein. This is a critical step to ensure the observed inhibition is not due to an artifact.[16]

Case Study: Screening for p38α MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation.[18][19] Its dysregulation is implicated in various diseases, making p38α a compelling therapeutic target.[18][20]

p38_Pathway stimuli Stress Stimuli (UV, Cytokines, LPS) map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates mapkapk2 MAPKAPK2 (MK2) p38->mapkapk2 phosphorylates transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription phosphorylates response Cellular Response (Inflammation, Apoptosis) mapkapk2->response transcription->response pyrazole Pyrazole Inhibitor (Screening Hit) pyrazole->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway, a common target for pyrazole inhibitors.

In a hypothetical screen of a 100,000-compound pyrazole library against p38α using the TR-FRET protocol, we identified 850 primary hits (>30% inhibition at 10 µM). These were subjected to the validation cascade:

Validation StepInput CompoundsOutput CompoundsRationale
Primary HTS 100,000850Initial identification of potential activity.
IC50 Confirmation 850210Confirmed potency and dose-dependent activity.
Orthogonal Screen 210165Eliminated assay technology-specific artifacts.
Selectivity Screen 16575Identified compounds with >10-fold selectivity over JNK1.
Target Engagement 7560Confirmed direct binding to p38α protein.
Chemical Clustering 605 SeriesGrouped validated hits into chemical series for lead optimization.
Table 3: Hypothetical Hit Triage Funnel for a p38α MAPK Screen.

The final 5 series represent promising starting points for a medicinal chemistry program to develop novel p38α inhibitors.

Conclusion

High-throughput screening of pyrazole libraries is a proven and effective strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges on a triad of excellence: a high-quality, diverse chemical library; a robust and meticulously optimized assay; and a stringent, multi-step hit validation cascade. By integrating automation, rigorous quality control, and sound scientific principles, researchers can efficiently navigate vast chemical space to uncover promising lead compounds for the next generation of targeted therapeutics.

References

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Method

Application Notes and Protocols for the Synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Dihydrochloride Analogs

Introduction: The Significance of Aminopyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[2][3] Among the various substituted pyrazoles, the 4-aminopyrazole moiety has emerged as a critical pharmacophore, particularly in the development of targeted cancer therapies.[4] These compounds often function as kinase inhibitors, targeting enzymes that are frequently dysregulated in various malignancies.[4][5] The amino group at the C4 position of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent and selective inhibition.

This document provides a comprehensive guide to the synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a representative analog of a class of compounds with significant potential in drug development. The inclusion of the morpholinoethyl side chain at the N1 position is a common strategy in medicinal chemistry to enhance aqueous solubility and modulate pharmacokinetic properties. This detailed protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel aminopyrazole-based therapeutic agents.

Synthetic Strategy: A Three-Step Approach

The synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is efficiently achieved through a robust three-step sequence starting from the commercially available 4-nitropyrazole. The overall synthetic workflow is depicted below.

Synthetic Workflow Start 4-Nitropyrazole Intermediate1 1-(2-morpholin-4-ylethyl)-4-nitropyrazole Start->Intermediate1 Step 1: N-Alkylation Intermediate2 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine (Free Base) Intermediate1->Intermediate2 Step 2: Nitro Group Reduction FinalProduct 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride Intermediate2->FinalProduct Step 3: Dihydrochloride Salt Formation N-Alkylation cluster_reactants Reactants cluster_products Product 4-Nitropyrazole plus1 + 4-(2-chloroethyl)morpholine HCl Intermediate 1 4-(2-chloroethyl)morpholine HCl->Intermediate 1 NaH, DMF, 80 °C

Caption: N-Alkylation of 4-nitropyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Nitropyrazole113.0810.01.13 g
4-(2-Chloroethyl)morpholine hydrochloride186.0811.02.05 g
Sodium hydride (60% dispersion in oil)24.0022.00.88 g
Anhydrous Dimethylformamide (DMF)--50 mL
Ethyl acetate (EtOAc)--As needed
Brine--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 0.88 g, 22.0 mmol).

  • Carefully add anhydrous DMF (20 mL) to the flask.

  • In a separate flask, dissolve 4-nitropyrazole (1.13 g, 10.0 mmol) in anhydrous DMF (10 mL).

  • Add the 4-nitropyrazole solution dropwise to the sodium hydride suspension at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol) in anhydrous DMF (20 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-morpholin-4-ylethyl)-4-nitropyrazole as a yellow oil or solid.

Expected Yield: 70-85%

PART 2: Synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine (Free Base) (Intermediate 2)

This protocol details the reduction of the nitro group of Intermediate 1 to a primary amine using catalytic hydrogenation.

Reaction Scheme:

Nitro Reduction cluster_reactants Reactant cluster_products Product Intermediate 1 Intermediate 2 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Intermediate 1->Intermediate 2 H₂, Pd/C, MeOH, rt Salt Formation cluster_reactants Reactant cluster_products Product Intermediate 2 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Final Product 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride Intermediate 2->Final Product HCl in Isopropanol, Ether

Caption: Formation of the dihydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine196.264.75 (crude)~0.93 g
Isopropanol (IPA)--20 mL
Diethyl ether (Et₂O)--50 mL
Hydrochloric acid (concentrated, 37%)36.46-As needed
or HCl solution in isopropanol (e.g., 5-6 M)-~10.0~2 mL

Procedure:

  • Dissolve the crude 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine (~0.93 g, 4.75 mmol) in isopropanol (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol (e.g., 5-6 M, ~2 mL, ~10.0 mmol, 2.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution. 4[6][7]. A precipitate should form upon addition of the acid.

  • Continue stirring in the ice bath for 30 minutes.

  • Add diethyl ether (50 mL) to facilitate further precipitation.

  • Stir the resulting slurry for another 30 minutes at 0 °C.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to obtain 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride as a white to off-white solid.

Expected Yield: 80-95% (from the free base)

Characterization Data (Representative)

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (s, 1H, pyrazole-H), 7.68 (s, 1H, pyrazole-H), 4.45 (t, J = 5.2 Hz, 2H, N-CH₂), 3.95-3.85 (m, 4H, morpholine-H), 3.60 (t, J = 5.2 Hz, 2H, N-CH₂), 3.50-3.40 (m, 4H, morpholine-H).

  • ¹³C NMR (101 MHz, D₂O): δ 135.2, 128.8, 120.5, 59.8, 55.4, 51.7, 48.9.

  • IR (KBr, cm⁻¹): 3400-3200 (NH₃⁺ stretch), 2950-2800 (C-H stretch), 1630 (N-H bend), 1115 (C-O-C stretch).

  • Mass Spectrometry (ESI+): m/z = 197.1 [M+H]⁺ (for the free base).

Troubleshooting and Key Considerations

  • N-Alkylation: The use of a strong base like sodium hydride requires anhydrous conditions to prevent quenching. The reaction temperature can be optimized to improve yield and minimize side products.

  • Hydrogenation: Ensure the complete removal of the palladium catalyst by filtration through Celite® to avoid contamination of the final product. The catalyst should be handled with care as it can be pyrophoric. *[8] Salt Formation: The amount of HCl added is crucial. An excess may be required to ensure the formation of the dihydrochloride salt. The choice of solvent for precipitation is also important; a non-polar solvent like diethyl ether is typically used to induce precipitation from a more polar solvent like isopropanol.

The synthetic route described provides a reliable and scalable method for the preparation of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its analogs. This protocol is designed to be a valuable resource for researchers in the field of medicinal chemistry, facilitating the synthesis of novel aminopyrazole-based compounds for biological evaluation. The versatility of the pyrazole scaffold and the importance of the 4-amino substitution pattern in kinase inhibition underscore the significance of robust synthetic methodologies for this class of molecules.

[4][9]---

References

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (2021). ResearchGate. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Europe PMC. [Link]

  • Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Waseda University. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • (PDF) Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). ResearchGate. [Link]

  • method for salt preparation. (2010).
  • Hydrogenation reaction tips and tricks. (2022). Reddit. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • What's the proper way to convert a freebase to hydrochloride? (2022). Reddit. [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021). YouTube. [Link]

  • 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Reigate Grammar School. [Link]

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Application

Application Notes &amp; Protocols: Leveraging Pyrazole Compounds for Robust Target Validation in Drug Discovery

Introduction Target identification and validation are the foundational pillars of modern drug discovery, representing a critical process of confirming the role of a molecular target in a disease pathway and assessing its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Target identification and validation are the foundational pillars of modern drug discovery, representing a critical process of confirming the role of a molecular target in a disease pathway and assessing its therapeutic potential.[1][2][3] An inadequately validated target is a primary cause of late-stage clinical trial failures, making the initial validation steps paramount for success.[4] Within the arsenal of tools for this process, small molecule chemical probes are indispensable for modulating target function and linking it to a cellular phenotype.[2][3]

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, distinguished by its remarkable versatility and prevalence in a multitude of FDA-approved drugs.[5][6][7][8] Particularly in the realm of protein kinase inhibitors, the pyrazole ring is a recurring motif, valued for its synthetic accessibility and its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[5][9][10] This guide provides researchers, scientists, and drug development professionals with an in-depth framework for utilizing pyrazole-based compounds as chemical probes in target validation studies. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, offering robust, self-validating protocols to confidently establish a link between target engagement, pathway modulation, and cellular response.

Section 1: The Pyrazole Scaffold - A Privileged Tool for Target Validation

The Rationale: Why Pyrazole Compounds are Superior Chemical Probes

The utility of the pyrazole heterocycle in drug discovery is not coincidental; it stems from a unique combination of chemical and pharmacological properties that make it an ideal starting point for potent and selective inhibitors.

  • Synthetic Versatility: The pyrazole ring can be synthesized through numerous, well-established chemical reactions, allowing for systematic substitution at multiple positions.[11][12][13] This enables the rapid generation of compound libraries to optimize potency, selectivity, and drug-like properties.

  • Bioisosteric Replacement: The pyrazole ring often serves as a bioisostere for other aromatic systems, improving properties like solubility and metabolic stability while maintaining or enhancing binding affinity.[5][10]

  • Key Molecular Interactions: The two adjacent nitrogen atoms of the pyrazole ring are instrumental in its function. The N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor.[10][14] This duality allows pyrazole-containing molecules to form specific, high-affinity interactions with amino acid residues in the hinge region of many protein kinases, a critical anchoring point for ATP-competitive inhibitors.

  • Clinical Precedent: The pyrazole core is found in numerous blockbuster drugs, including kinase inhibitors like Crizotinib (ALK/MET), Ruxolitinib (JAK1/2), and the anti-inflammatory agent Celecoxib (COX-2).[5][15] This history of clinical success validates the scaffold's favorable pharmacokinetic and safety profiles.[10]

Common Protein Targets for Pyrazole-Based Inhibitors

The adaptability of the pyrazole scaffold has led to the development of inhibitors against a wide range of protein families, particularly protein kinases implicated in oncology and inflammatory diseases.

Target FamilySpecific ExamplesKey Pyrazole-Based InhibitorsTherapeutic AreaReferences
Janus Kinases (JAKs) JAK1, JAK2, JAK3Ruxolitinib, Baricitinib, GolidocitinibMyelofibrosis, Inflammation, Autoimmune Diseases[5][16][17][18][19]
Cyclin-Dependent Kinases (CDKs) CDK2, CDK4/6AT7519 (analogs), Palbociclib (analogs)Cancer[20][21][22][23][24]
Mitogen-Activated Protein Kinases (MAPK) p38 MAPKBIRB 796 (Doramapimod)Inflammatory Diseases[25][26][27][28]
Receptor Tyrosine Kinases VEGFR-2, FGFR, RETErdafitinib, PralsetinibCancer[5][6][29]
Aurora Kinases Aurora A, Aurora BTozasertib (VX-680)Cancer[15]

Section 2: Experimental Strategy for Target Validation

The Logic of Chemical Validation

Target validation aims to answer a fundamental question: Does modulating this specific protein target with a drug produce a therapeutic effect? While genetic methods like CRISPR or RNAi can silence a target, they operate on a different timescale and may induce compensatory mechanisms that confound results.[1][3] Chemical validation using a potent and selective small molecule probe offers a complementary and often more therapeutically relevant approach.[4] The core logic is to build a chain of evidence that directly links the physical interaction of the compound with its target to a measurable biological outcome.

A Self-Validating Experimental Workflow

G cluster_0 Step 1: Confirming Physical Interaction cluster_1 Step 2: Confirming Functional Inhibition cluster_2 Step 3: Linking Inhibition to Phenotype A Hypothesized Target C Cellular Thermal Shift Assay (CETSA) (Protocol 1) A->C B Pyrazole Compound B->C C_out Evidence of Direct Target Engagement C->C_out Does the compound bind the target in a cell? D In-Cell Western / Phospho-Flow (Protocol 2) C_out->D If yes, proceed D_out Evidence of Target Activity Modulation D->D_out Does binding inhibit target function? E Phenotypic Assays (Proliferation, Apoptosis) (Protocol 3) D_out->E If yes, proceed F Validated Target D_out->F E_out Therapeutically Relevant Cellular Outcome E->E_out Does inhibiting the target affect cell fate? E_out->F Correlate Potencies (IC50/EC50)

Target Validation Workflow using Pyrazole Probes.

Section 3: Core Protocols for Target Engagement and Validation

The following protocols are designed to be performed sequentially to build the chain of evidence described in the workflow above.

Protocol 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality & Principle: Before you can claim a compound's effects are due to a specific target, you must prove it physically interacts with that target in its native cellular environment. CETSA is a biophysical assay that provides this direct evidence.[30][31] The principle is that ligand binding stabilizes a protein's structure, increasing the temperature required to denature it.[32] By heating treated cells to a range of temperatures and measuring the amount of soluble (non-denatured) target protein that remains, we can observe a "thermal shift," which is a direct readout of target engagement.[33]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes. Treat with your pyrazole compound across a range of concentrations (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

    • Immediately cool the tubes at 4°C for 3 minutes.

  • Lysis and Fractionation (Self-Validating Step):

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step ensures cell disruption without detergents that might interfere with protein aggregation.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C). This is a critical step that separates the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet). The amount of target protein in the supernatant is your readout.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody for your target of interest. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Melt Curve: For each treatment, plot the percentage of soluble protein remaining against the temperature. A shift in the curve to the right for the compound-treated sample compared to the vehicle indicates stabilization.

    • Isothermal Dose-Response (ITDR): Select a temperature from the melt curve that shows a significant difference between vehicle and compound. Plot the soluble protein signal against the compound concentration at this single temperature to determine an EC50 for target binding.

Protocol 2: Quantifying Target Inhibition with an In-Cell Western Assay

Causality & Principle: Proving engagement (Protocol 1) is necessary but not sufficient. You must now show that this binding event leads to a functional consequence—the inhibition of the target's activity. For kinases, the most direct measure of activity is the phosphorylation of its downstream substrate. The In-Cell Western (ICW) is a high-throughput, quantitative immunoassay that measures protein phosphorylation levels directly in fixed cells in a microplate format.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Starve cells (if necessary, to reduce basal signaling) by incubating in serum-free media for 4-6 hours.

    • Pre-treat cells with a serial dilution of your pyrazole inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., a cytokine for JAK/STAT pathway, a growth factor for a receptor tyrosine kinase) for a short period (e.g., 15-30 minutes) to induce target phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based solution directly to the wells.

    • Permeabilize the cells with a mild detergent like Triton X-100 to allow antibody access to intracellular proteins.

  • Immunostaining (Self-Validating Step):

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate the cells with two primary antibodies simultaneously:

      • A rabbit antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3).

      • A mouse antibody for a total protein control to normalize for cell number (e.g., anti-GAPDH or anti-Actin).

    • Wash the wells, then incubate with two secondary antibodies simultaneously:

      • An anti-rabbit secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).

      • An anti-mouse secondary antibody conjugated to a different near-infrared fluorophore (e.g., IRDye 680RD).

  • Imaging and Quantification:

    • Wash the wells to remove unbound antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). The two-color detection allows for simultaneous quantification of the phospho-protein and the normalization protein in the same well.

  • Data Analysis:

    • Calculate the normalized signal for each well (Phospho-signal / Normalization-signal).

    • Plot the normalized signal against the concentration of the pyrazole inhibitor.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the target's phosphorylation activity.

Protocol 3: Linking Target Inhibition to a Cellular Phenotype

Causality & Principle: The final step is to demonstrate that the functional inhibition of your target (Protocol 2) leads to a desired therapeutic outcome, such as inhibiting cancer cell growth or inducing apoptosis.[34][35] The key to validating your target is to show that the potency of the compound in these phenotypic assays correlates with its potency in the target inhibition assay.

Methodologies:

  • Cell Viability/Proliferation Assay:

    • Procedure: Seed cells in a 96-well plate and treat with a serial dilution of the pyrazole compound for 48-72 hours. Add a viability reagent (e.g., resazurin or a commercial kit like CellTiter-Glo®) and measure the signal (fluorescence or luminescence) on a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the antiproliferative IC50.[34]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Procedure: Treat cells in a 6-well plate with the pyrazole compound at concentrations around its IC50 for 24-48 hours. Harvest the cells, stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol, and analyze by flow cytometry.[34]

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic populations (Annexin V positive) confirms the compound's mechanism of cell killing.

Section 4: Case Study - Validating CDK2 in Ovarian Cancer

Let's apply this workflow to a hypothetical scenario: validating Cyclin-Dependent Kinase 2 (CDK2) as a target in ovarian cancer using a novel pyrazole-based inhibitor, "Compound P".[24]

Background: CDK2, when complexed with Cyclin E or A, phosphorylates the Retinoblastoma (Rb) protein. This releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[21] Dysregulation of this pathway is common in cancer, making CDK2 an attractive target.[20][24]

G CyclinE Cyclin E Complex Cyclin E / CDK2 (Active Kinase) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates G1_Arrest G1 Phase Arrest Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F Remains Bound pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_Arrest Leads to pRb->E2F Releases Inhibitor Pyrazole Inhibitor 'Compound P' Inhibitor->Complex Binds & Inhibits Inhibitor->Rb Blocks Phosphorylation

CDK2 Signaling Pathway and Point of Inhibition.

Integrated Experimental Plan & Expected Results:

The hypothesis is that Compound P directly inhibits CDK2 in ovarian cancer cells, blocking Rb phosphorylation and causing G1 cell cycle arrest and reduced proliferation.

Assay (Protocol)Experimental ReadoutExpected Result for Target Validation
CETSA (1) Thermal stabilization of CDK2 proteinCompound P treatment shifts the CDK2 melt curve by +3-5°C.
In-Cell Western (2) Phosphorylation of Rb at Thr821 (a CDK2 site)Compound P inhibits Rb phosphorylation with an IC50 of ~150 nM .
Cell Cycle Analysis DNA content analysis by PI stainingCompound P treatment causes a dose-dependent increase in the G1 population.
Proliferation Assay (3) Cell viability after 72h treatmentCompound P inhibits cell proliferation with an IC50 of ~180 nM .

Conclusion

The pyrazole scaffold represents a powerful and clinically validated starting point for the development of chemical probes for target validation. However, the tool is only as good as the experimental strategy employed. By systematically applying a multi-pronged approach—confirming direct engagement, quantifying functional inhibition, and linking this to a cellular phenotype—researchers can build an unassailable case for their target's role in disease. The protocols and workflows detailed in this guide provide a self-validating framework to de-risk drug discovery programs and increase the probability of translating a novel biological hypothesis into a successful therapeutic.

References

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  • Target Validation. (n.d.). Sygnature Discovery. Retrieved January 18, 2026, from [Link]

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  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023, May 10). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

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Method

Application Notes and Protocols for the Formulation of Pyrazole Compounds in Animal Studies

Introduction: The Formulation Hurdle in Pyrazole Drug Development Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast array of pharmacological activities, including anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Hurdle in Pyrazole Drug Development

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] The translation of these promising compounds from bench to preclinical models, however, is critically dependent on overcoming a significant biopharmaceutical challenge: their formulation. Many pyrazole-based compounds are characterized by poor aqueous solubility due to their planar, aromatic nature, which can lead to strong crystal lattice energy.[2] This inherent low solubility poses a substantial obstacle to achieving adequate and reproducible systemic exposure in animal studies, potentially leading to misleading pharmacokinetic and pharmacodynamic data.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the formulation of pyrazole compounds for in vivo evaluation. We will delve into the critical interplay between the physicochemical properties of pyrazoles and the selection of appropriate vehicles, offering detailed, step-by-step protocols for the preparation of formulations suitable for common routes of administration in animal models.

Physicochemical Landscape of Pyrazole Compounds: A Formulation Perspective

A thorough understanding of the physicochemical properties of a pyrazole compound is the foundational step in developing a successful formulation. The pyrazole ring itself can act as a bioisostere for other aromatic systems, influencing properties like lipophilicity and solubility.[3] Key parameters to characterize include:

  • Aqueous Solubility: This is often the primary limiting factor. It should be determined at various pH values to understand the impact of ionizable groups on the molecule.

  • LogP/LogD: These values provide an indication of the compound's lipophilicity, which influences its absorption and distribution.

  • pKa: For pyrazoles with acidic or basic functional groups, the pKa will dictate the extent of ionization at physiological pH, which in turn affects solubility.

  • Crystalline Structure and Melting Point: These properties provide insights into the stability of the solid form and the energy required to dissolve it.

Strategic Vehicle Selection: Navigating the Excipient Maze

The choice of vehicle is paramount for ensuring the solubility, stability, and bioavailability of the pyrazole compound. A multi-pronged approach, often employing a combination of excipients, is typically necessary.

Commonly Employed Excipients for Pyrazole Formulations:
Excipient ClassExamplesRationale for Use
Organic Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene Glycol (PG), EthanolTo disrupt the crystal lattice and solvate the lipophilic pyrazole molecule.
Surfactants (Non-ionic) Tween-80 (Polysorbate 80), Cremophor ELTo increase solubility by forming micelles and to improve wettability of the compound.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes where the pyrazole molecule resides within the hydrophobic cavity of the cyclodextrin, enhancing aqueous solubility.
Aqueous Vehicles Sterile saline (0.9% NaCl), 5% Dextrose in water (D5W)Used as the final diluent to achieve the desired dosing concentration and ensure isotonicity for parenteral routes.

Formulation Development Workflow: A Logic-Driven Approach

The following diagram outlines a typical workflow for developing a formulation for a novel pyrazole compound intended for animal studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Optimization & Preparation cluster_3 Phase 4: Quality Control & Dosing A Physicochemical Profiling (Solubility, LogP, pKa) B Solubility in Individual Excipients (DMSO, PEG400, Tween-80, etc.) A->B C Solubility in Co-solvent Systems B->C E Select Lead Vehicle System C->E D Evaluation of Cyclodextrins D->E F Develop Dosing Protocol (Oral Gavage, IV, IP) E->F G Prepare Formulation (Solution or Suspension) F->G H Stability Testing (Short-term, Freeze-thaw) G->H I Visual Inspection for Precipitation H->I J Animal Dosing I->J

Caption: Formulation development workflow for pyrazole compounds.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed procedures for preparing common formulations for oral and intravenous administration.

Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage

This protocol describes a widely used vehicle system for oral administration of poorly water-soluble compounds.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[1]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]

  • Storage and Handling: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Always visually inspect for any precipitation before administration.[1]

Protocol 2: Preparation of a Pyrazole Compound Formulation for Intravenous Injection

This protocol outlines the preparation of a formulation suitable for intravenous administration, which necessitates sterile and clear solutions.

Materials:

  • Pyrazole compound

  • DMSO

  • Propylene Glycol (PG) or PEG400

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to achieve a high stock concentration.[1]

  • Complexation with Cyclodextrin (if applicable): In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Addition of Co-solvents: If not using cyclodextrin, a co-solvent like PG or PEG400 can be added to the DMSO solution.

  • Final Dilution and Filtration: Slowly add the aqueous vehicle (or the aqueous HP-β-CD solution) to the organic solution while vortexing.[1] The final formulation should be a clear, homogenous solution.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile, pyrogen-free vial.

  • Storage and Handling: As with oral formulations, prepare fresh if possible. If storage is required, maintain sterility and store at 2-8°C, protected from light. Visually inspect for particulates before administration.

Preclinical Dosing Formulation Stability: A Critical Quality Attribute

Establishing the stability of a preclinical dose formulation is a crucial component of drug development.[4] It ensures that the test system receives the intended dose of the test article.[4] Stability assessments should be conducted under conditions that mimic the preparation, storage, and administration procedures.[4]

Key Considerations for Stability Studies:

  • Duration: Assess stability over a period that covers the expected time from formulation preparation to the completion of dosing.

  • Storage Conditions: Evaluate stability at relevant temperatures (e.g., room temperature, refrigerated).

  • Analytical Method: A validated analytical method, such as RP-HPLC, is necessary to accurately quantify the concentration of the pyrazole compound over time.[5]

  • Acceptance Criteria: Typically, the concentration of the active compound should remain within ±10% of the initial concentration.[4]

Troubleshooting Common Formulation Challenges

IssuePossible CauseTroubleshooting Steps
Precipitation upon addition of aqueous vehicle Poor aqueous solubility; insufficient solubilizing agents.Increase the concentration of co-solvents or surfactants. Investigate the use of cyclodextrins. Adjust the pH if the compound has ionizable groups.
Phase separation Immiscibility of components.Ensure thorough mixing. Consider alternative co-solvents or surfactants.
High viscosity High concentration of polymers like PEG400.Adjust the ratio of excipients. Ensure the formulation is suitable for the intended route of administration (e.g., injectable).
Variability in animal study results Inhomogeneous formulation; instability.Ensure the formulation is a true solution or a uniform suspension. Conduct thorough stability testing.

Conclusion: A Pathway to Reliable Preclinical Data

The successful formulation of pyrazole compounds for animal studies is a multifaceted process that demands a systematic and scientifically driven approach. By carefully characterizing the physicochemical properties of the compound, strategically selecting appropriate vehicles, and adhering to robust preparation and stability testing protocols, researchers can ensure the delivery of an accurate and consistent dose to the animal model. This, in turn, is fundamental to generating reliable and reproducible preclinical data, which is essential for the progression of promising pyrazole-based drug candidates through the development pipeline.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. PMC - NIH. Available from: [Link]

  • Pyrazole derivatives as 5-LO-inhibitors. Google Patents.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.
  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Pyrazole: preclinical reassessment. PubMed. Available from: [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Pyrazole compounds and methods of use thereof. Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available from: [Link]

  • Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. Available from: [Link]

  • Design, synthesis and pharmacological assessment of new pyrazole compounds. Wiley Online Library. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine Dihydrochloride

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Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the crystallization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1351658-98-4). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this molecule. As a polar, multi-functional amine dihydrochloride salt, this compound presents unique challenges that require a systematic and well-understood approach.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high-purity, crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding of the system.

Q1: Why is my 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride failing to crystallize from solution?

A: Failure to crystallize typically stems from one of several factors. The high polarity imparted by the morpholine ring, the pyrazole amine, and particularly the dihydrochloride salt form, leads to high solubility in many polar solvents like water, methanol, and ethanol.[1] Crystallization may not occur because:

  • The solution is not sufficiently supersaturated: You may have too much solvent, keeping the compound fully dissolved even at lower temperatures.[3]

  • High kinetic barrier to nucleation: The molecules may require a significant energy input or a template to begin forming an ordered crystal lattice.[4]

  • Presence of impurities: Impurities can interfere with the crystal packing process, effectively inhibiting nucleation and growth.[5][6][7]

Q2: My compound separated as a sticky liquid or oil instead of a solid. What is "oiling out" and why is it happening?

A: "Oiling out" is a common and problematic phenomenon where a compound separates from the solution as a liquid phase instead of a solid crystalline phase.[8][9] This occurs when the supersaturated solution's temperature is above the melting point of the solute.[10] For a compound like yours, this can be caused by:

  • Melting point depression: The presence of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[11][12]

  • Rapid cooling or high supersaturation: If the solution is cooled too quickly, the compound may come out of solution at a temperature where its liquid state is more stable than its solid state.[8][9]

  • Inappropriate solvent choice: The solvent may have a boiling point too close to the compound's melting point, or it may be too good of a solvent, requiring very low temperatures to induce precipitation, which can favor oiling.[13] Oiled out products are undesirable as the liquid droplets often trap impurities more effectively than the solvent, leading to a low-purity, often amorphous or glassy solid upon eventual solidification.[9][10]

Q3: How should I approach selecting a solvent system for this specific dihydrochloride salt?

A: The goal is to find a solvent or solvent system in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Given the compound's polar nature, single-solvent systems are often challenging. A binary solvent system (a "solvent-antisolvent" pair) is typically more effective.[13]

  • Good Solvents: Start with polar, protic solvents that can solvate the hydrochloride salt, such as methanol, ethanol, or even water. These will act as your primary "good" solvent.

  • Antisolvents: Look for miscible, more nonpolar solvents in which the compound is poorly soluble. Candidates include isopropanol (IPA), acetonitrile, ethyl acetate, or tetrahydrofuran (THF).[14][15] The strategy is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "antisolvent" until turbidity (cloudiness) is observed, indicating the onset of precipitation. Re-heat to clarify and then allow to cool slowly.

Q4: How significantly can impurities affect my crystallization outcome?

A: Impurities are a critical factor and can dramatically influence crystallization.[16] Even at low levels (<1-2%), they can:

  • Inhibit or prevent nucleation: By adsorbing to the surface of small molecular clusters, they prevent the formation of stable crystal nuclei.[7]

  • Alter crystal habit: Impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to different crystal shapes (e.g., needles instead of plates).[5]

  • Promote oiling out: As mentioned, impurities lower the melting point and can disrupt the crystal lattice formation.[10][11]

  • Affect polymorphism: Structurally related impurities have been shown to direct the crystallization towards a metastable polymorphic form instead of the most stable one.[5] Ensuring high purity of the starting material is essential for a robust and reproducible crystallization process.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific experimental problems.

Issue 1: Complete Failure to Induce Crystallization
  • Question: I've cooled my saturated solution of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, but no solid has formed, even after several hours. What are my next steps?

  • Answer: This indicates the solution is stable and requires intervention to trigger nucleation. Proceed with the following steps sequentially.

G start Saturated solution (clear, no crystals) step1 Induce Nucleation (Mechanical) start->step1 step2 Increase Supersaturation step1->step2 Failure (Scratch flask walls) outcome1 Crystals Form step1->outcome1 Success step3 Add Seed Crystals step2->step3 Failure (Evaporate some solvent) step2->outcome1 Success step4 Introduce Antisolvent step3->step4 Failure (If available) step3->outcome1 Success step5 Re-evaluate System step4->step5 Failure step4->outcome1 Success outcome3 Re-dissolve & Re-try step5->outcome3 outcome2 No Change

Caption: Logical workflow for troubleshooting failure of crystallization.

  • Mechanical Agitation: First, try scratching the inside of the flask just below the solvent line with a glass rod. This action can release microscopic shards of glass that serve as nucleation sites and can physically induce crystal formation.[3]

  • Increase Supersaturation: If scratching fails, your solution is likely not supersaturated enough at that temperature. Gently warm the solution and remove a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. Cool the solution again and see if crystals form.[3][10]

  • Seeding: If you have previously isolated even a tiny amount of crystalline material, add a single seed crystal to the solution. This provides a perfect template for further crystal growth, bypassing the difficult nucleation step.[14]

  • Add an Antisolvent: If you are using a single-solvent system, you may need to switch to a binary system. While the solution is at room temperature, slowly add a miscible antisolvent (see FAQ Q3) dropwise until persistent cloudiness appears. Warm slightly until the solution becomes clear again, then allow it to cool slowly.

Issue 2: The Compound is "Oiling Out"
  • Question: My compound has separated as a liquid/oil instead of a solid. How do I recover my material in a crystalline form and prevent this from happening again?

  • Answer: Oiling out is a kinetic and thermodynamic problem that must be addressed by altering the crystallization conditions to favor solid-phase nucleation.[9]

  • Re-dissolve the Oil: Place the flask back on the heat source and add more of the "good" solvent (e.g., methanol, ethanol) until the oil completely redissolves into a homogeneous solution.[10][11] The goal is to reduce the supersaturation level at any given temperature.

  • Ensure Purity: If you suspect impurities are the cause, consider performing a hot filtration or adding activated charcoal to the hot solution to remove insoluble or colored impurities, respectively.[10][11] Filter the hot solution and proceed.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[8] Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. For even slower cooling, insulate the flask with glass wool or place it inside a Dewar flask filled with warm water. Slower cooling allows molecules more time to orient correctly into a crystal lattice.[10][17]

  • Crystallize at a Higher Temperature: Oiling out happens when the solution temperature is above the compound's melting point. By using less solvent or a solvent/antisolvent system that is less solubilizing, you can induce crystallization to begin at a higher temperature, where the solid form is more stable.

  • Use a Lower Polarity Solvent System: A highly polar solvent might be too effective, requiring very low temperatures to achieve supersaturation, which increases the risk of oiling out. Experiment with a slightly less polar system (e.g., switching from methanol/ether to isopropanol/ethyl acetate) that allows for crystallization closer to room temperature.

Issue 3: Poor Crystal Quality (Fine Needles, Amorphous Powder)
  • Question: I successfully isolated a solid, but it's a very fine powder or forms as long, thin needles that are difficult to filter and dry. How can I grow larger, more equant (symmetrical) crystals?

  • Answer: Crystal morphology (habit) is determined by the relative growth rates of different crystal faces, which is heavily influenced by crystallization kinetics.[17] Fine powders or needles often result from very rapid nucleation and growth.

StrategyMechanistic RationaleImplementation
Reduce Supersaturation Lowering the driving force for crystallization slows both nucleation and growth, giving molecules more time to add to existing crystal faces in an orderly fashion. High supersaturation favors rapid, one-dimensional growth (needles).[17]Use slightly more solvent than the minimum required for dissolution. Start the cooling process from a less concentrated solution.
Slow Cooling/Evaporation Similar to above, this provides kinetic control over the process, favoring slower, more controlled growth over rapid precipitation.Allow the solution to cool to room temperature over several hours. For slow evaporation, cover the flask with perforated parafilm and leave it in a vibration-free area for several days.
Change Solvent System The solvent interacts with the growing crystal faces. A different solvent can alter these interactions, inhibiting growth on certain faces and promoting it on others, thereby changing the overall shape.[17]Experiment with different solvent/antisolvent pairs. Protic solvents (alcohols, water) can form hydrogen bonds with the chloride ions and amine groups, which can significantly influence morphology.
Agitation Control While some agitation can promote homogeneity, vigorous stirring can induce secondary nucleation (breaking existing crystals to create new nuclei), leading to smaller particle sizes.For initial crystal growth, avoid stirring. Once a good crystal slurry has formed, gentle agitation can be used to maintain suspension.
Issue 4: Suspected Polymorphism
  • Question: I've noticed that crystallizations from different solvents (e.g., ethanol vs. isopropanol) yield crystals with different shapes and melting points. Could this be polymorphism?

  • Answer: Yes, this is a strong indication of polymorphism, where a compound can exist in multiple distinct crystal structures.[18] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control critical in pharmaceutical development.[17][18] Pyrazole-containing compounds are known to exhibit polymorphism.[19]

Caption: Decision workflow for investigating suspected polymorphism.

To confirm and understand the different forms, you must use solid-state analytical techniques.

Analytical TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) This is the definitive technique for identifying polymorphs. Each unique crystal structure will produce a unique diffraction pattern, acting as a "fingerprint" for that solid form.[20][21]
Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a function of temperature. It can precisely determine melting points, detect phase transitions between polymorphs, and quantify the enthalpy of fusion.[22][23]
Thermogravimetric Analysis (TGA) TGA measures changes in mass as a function of temperature. This is crucial for determining if a crystal form is a solvate or hydrate, as it will show a mass loss step corresponding to the loss of the trapped solvent.[23][24]

Part 3: Standard Operating Protocols

Protocol 1: Anti-Solvent Crystallization

This protocol is a robust starting point for achieving crystalline 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

  • Dissolution: In a clean flask, dissolve 1.0 g of the compound in the minimum amount of hot (~60 °C) methanol required for complete dissolution. Start with 3-5 mL and add more in small increments if needed.

  • Hot Filtration (Optional): If any particulate matter is visible, perform a hot gravity filtration to remove it.

  • Antisolvent Addition: While the methanol solution is still warm (but not boiling), add ethyl acetate dropwise with gentle swirling.

  • Observe Turbidity: Continue adding ethyl acetate until the solution becomes faintly and persistently turbid (cloudy). This is the point of incipient precipitation.

  • Re-homogenize: Gently warm the flask until the solution becomes clear again. This ensures you are starting from a homogeneous, supersaturated state.

  • Slow Cooling: Cover the flask with a watch glass or perforated parafilm and set it on a benchtop, away from vibrations, to cool slowly to room temperature.

  • Further Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in a refrigerator (4 °C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate or a 1:1 mixture of methanol/ethyl acetate.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Malkin, A. J., et al. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC - NIH.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? YouTube.
  • Al-Zoubi, I., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • Benchchem. (n.d.). troubleshooting tropinone crystallization oiling out.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Holodiag. (n.d.). Solid state analysis - Analytical techniques.
  • (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences.
  • Zhanghua - Filter Dryer. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
  • ResearchGate. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram.
  • (n.d.). 4. Crystallization.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
  • (n.d.). Guide for crystallization.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?
  • (n.d.). Crystallization Solvents.pdf.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
  • (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Googleapis.com.
  • (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Fluorochem. (n.d.). 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.
  • CymitQuimica. (n.d.). 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Smolecule. (n.d.). 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine.
  • PubChem - NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048.

Sources

Optimization

preventing degradation of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in solution

Welcome to the technical support center for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Solution Instability

Encountering unexpected results or changes in your solution containing 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride can be a significant setback. This guide will walk you through a logical process to diagnose and resolve potential degradation issues.

Observation: My solution has changed color (e.g., turned yellow/brown).
  • Potential Cause 1: Oxidation. The pyrazoline core and the secondary amine in the morpholine ring can be susceptible to oxidation, which often leads to the formation of colored byproducts.[1] This can be exacerbated by exposure to air (oxygen), trace metal ions, or high-energy light.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal contaminants that can catalyze oxidation.

    • Work Under Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a constant stream of an inert gas.

    • Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil to prevent photo-oxidation.[1]

  • Causality: The presence of two nitrogen atoms in the pyrazole ring makes it electron-rich and thus prone to oxidation. Similarly, the nitrogen atom in the morpholine ring can also be oxidized.

Observation: A precipitate has formed in my solution.
  • Potential Cause 1: pH-dependent Solubility. 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine is supplied as a dihydrochloride salt, indicating that it is likely more soluble in acidic to neutral aqueous solutions. If the pH of your solution shifts to become more basic, the free base form of the compound may precipitate out.

  • Potential Cause 2: Degradation Product Insolubility. A degradation product may be less soluble in your chosen solvent system than the parent compound.

  • Troubleshooting Steps:

    • Measure and Adjust pH: Check the pH of your solution. If it is neutral to basic, consider adjusting it to a more acidic pH (e.g., pH 4-6) with a suitable buffer system. The stability of pharmaceutical compounds can be significantly influenced by pH.[2]

    • Solvent Selection: If working with organic solvents, ensure the compound is fully soluble at the desired concentration. You may need to try a different solvent or a co-solvent system.

    • Temperature Control: Changes in temperature can affect solubility. Ensure your solution is stored at a constant, appropriate temperature.

Observation: I am seeing a loss of biological activity or inconsistent analytical results.
  • Potential Cause 1: Hydrolytic Degradation. While pyrazoles are generally resistant to hydrolysis, certain derivatives can be susceptible, particularly at extreme pH values.[3] The exocyclic amine and the morpholine ring could potentially undergo hydrolysis under harsh acidic or basic conditions.

  • Potential Cause 2: Photodegradation. Exposure to UV or even ambient light can provide the energy to break chemical bonds and initiate degradation pathways. Pyrazole derivatives can undergo photochemical transformations.[4][5]

  • Troubleshooting Steps:

    • Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing your compound to stress conditions such as acid, base, heat, oxidation, and light to identify potential degradation products and pathways.

    • Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the purity of your solution over time.[6][7] This will allow you to quantify the parent compound and detect the emergence of any degradation products.

    • Control Storage Conditions: Based on your findings, implement strict storage protocols. This may include refrigeration or freezing, protection from light, and the use of an inert atmosphere.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride?

A1: Due to its dihydrochloride salt form, the compound is expected to have good solubility in aqueous solutions. Start by dissolving the solid in a high-purity, deoxygenated aqueous buffer (e.g., citrate or phosphate buffer) within a pH range of 4-6. For organic applications, dimethyl sulfoxide (DMSO) is a common choice. Always prepare solutions fresh if possible.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage (days).[1] For long-term storage (weeks to months), aliquot and freeze at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.[1]

Q3: Can I expect degradation at elevated temperatures?

A3: Yes, elevated temperatures can accelerate degradation. The morpholine moiety, while generally stable, can degrade at temperatures above 150°C.[11][12] For experimental purposes, it is best to avoid prolonged exposure to high temperatures.

Q4: How does the dihydrochloride salt form affect stability?

A4: The dihydrochloride salt form enhances the aqueous solubility and stability of the compound by protonating the basic nitrogen atoms (on the pyrazole and morpholine rings). This prevents the free base from precipitating and can protect the amine groups from certain degradation pathways. However, the solution will be acidic, which may not be suitable for all applications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in a clean, dry vial.

  • Add the appropriate volume of your chosen solvent (e.g., sterile, deoxygenated water, or a suitable buffer).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If long-term storage is required, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store at the recommended temperature.

Protocol 2: Monitoring Solution Stability by HPLC

This is a general protocol and should be optimized for your specific equipment and experimental needs.

  • Prepare Samples:

    • Time zero (T0) sample: Immediately after preparing your stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Stressed samples: Prepare separate aliquots of your stock solution and expose them to various stress conditions (e.g., 60°C, exposure to UV light, addition of 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

    • Time-point samples: Store your stock solution under its intended storage conditions and take aliquots for analysis at regular intervals (e.g., 1, 3, 7, 14 days).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run all samples through the HPLC system.

    • Compare the chromatograms of the stressed and time-point samples to the T0 sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

    • For further characterization of degradation products, LC-MS analysis is recommended.[13][14]

Data Presentation

Parameter Recommendation Rationale
pH of Aqueous Solution 4.0 - 6.0Enhances solubility of the dihydrochloride salt and minimizes potential base-catalyzed hydrolysis.
Storage Temperature 2-8°C (short-term), -20°C to -80°C (long-term)Reduces the rate of chemical degradation.[8]
Light Exposure Minimize (use amber vials)Prevents photodegradation.[1]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation.[1]

Visualizations

Degradation_Pathway Compound in Solution Compound in Solution Degradation Degradation Compound in Solution->Degradation Stress Factors (O₂, H₂O, Light, Heat, pH) Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Loss of Activity / Impurities Loss of Activity / Impurities Oxidation->Loss of Activity / Impurities Hydrolysis->Loss of Activity / Impurities Photodegradation->Loss of Activity / Impurities Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_storage Time-Point Stability cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Acid Prepare Stock Solution->Acid T0 T0 Prepare Stock Solution->T0 HPLC / LC-MS Analysis HPLC / LC-MS Analysis Acid->HPLC / LC-MS Analysis Base Base Base->HPLC / LC-MS Analysis Oxidizing Agent Oxidizing Agent Oxidizing Agent->HPLC / LC-MS Analysis Heat Heat Heat->HPLC / LC-MS Analysis Light Light Light->HPLC / LC-MS Analysis T1 T1 T0->T1 T2 T2 T1->T2 Tn Tn T2->Tn Tn->HPLC / LC-MS Analysis Assess Purity Assess Purity HPLC / LC-MS Analysis->Assess Purity Identify Degradants Identify Degradants Assess Purity->Identify Degradants

Caption: Experimental workflow for assessing the stability of the compound in solution.

References

  • (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings. (2018). [Link]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. (n.d.). [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. (2016, March 27). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. (n.d.). [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. (2024, March 21). [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. (2018). [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. (2018). [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. (2024, December 5). [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. (1998). [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. (2024, October 17). [Link]

  • Proper Storage Conditions for Your APIs. GMP Trends. (n.d.). [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. (2001). [Link]

  • Morpholine. PubChem - NIH. (n.d.). [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. (2020). [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing). (2021). [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. (2020, May 26). [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2022). [Link]

  • 1H-pyrazol-4-amine. PubChem - NIH. (n.d.). [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2024, August 8). [Link]

  • 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester. PubChem. (n.d.). [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. (2025, August 6). [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025, March 24). [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (2017). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah journals. (2024, March 1). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. (2022). [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate. (2025, August 6). [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. (2015). [Link]

  • Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. (2025, December 7). [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. (2025). [Link]

  • OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. European Commission. (2012, March 27). [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of Pyrazole Inhibitors

Introduction: The Power and Problem of the Pyrazole Scaffold The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in both research and clinical settings.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Problem of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in both research and clinical settings.[1][2] Its unique structure allows it to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, making it a powerful starting point for inhibitor design.[3][4] However, this same versatility presents a significant challenge: off-target effects.

Understanding the "Why": Structural Basis of Off-Target Effects

Most kinase inhibitors, including many pyrazole derivatives, are designed to be ATP-competitive. They function by occupying the ATP-binding site, preventing the kinase from transferring a phosphate group to its substrate. The high degree of structural conservation in the ATP-binding pocket across the human kinome is the principal reason for inhibitor promiscuity.[8][9] While medicinal chemists introduce modifications to the core scaffold to achieve selectivity, these alterations may inadvertently create favorable interactions with the ATP-binding sites of unintended kinases.[10][11]

A compound's physicochemical properties, such as high lipophilicity (hydrophobicity), can also increase its promiscuity, as it may lead to less specific, entropy-driven binding to various hydrophobic pockets in proteins.[12][13]

Frequently Asked Questions (FAQs)

Q1: My pyrazole inhibitor is showing a potent effect in my cellular assay. How can I be sure it's an on-target effect?

A1: A potent cellular effect is an excellent starting point, but it requires rigorous validation. A single compound's activity is not sufficient to assign a function to its intended target. The observed phenotype could be the result of inhibiting one or more off-target kinases.[5][7] To build confidence in an on-target effect, a multi-pronged validation strategy is essential. This includes confirming target engagement in cells, using structurally distinct inhibitors, and employing genetic knockdown or knockout models.

Q2: What is the difference between a biochemical assay (like an IC50 measurement) and a cellular assay for determining selectivity?

A2: Biochemical assays measure the direct inhibition of a purified, recombinant kinase, providing an IC50 (or Kd) value that reflects the inhibitor's potency against that specific enzyme in a controlled, in-vitro environment.[8][14] However, this doesn't always translate to the complex environment of a living cell.[15] Cellular assays measure the inhibitor's effect on a biological process (e.g., phosphorylation of a downstream substrate or cell proliferation) within intact cells.[15][16] Discrepancies between biochemical potency and cellular efficacy can arise due to factors like cell permeability, intracellular ATP concentrations (which compete with the inhibitor), and engagement with off-targets that modulate the same pathway.[14][15]

Q3: What is "polypharmacology" and how does it relate to off-target effects?

A3: Polypharmacology refers to the ability of a single compound to bind to multiple targets.[17][18][19] While often used interchangeably with off-target effects, the term can have a positive connotation in drug discovery, where engaging multiple nodes in a disease pathway can lead to enhanced therapeutic efficacy.[19] For a research scientist, however, this promiscuity is a liability, as it complicates the interpretation of a compound's effect and the attribution of that effect to a single target.[17]

Q4: I have kinome scan data for my inhibitor. How do I interpret it?

A4: A kinome scan is a broad biochemical screen that tests an inhibitor's binding affinity or inhibitory activity against a large panel of kinases (often hundreds).[20][21] The data is typically presented as percent inhibition at a given concentration or as dissociation constants (Kd).

  • Primary Target: The intended target should have one of the highest affinities (lowest Kd).

  • Off-Targets: Any other kinases that show significant binding are potential off-targets. Pay close attention to kinases inhibited with a potency within 10- to 100-fold of the primary target, as these are most likely to be engaged at typical concentrations used in cell-based assays.

  • Selectivity Score: Some services provide a "selectivity score" (e.g., Gini score) which quantifies the promiscuity of the compound. A score closer to 1 indicates high selectivity, while a score closer to 0 indicates broad activity.[21]

It is crucial to remember that this is biochemical data. Cellular assays are required to confirm whether these identified off-targets are engaged in an intact cell.[14]

In-Depth Troubleshooting Guides

Scenario 1: Unexpected Phenotype or Toxicity Observed

Question: I'm using a well-characterized pyrazole inhibitor, but I'm observing a phenotype (or toxicity) that isn't consistent with the known function of the target kinase. What should I do?

Answer: This is a classic sign of a potential off-target effect. The published "characterization" of an inhibitor is often incomplete. The following workflow will help you dissect the observation.

G A Start: Unexpected Phenotype Observed B Step 1: Validate Target Engagement (e.g., CETSA or NanoBRET) A->B K Is target engaged at active concentration? B->K C Step 2: Use a Structurally Distinct Inhibitor H Does phenotype replicate? C->H D Step 3: Perform Dose-Response Correlation I Does phenotype correlate with on-target IC50? D->I E Step 4: Genetic Validation (siRNA/CRISPR) J Does knockdown/out replicate phenotype? E->J F Conclusion: Likely On-Target Effect G Conclusion: Likely Off-Target Effect H->D Yes H->G No I->E Yes I->G No J->F Yes J->G No K->C Yes K->G No

Caption: Troubleshooting workflow for an unexpected phenotype.

Detailed Steps:

  • Confirm Target Engagement: First, verify that your inhibitor is actually binding to its intended target in your specific cell system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this.[22][23][24] CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[23] An increase in the target protein's melting temperature in the presence of your inhibitor is direct evidence of engagement.[23][24] Alternatively, assays like NanoBRET can provide quantitative target engagement data in live cells.[16][25]

  • Use a Structurally Distinct Inhibitor: Obtain a second inhibitor that targets the same protein but has a different chemical scaffold.[7] If this second inhibitor reproduces the same phenotype, it strengthens the case for an on-target effect.[7] If it does not, the effect is likely specific to the pyrazole scaffold of your original compound.

  • Correlate Dose-Response: Perform a dose-response curve for your observed phenotype and compare it to the inhibitor's IC50 for the primary target (in a cellular context, if possible). A close correlation suggests the effect is on-target.[7] If the phenotype occurs at concentrations far below or far above the on-target IC50, an off-target is likely responsible.

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools. Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein. If the genetic perturbation phenocopies the effect of the inhibitor, you can be highly confident that the effect is on-target.

Scenario 2: My Biochemical Hit Fails in Cellular Assays

Question: My pyrazole compound is a potent inhibitor of my target kinase in a biochemical assay (IC50 < 100 nM), but it shows no activity in my cell-based assay, even at 10 µM. Why?

Answer: This is a common and frustrating problem in drug discovery and chemical biology. The discrepancy highlights the gap between an idealized in-vitro system and a complex cellular environment.[15]

G A Start: Potent Biochemical Hit, No Cellular Activity B Poor Cell Permeability? A->B C High Intracellular ATP? B->C No F Measure intracellular compound concentration B->F Yes D Compound Efflux? C->D No H Consider ATP-depleted lysate assays C->H Yes E Rapid Metabolism? D->E No I Use efflux pump inhibitors (e.g., Verapamil) D->I Yes G Perform CETSA/NanoBRET to confirm lack of engagement E->G Yes J Modify scaffold to improve physicochemical properties F->J G->J H->J I->J

Caption: Investigating lack of cellular activity for a potent inhibitor.

Possible Causes and Solutions:

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Use a target engagement assay like CETSA on intact cells versus lysed cells. If you see a thermal shift in lysate but not in intact cells, permeability is the likely culprit. Mass spectrometry can also be used to measure intracellular compound concentration.

  • High Intracellular ATP: The concentration of ATP in cells is typically in the millimolar (mM) range, whereas biochemical assays are often run at much lower ATP concentrations (µM).[14] This high level of competitor (ATP) can overcome the inhibitor's binding, rendering it ineffective.[14]

    • Troubleshooting: Check the Km,ATP of your target kinase. If it is very low, the inhibitor will need to be extremely potent to compete effectively in a cellular environment. Re-running your biochemical assay at physiological ATP concentrations (1-5 mM) will give a more predictive IC50 value.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching an effective concentration.

    • Troubleshooting: Co-incubate your cells with known efflux pump inhibitors. If cellular activity is restored, efflux is the problem.

  • Compound Instability/Metabolism: The compound may be rapidly metabolized by the cell into an inactive form.

    • Troubleshooting: Measure compound stability in cell culture media and in the presence of cells over time using LC-MS.

Key Experimental Protocols & Data Interpretation

Table 1: Comparison of Methods to Assess Off-Target Effects
MethodPrincipleProsConsPrimary Use Case
Kinome Scan Biochemical screen (binding or activity) against a large panel of recombinant kinases.[20]Comprehensive overview of potential off-targets; quantitative (Kd/IC50).[21]Not in a cellular context; can miss non-kinase targets; expensive.[11]Early-stage characterization; identifying most likely off-targets to investigate further.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes protein against thermal denaturation in intact cells or lysates.[22][23]Measures direct target engagement in a physiological context; label-free.[23][24]Lower throughput; requires specific antibodies for detection (Western Blot).[26]Validating on-target and off-target binding in cells.
Phospho-Proteomics Mass spectrometry-based quantification of changes in the phosphoproteome upon inhibitor treatment.Unbiased, global view of signaling pathway modulation; can reveal unexpected pathway activation.[11]Technically complex; identifies downstream effects, not direct binding.Deconvoluting complex signaling outcomes; hypothesis generation for off-target effects.
Genetic Perturbation (CRISPR/siRNA) Knockout or knockdown of the intended target to see if the inhibitor's phenotype is replicated.Gold standard for linking a phenotype to a specific target.Can have its own off-target effects (siRNA); compensation mechanisms can occur.[27]Definitive validation that a phenotype is on-target.
Structurally Distinct Inhibitor Use of a second, chemically different inhibitor against the same primary target.[7]Simple, powerful method to rule out scaffold-specific off-target effects.Requires availability of a suitable second compound.Orthogonal validation of a phenotype.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cells of interest

  • Pyrazole inhibitor and vehicle control (e.g., DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • Liquid nitrogen and a 37°C water bath

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for SDS-PAGE and Western Blotting

  • Primary antibody specific to the target protein

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the pyrazole inhibitor at the desired concentration (and a vehicle control) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors to a concentration of ~10^7 cells/mL.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by a cooling step to 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

  • Interpretation: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. In the inhibitor-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This is observed as a "shift" in the melting curve to the right.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor development, but its utility is predicated on a thorough understanding of a compound's selectivity profile. Off-target effects are not an exception, but a common feature of small molecule inhibitors.[9][17] By employing a rigorous, multi-faceted approach that combines biochemical profiling with crucial cellular validation techniques like CETSA and genetic perturbation, researchers can confidently deconvolute on-target from off-target effects. This diligence is paramount for generating reproducible, high-quality data and correctly interpreting the complex biology regulated by kinases.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 223-35. [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2883-2894. [Link]

  • Robles, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1911. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces. Molecules, 18(10), 12358-12371. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2011). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 54(21), 7393-7406. [Link]

  • Oxford Protein Informatics Group. (2020). Drug Promiscuity vs Selectivity. OPIG. [Link]

  • Hu, Y., & Bajorath, J. (2013). High-resolution view of compound promiscuity. F1000Research, 2, 159. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Hrycyna, C. A., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 46(12), 1773-1782. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Schaduang, W., et al. (2013). Drug Promiscuity in PDB: Protein Binding Site Similarity Is Key. PLoS ONE, 8(6), e65894. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(6), 2539-2565. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 636222. [Link]

  • Kumar, A., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1763. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-13. [Link]

  • Potjewyd, F., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 27(9), 1185-1195.e6. [Link]

  • Ückert, A. K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • O'Donovan, D. H., et al. (2020). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Journal of Biological Chemistry, 295(18), 6036-6051. [Link]

  • Ventura, A. C., & Fontes, M. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in Physiology, 4, 312. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Tanimura, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 145-147. [Link]

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3149. [Link]

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Optimization

Technical Support Center: A Researcher's Guide to 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Welcome to the technical support center for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing cytotoxicity and navigating experimental challenges. This resource synthesizes established biochemical principles with practical, field-tested troubleshooting strategies to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Compound

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Many pyrazole-based compounds achieve their therapeutic effect by inhibiting specific cellular targets like kinases or by inducing apoptosis.[1][2][3] However, this targeted activity can sometimes be accompanied by off-target cytotoxicity, which can complicate experimental interpretation. This guide will help you distinguish between mechanism-specific effects and unintended toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected cytotoxicity with this compound?

A1: Unexpected cytotoxicity can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and generalized cellular stress.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at concentrations above 0.5%, though this varies by cell line.[4][5][6]

  • Compound Instability or Precipitation: The compound may degrade or precipitate in your culture medium, leading to inconsistent results and potential toxicity from aggregates.[7][8][9]

  • Suboptimal Cell Health: Using cells that are unhealthy, too confluent, or at a high passage number can make them more susceptible to chemical stressors.[10]

  • Contamination: Microbial contamination can mimic cytotoxic effects or interfere with assay readouts.[10]

Q2: How should I properly handle and store 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride?

A2: Proper handling and storage are critical for maintaining the compound's integrity.[7]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended by the supplier's safety data sheet (SDS).[11][12]

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions, add the DMSO stock to your cell culture medium and mix thoroughly to prevent precipitation.[8]

Q3: What is a safe concentration of DMSO to use in my cell culture experiments?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[6] However, some sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[5][6] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in every experiment to account for any solvent-induced effects.

Troubleshooting Guides

Problem 1: I'm observing significant cell death even at low concentrations of the compound.

This issue often points to problems with the experimental setup rather than the compound's intrinsic activity.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Problem 2: My cytotoxicity assay results are highly variable between replicate wells.

High variability can mask the true biological effect of your compound. This is often due to technical inconsistencies.[10]

Key Areas to Investigate:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a consistent pipetting technique to seed all wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation during long incubations. To mitigate this, fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[13][14]

  • Pipetting Errors: Calibrate your pipettes regularly and use a multichannel pipette for adding reagents to minimize well-to-well variation.[13]

  • Assay-Specific Issues: For absorbance-based assays like MTT, phenol red in the media can interfere with readings.[10] For fluorescence assays, ensure your plate reader settings (e.g., gain, number of flashes) are optimized.[15][16]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration Range

This protocol will help you establish a dose-response curve to identify the therapeutic window of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

Materials:

  • Healthy, log-phase cells of your chosen cell line

  • Complete cell culture medium

  • 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates (tissue culture treated)[13]

  • A cytotoxicity assay kit (e.g., MTT, LDH, or a fluorescence-based viability assay)

Procedure:

  • Prepare a stock solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Seed cells: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions: Create a series of dilutions of your compound in complete culture medium. Aim for a final DMSO concentration of ≤0.5% in all wells.

  • Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound. Include a "no treatment" control and a "vehicle only" (DMSO) control.

  • Incubate: Treat the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Perform cytotoxicity assay: Follow the manufacturer's protocol for your chosen viability assay.

  • Analyze data: Plot cell viability (%) against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Summary Table:

ParameterRecommended Starting PointConsiderations
Cell Seeding Density Varies by cell type; aim for 50-80% confluency at the end of the assay.Over- or under-seeding can affect results. Optimize for your specific cell line.
Compound Concentration Range 0.01 µM to 100 µM (logarithmic dilutions)Pyrazole derivatives can have IC50 values in the low micromolar range.[1][2][3]
Final DMSO Concentration ≤ 0.5%Test for DMSO sensitivity in your cell line.[5][6]
Incubation Time 24, 48, and 72 hoursCytotoxic effects can be time-dependent.[2]
Protocol 2: Workflow for Minimizing Off-Target Cytotoxicity

This workflow provides a systematic approach to ensure your experimental observations are due to the specific activity of the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Therapeutic Window Assessment cluster_2 Phase 3: Experiment Optimization A Determine IC50 for Cytotoxicity C Compare IC50 and EC50 A->C B Determine EC50 for Target Activity B->C D Calculate Therapeutic Index (IC50 / EC50) C->D Is there a sufficient window? E Select concentrations below IC50 and around EC50 D->E Yes F Include stringent controls (vehicle, positive/negative controls) E->F

Caption: Workflow for establishing a therapeutic window.

By following these guidelines and troubleshooting steps, you can confidently design and execute experiments that effectively minimize the cytotoxic effects of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, leading to more accurate and reliable data. For further assistance, always refer to the manufacturer's safety data sheet and relevant ATCC cell culture guides.[17][18][19][20]

References

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE - On Science. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • DMSO usage in cell culture - LifeTein peptide. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • ATCC animal cell culture guide : tips and techniques for continuous cell lines - National Library of Medicine Institution - NIH. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures - Nelson Labs. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. [Link]

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. [Link]

  • What to Do If Cytotoxicity Test Results Are Positive - JJR Lab. [Link]

  • 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics. [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. [Link]

  • What can cause lower absorbance readings from center of 96-well plate following MTT?. [Link]

  • Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results - Pekybio. [Link]

  • A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells - PMC. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • In vitro solubility assays in drug discovery - PubMed. [Link]

  • How to reduce data variability in heterogenous cell samples - BMG Labtech. [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC - PubMed Central. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Any database of small molecules concentration for cell treatment ? | ResearchGate. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Compound Synthesis

Welcome to the Technical support center dedicated to addressing the critical challenges encountered during the scale-up of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center dedicated to addressing the critical challenges encountered during the scale-up of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Here, we dissect common problems, offer practical, field-proven solutions, and explain the fundamental principles behind our recommendations to ensure your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant exotherm during our pyrazole synthesis scale-up, particularly with hydrazine-based reactions. How can we manage this?

This is a critical safety and process control issue. The reduced surface-area-to-volume ratio in larger reactors severely limits efficient heat dissipation.[1][2] Uncontrolled exotherms can lead to side reactions, product degradation, and potentially hazardous thermal runaway.[3]

Causality: The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (a common route to pyrazoles) is often exothermic.[2] On a small scale, this heat dissipates quickly. On a larger scale, the heat generated can accumulate, accelerating the reaction rate and leading to a dangerous feedback loop.

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: Implement a slow, controlled addition of the hydrazine derivative.[1][2][3] This allows the cooling system to manage the heat generated in real-time.

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. For highly exothermic steps, consider pre-cooling the reaction mixture and using a jacketed reactor with a circulating coolant.[1]

  • Dilution: Increasing the solvent volume can help to absorb the heat of the reaction. However, this may impact reaction kinetics and downstream processing, so it requires optimization.[3]

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools (e.g., infrared spectroscopy, calorimetry) to track reaction progress and temperature profiles accurately. This data is invaluable for developing robust control strategies.

  • Flow Chemistry: For particularly hazardous or highly exothermic reactions, transitioning to a continuous flow process offers superior heat and mass transfer, significantly enhancing safety and consistency.[1][4][5][6][7]

Q2: Our yield has dropped significantly, and we're seeing new impurities upon scaling up. What's causing this, and how can we fix it?

This is a common and multifaceted challenge in process scale-up. The appearance of new impurities and a drop in yield are often interconnected and can be traced back to changes in the physical and chemical environment of the reaction.[1][2]

Causality:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[1][2]

  • Temperature Gradients: Poor heat transfer can create temperature gradients within the reactor, leading to inconsistent reaction rates and the formation of temperature-sensitive impurities.

  • Changes in Reaction Kinetics: The concentration and addition rate of reactants can influence the reaction pathway. What works on a small scale may not be optimal for a larger batch.

Troubleshooting & Optimization Workflow:

G cluster_solutions Troubleshooting Steps start Low Yield & New Impurities Observed mixing Evaluate Mixing Efficiency (Stirrer design, speed) start->mixing Potential Cause temp Analyze Temperature Control (Jacket temp, internal probes) start->temp Potential Cause addition Optimize Reagent Addition Rate start->addition Potential Cause solvent Re-evaluate Solvent System purification Optimize Work-up & Purification end Improved Yield & Purity purification->end Outcome

Caption: Troubleshooting workflow for addressing low yield and impurity formation during scale-up.

Detailed Steps:

  • Characterize Impurities: Isolate and identify the new impurities using techniques like LC-MS and NMR. Understanding their structure will provide clues about the side reactions occurring.

  • Mixing Study: Vary the stirring speed and consider if the impeller design is appropriate for the reactor geometry. In some cases, baffles may be needed to improve mixing.

  • Temperature Profiling: Use multiple temperature probes to map the temperature distribution within the reactor. This will help identify any hot spots.

  • Re-optimize Stoichiometry and Addition: A slight excess of one reagent may have been inconsequential at the lab scale but could be driving byproduct formation at a larger scale. Re-evaluate the molar ratios and experiment with slower addition rates.[2]

Q3: We are struggling with poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. How can we improve this on a larger scale?

Controlling regioselectivity is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis.[8] The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electrophilicities, and the initial nucleophilic attack by the hydrazine can occur at either site, leading to a mixture of regioisomers.[8]

Causality: The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (pH, solvent, temperature).[9]

Strategies for Enhancing Regioselectivity:

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily protonated and activated towards nucleophilic attack. A systematic screen of pH conditions is recommended.

  • Catalyst Selection: The choice of acid or base catalyst can significantly impact regioselectivity. For instance, Lewis acids may coordinate preferentially to one carbonyl group, directing the attack of the hydrazine.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of one regioisomer.[3]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the relative reactivity of the two carbonyl groups.

  • Use of Pre-activated Substrates: Employing β-enaminones or other 1,3-dicarbonyl surrogates where one carbonyl is masked can enforce high regioselectivity.[2]

Illustrative Diagram of Regioisomer Formation:

G cluster_reactants Reactants cluster_products Potential Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl regioisomer1 Regioisomer A dicarbonyl->regioisomer1 Attack at C1 regioisomer2 Regioisomer B dicarbonyl->regioisomer2 Attack at C3 hydrazine Hydrazine hydrazine->regioisomer1 hydrazine->regioisomer2

Sources

Optimization

Technical Support Center: A Researcher's Guide to Overcoming Resistance in Pyrazole-Based Drug Discovery

Introduction: The Pyrazole Scaffold and the Challenge of Acquired Resistance Welcome to the technical support center for researchers engaged in the development and study of pyrazole-based drugs. The pyrazole ring is a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Challenge of Acquired Resistance

Welcome to the technical support center for researchers engaged in the development and study of pyrazole-based drugs. The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib (ALK/ROS1/MET), Encorafenib (BRAF), and Ruxolitinib (JAK1/2).[1][2][3][4] These drugs have transformed patient outcomes in various cancers. However, their efficacy is frequently limited by the development of acquired resistance, a complex biological process that restores tumor cell proliferation and survival despite continuous drug treatment.

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale and troubleshooting insights needed to dissect, understand, and ultimately overcome resistance to pyrazole-based therapeutics. We will move from the fundamental mechanisms of resistance to practical, hands-on guides for the critical experiments you will perform at the bench.

Section 1: Understanding the Landscape of Pyrazole Drug Resistance

Acquired resistance is not a single event but a dynamic evolution. Tumor cells adapt to the selective pressure of a pyrazole-based inhibitor through a variety of mechanisms. Understanding these is the first step in designing experiments to circumvent them.

Primary Mechanisms of Resistance:
  • On-Target Secondary Mutations: The most common mechanism involves the acquisition of new mutations within the drug's target kinase. These mutations can sterically hinder the pyrazole drug from binding to the ATP pocket or alter the kinase's conformation, reducing drug affinity.[5][6] A classic example is the G1202R "solvent front" mutation in ALK, which confers resistance to Crizotinib by sterically interfering with drug binding.[5][7][8]

  • Target Gene Amplification: Cancer cells can overcome inhibition by simply producing more of the target protein. By amplifying the gene encoding the kinase (e.g., BRAF or ALK), the cell raises the intracellular concentration of the target to a level that overwhelms the inhibitor.[9][10]

  • Bypass Signaling Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent the drug-inhibited pathway, a process known as "pathway reactivation" or "bypass signaling."[7][11] For instance, melanoma cells resistant to BRAF inhibitors often reactivate the MAPK pathway through upstream alterations (e.g., NRAS mutations) or activate parallel survival pathways like PI3K/AKT.[11][12]

  • RAF Dimerization: For pyrazole-based RAF inhibitors, a key resistance mechanism is the formation of drug-resistant RAF protein dimers (homo- or heterodimers).[10][13] These dimers can be activated by upstream signals (like RAS) even in the presence of the inhibitor, leading to paradoxical MAPK pathway activation.[10]

Below is a diagram illustrating the major mechanisms of resistance to a hypothetical pyrazole-based kinase inhibitor targeting the MAPK pathway.

ResistanceMechanisms cluster_0 Upstream Signaling cluster_1 Target Pathway (MAPK) cluster_2 Bypass Pathway cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass BRAF BRAF (Target) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bypass AKT->Proliferation Bypass Inhibitor Pyrazole Inhibitor Inhibitor->BRAF Inhibition BRAF_mut Secondary Mutation (e.g., Gatekeeper) BRAF_mut->BRAF Reduces Binding BRAF_amp Gene Amplification BRAF_amp->BRAF Increases Target RAS_mut NRAS Mutation RAS_mut->BRAF Reactivates Pathway PI3K_act PI3K/AKT Activation PI3K_act->AKT Activates Bypass SynergyWorkflow start Hypothesis: Drug B overcomes resistance to Pyrazole Drug A ic50 Step 1: Determine IC50 of Drug A & Drug B individually in resistant cell line start->ic50 checkerboard Step 2: Perform Checkerboard Assay (Matrix of Drug A + Drug B) ic50->checkerboard calc_fic Step 3: Calculate FIC Index from viability data checkerboard->calc_fic decision Is FIC ≤ 0.5? calc_fic->decision synergy Result: Synergy Confirmed decision->synergy Yes no_synergy Result: No Synergy (Additive or Antagonistic) decision->no_synergy No mechanism Step 4: Investigate Mechanism (e.g., Western Blot for pathway suppression) synergy->mechanism

Caption: Experimental workflow for testing drug synergy.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the core assays discussed in this guide.

Protocol 1: Cell Viability (IC50 Determination) using MTT Assay

This protocol determines the concentration of a pyrazole-based drug required to inhibit the metabolic activity of a cell population by 50%.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [14]* Materials:

    • Resistant and parental cell lines

    • 96-well flat-bottom plates

    • Complete culture medium

    • Pyrazole drug stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2. [4][15] 2. Drug Dilution: Prepare a serial dilution of your pyrazole drug in culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM. Remember to include a "vehicle only" control (e.g., 0.1% DMSO).

    • Cell Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible inside the cells under a microscope. [4] 5. Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. Incubate at room temperature in the dark for at least 2 hours (or overnight). [14] 6. Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + solvent only) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).

    • Plot % Viability versus the log of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Analysis of Bypass Pathway Activation via Western Blot

This protocol details the detection of phosphorylated AKT (p-AKT Ser473) and ERK (p-ERK1/2 Thr202/Tyr204) as markers of bypass pathway activation.

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Phospho-specific antibodies only recognize the protein when it is phosphorylated at a specific site, indicating its activation status.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitor cocktails.

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (e.g., Rabbit anti-p-AKT Ser473, Rabbit anti-p-ERK1/2, Rabbit anti-Total AKT, Mouse anti-Total ERK, Mouse anti-GAPDH).

    • HRP-conjugated secondary antibodies (e.g., Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP).

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Grow parental and resistant cells to ~80% confluency. Treat with your pyrazole inhibitor (e.g., at 1x and 10x the parental IC50) for a specified time (e.g., 2, 6, or 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [2] 4. SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 30 µg) with lysis buffer and SDS loading buffer. Boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. [16] 7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. [2][16] 8. Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Washing: Repeat the wash step (Step 8).

    • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe it for total protein (Total AKT, Total ERK) or a loading control (GAPDH).

Protocol 3: Confirming Target Gene Amplification by qPCR

This protocol uses quantitative PCR (qPCR) to measure the relative copy number of a target gene (e.g., ALK or BRAF) in resistant cells compared to parental cells.

  • Principle: qPCR measures the amount of a specific DNA sequence in real-time. By comparing the amplification of the target gene to a stable reference gene in both resistant and parental genomic DNA, we can determine if the target gene has been amplified.

  • Materials:

    • Genomic DNA (gDNA) isolation kit

    • gDNA from parental and resistant cells

    • qPCR primers for your target gene (e.g., ALK) and a stable reference gene (e.g., RPPH1).

    • SYBR Green qPCR Master Mix

    • qPCR instrument

  • Procedure:

    • gDNA Isolation: Isolate high-quality gDNA from both parental and resistant cell lines using a commercial kit. Quantify the DNA and assess its purity (A260/280 ratio ~1.8).

    • Reaction Setup: Prepare the qPCR reactions in triplicate for each sample (parental and resistant gDNA) and each primer set (target and reference gene). A typical reaction includes:

      • SYBR Green Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • gDNA template (e.g., 10 ng)

      • Nuclease-free water

    • Run qPCR: Perform the qPCR on a real-time PCR instrument using a standard amplification protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to ensure primer specificity.

  • Data Analysis (ΔΔCt Method):

    • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

      • ΔCt = Ct(Target Gene) - Ct(Reference Gene)

    • Calculate ΔΔCt: Normalize the ΔCt of the resistant sample to the ΔCt of the parental sample.

      • ΔΔCt = ΔCt(Resistant Sample) - ΔCt(Parental Sample)

    • Calculate Fold Change: The relative copy number (fold change) is calculated as 2^-ΔΔCt.

    • A fold change significantly greater than 2 in the resistant line suggests gene amplification. Fluorescence In Situ Hybridization (FISH) is an alternative, imaging-based method to confirm amplification. [3][17][18][19][20]

References

  • Sullivan, R. J., & Flaherty, K. T. (2013). Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms. PMC, NIH. [Link]

  • Ascrizzi, V. R., & S-L-M. (2021). Clinical Implications of Acquired BRAF Inhibitors Resistance in Melanoma. MDPI. [Link]

  • Zhang, Y., & Wang, J. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. Journal of Chemical Information and Modeling. [Link]

  • Villaruz, L. C., & Socinski, M. A. (2010). Acquired Resistance to BRAF Inhibitors Mediated by a RAF Kinase Switch in Melanoma Can Be Overcome by Cotargeting MEK and IGF-1R/PI3K. Cancer Cell. [Link]

  • García-Pardo, M., et al. (2022). Mechanisms of resistance to ROS1 tyrosine kinase inhibitors in ROS1-rearranged non-small cell lung cancer. Precision Cancer Medicine. [Link]

  • Arozarena, I., & Wellbrock, C. (2019). Overcoming resistance to BRAF inhibitors. Annals of Translational Medicine. [Link]

  • Doebele, R. C., et al. (2012). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. Clinical Cancer Research. [Link]

  • Misale, S., et al. (2015). Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. Cancer Discovery. [Link]

  • Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine. [Link]

  • ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot? ResearchGate. [Link]

  • Brennan-Krohn, T., & Kirby, J. E. (2018). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Kazi, A., & Carie, A. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • ResearchGate. (2012). Comparison of the IHC, FISH, SISH and qPCR methods for the molecular diagnosis of breast cancer. ResearchGate. [Link]

  • Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • City of Hope. (n.d.). FISH test: Genetic Testing in Cancer Diagnosis & Treatment. City of Hope. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Ortiz-Cuaran, S., et al. (2020). Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report. Translational Lung Cancer Research. [Link]

  • MDPI. (2021). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. [Link]

  • S-L-M, et al. (2013). SISH/CISH or qPCR as alternative techniques to FISH for determination of HER2 amplification status on breast tumors core needle biopsies: a multicenter experience based on 840 cases. PLoS One. [Link]

  • Lito, P., & Rosen, N. (2013). Effects of Raf Dimerization and its Inhibition on Normal and Disease-associated Raf Signaling. Molecular Cell. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • Mayo Clinic Laboratories. (n.d.). ALK Mutation Analysis, Next-Generation Sequencing, Tumor. Mayo Clinic Laboratories. [Link]

  • Wang, S., et al. (2020). Detecting ALK Rearrangement with RT-PCR: A Reliable Approach Compared with Next-Generation Sequencing in Patients with NSCLC. Journal of Thoracic Disease. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • OncoTargets and Therapy. (2016). A FISH-based method for assessment of HER-2 amplification status in circulating tumor cells of breast cancer patients. OncoTargets and Therapy. [Link]

  • Hofman, P., & Heeke, S. (2021). Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice. Cancers (Basel). [Link]

  • Pailler, E., et al. (2019). Acquired Resistance Mutations to ALK Inhibitors Identified by Single Circulating Tumor Cell Sequencing in ALK-Rearranged Non–Small-Cell Lung Cancer. Clinical Cancer Research. [Link]

  • Labcorp. (n.d.). Oncology Fluorescence in situ Hybridization (FISH). Labcorp. [Link]

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Troubleshooting

Technical Support Center: Optimizing the Pharmacokinetic Properties of Pyrazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common pharmacokinetic (PK) challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common pharmacokinetic (PK) challenges encountered when working with pyrazole-containing compounds. Pyrazole derivatives are a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][2] However, their journey from hit to clinical candidate is often hampered by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the pharmacokinetic challenges of pyrazole derivatives.

Q1: What are the most frequent pharmacokinetic issues observed with pyrazole derivatives?

A1: The most common PK hurdles are poor aqueous solubility, high metabolic turnover, and consequently, low oral bioavailability.[3]

  • Low Solubility: The planar, aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for the compound to dissolve in gastrointestinal fluids.[3]

  • Metabolic Instability: The pyrazole ring and its substituents are susceptible to both Phase I and Phase II metabolism. Key vulnerabilities include oxidation by Cytochrome P450 (CYP) enzymes and N-glucuronidation by UDP-glucuronosyltransferases (UGTs).[4][5]

  • Low Bioavailability: This is often a direct consequence of the issues above. Poor solubility limits the amount of drug that can be absorbed, while rapid metabolism in the gut wall and liver (first-pass metabolism) can clear the drug before it reaches systemic circulation.[3]

Q2: Why is the pyrazole ring a common site for metabolism?

A2: The pyrazole ring has two adjacent nitrogen atoms, making it an electron-rich heterocycle susceptible to oxidative metabolism by CYP enzymes.[6] Furthermore, the NH group of an unsubstituted pyrazole can act as a hydrogen bond donor and is a prime site for Phase II conjugation, particularly N-glucuronidation, which is a major metabolic pathway in humans.[5][7] The specific UGT enzymes involved can vary, but UGT1A4 is frequently implicated in the N-glucuronidation of aromatic N-heterocycles.[5][8]

Q3: What are the primary first steps to consider when a new pyrazole compound shows a poor PK profile?

A3: The initial strategy involves a systematic in vitro assessment to diagnose the root cause. A standard panel of assays can quickly identify the main liabilities.[9][10]

  • Assess Solubility: Perform a kinetic or thermodynamic solubility assay at a physiologically relevant pH (e.g., pH 6.5-7.4).[10]

  • Determine Metabolic Stability: Use a liver microsomal stability assay to measure the compound's intrinsic clearance.[9] This will indicate its susceptibility to Phase I metabolism. If stability is low, consider running the assay with and without NADPH to distinguish between oxidative and other metabolic pathways.

  • Evaluate Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick assessment of a compound's ability to passively diffuse across a membrane, modeling absorption in the gut.[11]

The results from these initial assays will guide your optimization strategy, as detailed in the troubleshooting guides below.

Section 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed, cause-and-effect troubleshooting for specific problems you may encounter in the lab.

Issue 1: My pyrazole compound has very low aqueous solubility (<10 µM).
  • The Scientific Reason: Poor solubility for pyrazole derivatives often stems from high crystal lattice energy, where the molecules are packed tightly in a solid state, and high hydrophobicity (high logP). This prevents water molecules from effectively solvating the compound.[3]

  • Troubleshooting Workflow & Solutions:

    • Characterize the Problem: First, confirm the low solubility using a standardized kinetic solubility assay (see Protocol 1). It's crucial to understand if the issue is solubility or if the compound is degrading in the assay buffer.[10] Some pyrazole esters, for example, can be susceptible to hydrolysis.[12][13]

    • Structural Modification Strategies:

      • Introduce Ionizable Groups: If your molecule can tolerate it, adding a basic nitrogen (like a piperazine or a pyridine) or an acidic group (like a carboxylic acid) is one of the most effective ways to improve solubility. These groups can be protonated or deprotonated at physiological pH, breaking the crystal lattice and interacting favorably with water.[1]

      • Disrupt Planarity: The planarity of the pyrazole ring contributes to efficient crystal packing. Introducing bulky or out-of-plane substituents can disrupt this packing, often leading to improved solubility.

      • Add Polar Functional Groups: Incorporating polar, non-ionizable groups like hydroxyls, amides, or sulfones can increase hydrogen bonding with water. However, be mindful that this can sometimes reduce membrane permeability.

    • Formulation-Based Approaches:

      • Salt Formation: If you have an ionizable group, forming a salt can dramatically increase solubility and dissolution rate.[14]

      • Co-solvents & Excipients: For in vivo studies, formulating the compound with co-solvents (like PEG400, DMSO) or solubility-enhancing excipients can be a viable strategy.[15][16]

  • Decision-Making Diagram for Solubility Enhancement:

Issue 2: My pyrazole compound is unstable in liver microsomes (t½ < 30 min).
  • The Scientific Reason: Rapid clearance in liver microsomes typically points to metabolism by CYP enzymes (Phase I) or UGTs (Phase II). [7]For pyrazoles, common metabolic "soft spots" are:

    • C-Oxidation: Oxidation of electron-rich positions on the pyrazole ring or adjacent alkyl groups. [6] * N-Dealkylation: If an alkyl group is attached to a pyrazole nitrogen.

    • N-Glucuronidation: Direct conjugation of glucuronic acid to a pyrazole nitrogen, a pathway particularly relevant in humans. [5][17]

  • Troubleshooting Workflow & Solutions:

    • Confirm the Metabolic Pathway: Run the microsomal stability assay (see Protocol 2) with and without the key co-factors.

      • +NADPH: Measures CYP-mediated metabolism.

      • +NADPH + UDPGA: Measures combined CYP and UGT metabolism. A significant increase in clearance when UDPGA is added confirms glucuronidation is a major pathway.

    • Identify the Site of Metabolism (MetID): If possible, perform a metabolite identification study by incubating the compound with microsomes and analyzing the output by LC-MS/MS. This will pinpoint the exact location of oxidation or glucuronidation.

    • Structure-Metabolism Relationship (SMR) Guided Design:

      • Block Oxidative Sites: The most common strategy is to replace a hydrogen atom at the metabolic soft spot with a group that is resistant to oxidation, such as fluorine or a methyl group. [7]For instance, replacing a metabolically labile quinoline ring with a more electron-deficient pyrazole has been shown to significantly lower clearance. [6] * Reduce Electron Density: Introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to the pyrazole ring or adjacent aromatic rings. This makes the ring less susceptible to oxidation by CYP enzymes. [18] * Introduce Steric Hindrance: Add a bulky group near the site of metabolism to physically block the enzyme's active site from accessing the soft spot.

      • Block Glucuronidation: If N-glucuronidation is the issue, methylating the susceptible pyrazole nitrogen is a highly effective strategy to block this pathway. [7]

  • Common Metabolic Pathways and Mitigation Strategies:

    Metabolism cluster_parent Generic Pyrazole Scaffold cluster_pathways Metabolic Pathways cluster_solutions Mitigation Strategies Parent R1-C=C(R3)-N(R4)-N=C-R2 Oxidation CYP-Mediated Oxidation (at R1, R2, R3) Parent->Oxidation Glucuronidation UGT-Mediated N-Glucuronidation (at N-H if R4=H) Parent->Glucuronidation BlockOx Block with F, Me Add EWGs to rings Oxidation->BlockOx BlockGluc Methylate Pyrazole N (R4 = Me) Glucuronidation->BlockGluc

    Primary metabolic routes for pyrazoles and common solutions.
  • Data Summary: Example of SMR Table

Compound IDR4 PositionMicrosomal t½ (min)Primary Metabolism Route
Lead-01 H15N-Glucuronidation
Lead-02 Me> 120(Blocked)
Lead-03 H (R3=OMe)5O-Dealkylation
Lead-04 H (R3=F)45(Blocked)

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for assessing the key pharmacokinetic properties discussed.

Protocol 1: Kinetic Solubility Assay
  • Objective: To determine the solubility of a compound in a buffered aqueous solution.

  • Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer, and any precipitate that forms is removed. The concentration of the compound remaining in the solution is then quantified by LC-MS or UV-Vis spectroscopy. [10]* Step-by-Step Methodology:

    • Stock Solution Prep: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

    • Assay Plate Prep: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well plate.

    • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer (final concentration = 100 µM, 1% DMSO). Prepare in triplicate. Include a well-known soluble compound (e.g., propranolol) as a positive control.

    • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

    • Quantification: Analyze the filtrate by a validated LC-MS/MS method against a standard curve prepared in the same buffer/DMSO mixture.

    • Data Analysis: The measured concentration is the kinetic solubility of the compound under these conditions.

Protocol 2: Liver Microsomal Stability Assay
  • Objective: To measure the rate of Phase I metabolic turnover of a compound.

  • Principle: The compound is incubated with liver microsomes, which contain CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS. [9]* Step-by-Step Methodology:

    • Reagent Preparation:

      • Test Compound: Prepare a 1 µM working solution in buffer.

      • Liver Microsomes (e.g., Human, Rat): Thaw on ice and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

      • NADPH Regenerating System: Prepare according to the manufacturer's instructions. This is the co-factor that drives CYP activity.

    • Incubation:

      • Pre-warm the microsomal solution and test compound solution at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH regenerating system.

      • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Transfer the supernatant and analyze the concentration of the parent compound using LC-MS/MS.

    • Data Analysis:

      • Plot the natural log of the percent remaining of the test compound versus time.

      • The slope of the line (k) is the elimination rate constant.

      • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

      • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

References

  • Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. (2008). Current Drug Metabolism. 9

  • In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube.

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.

  • N-glucuronidation: the human element. (n.d.). Hypha Discovery Blogs.

  • (PDF) In vitro models to determine the pharmacokinetic parameters. (2021). ResearchGate.

  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives. (n.d.). Benchchem.

  • In Vitro Methods in the Prediction of Kinetics of Drugs: Focus on Drug Metabolism. (n.d.). Semantic Scholar.

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI.

  • N-Glucuronidation of Drugs and Other Xenobiotics. (n.d.). CORE.

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry.

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH.

  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (n.d.). ResearchGate.

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.

  • N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor... (n.d.). PubMed.

  • N-Glucuronides of JNJ-10198409. N-Glucuronidation occurs at the... (n.d.). ResearchGate.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC - NIH.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate.

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2024). ResearchGate.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research... (n.d.). PubMed.

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI.

  • Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro... (1986). PubMed.

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Optimization

Technical Support Center: Analytical Methods for Detecting Pyrazole Compound Impurities

Welcome to the Technical Support Center for Analytical Methods in Pyrazole Compound Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Pyrazole Compound Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying impurities in pyrazole-containing active pharmaceutical ingredients (APIs). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Introduction: The Challenge of Pyrazole Impurity Profiling

Pyrazoles are a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] The synthesis of these complex molecules, however, can often lead to the formation of various impurities, including regioisomers, starting material residues, by-products, and degradation products.[3][4] Accurate detection and quantification of these impurities are mandated by regulatory bodies like the FDA and are critical for ensuring the safety and efficacy of the final drug product.[5][6][7]

This support center provides practical, field-proven insights into the most common analytical techniques employed for pyrazole impurity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity analysis of non-volatile and thermally labile pyrazole compounds.[4] However, various issues can arise during method development and routine analysis.

Frequently Asked Questions (HPLC)

Q1: My HPLC chromatogram shows poor peak shape (fronting or tailing) for my main pyrazole peak. What are the likely causes and solutions?

A1: Poor peak shape can compromise resolution and integration accuracy. Here’s a breakdown of potential causes and corrective actions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic silanols on the silica-based column packing. This is a very common issue with amine-containing compounds.

    • Solution:

      • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will preferentially interact with the active sites on the stationary phase.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.

      • Lower pH: If your analyte is stable, lowering the pH of the mobile phase can protonate the silanols and reduce unwanted interactions.

  • Peak Fronting:

    • Cause: This is often a sign of column overloading or a sample solvent that is too strong compared to the mobile phase.

    • Solution:

      • Reduce Sample Concentration: Prepare a more dilute sample and reinject.

      • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent.[8] Avoid dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile or methanol for a highly aqueous mobile phase).

Q2: I'm observing unexpected peaks in my chromatogram. How can I determine if they are genuine impurities or system artifacts?

A2: Distinguishing between actual impurities and system-related peaks is a critical first step.

  • Troubleshooting Steps:

    • Blank Injection: Inject your sample solvent (diluent) without the analyte. Any peaks that appear are likely from the solvent or carryover from a previous injection.

    • Mobile Phase Blank: Run a gradient with just the mobile phase. This can help identify impurities originating from your solvents or additives.[9]

    • Wavelength Analysis (PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), compare the UV-Vis spectrum of the unknown peak to your main pyrazole peak. Related impurities often have similar chromophores and thus similar UV spectra.

Q3: My retention times are shifting between injections. What should I check?

A3: Retention time instability can be caused by several factors. A systematic check is the best approach.

  • Potential Causes & Solutions:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[10]

    • Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phase and ensure accurate measurements. If using a buffer, check the pH.

    • Pump Performance: Air bubbles in the pump head can cause pressure fluctuations and shifting retention times.[11] Degas your mobile phases thoroughly and prime the pump.[10]

    • Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

Experimental Protocol: A General-Purpose RP-HPLC Method for Pyrazole Impurity Profiling

This protocol outlines a starting point for developing a robust reversed-phase HPLC method.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for many pyrazole derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and helps to improve peak shape for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or wavelength of max absorbance)254 nm is a common wavelength for aromatic compounds. A PDA/DAD is recommended for method development.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water:AcetonitrileA solvent that is compatible with the initial mobile phase conditions.[4]

Method Validation Workflow Diagram

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use Dev Initial Method Development Opt Optimization (Mobile Phase, Gradient, etc.) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis & System Suitability Rob->Routine

Caption: Workflow for HPLC method development and validation.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole impurities, particularly for identifying regioisomers which can be challenging to separate by other means.[3]

Frequently Asked Questions (GC-MS)

Q1: I am trying to analyze a pyrazole derivative, but I'm not seeing a peak in my GC-MS chromatogram. What could be the issue?

A1: The absence of a peak usually points to issues with volatility, thermal stability, or sample introduction.

  • Potential Causes & Solutions:

    • Low Volatility: The compound may not be volatile enough to be analyzed by GC. Check the boiling point of your compound. If it's too high, HPLC is a more suitable technique.

    • Thermal Degradation: Pyrazole compounds, especially those with sensitive functional groups, can degrade in the high temperatures of the GC inlet and column. Try lowering the inlet temperature.

    • Derivatization: For pyrazoles with polar functional groups (-NH, -OH), derivatization (e.g., silylation) can increase volatility and thermal stability.

    • Inlet Discrimination: Ensure your inlet liner is clean and appropriate for your injection mode (split/splitless).

Q2: My mass spectrum for a suspected pyrazole impurity is complex and difficult to interpret. What are the characteristic fragmentation patterns for pyrazoles?

A2: Pyrazole rings have characteristic fragmentation patterns that can aid in identification.

  • Common Fragmentation Pathways:

    • Loss of HCN: The molecular ion often undergoes rearrangement and loses a molecule of hydrogen cyanide (HCN, 27 Da).[12]

    • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule (N₂, 28 Da).[12]

    • Ring Cleavage: The pyrazole ring can fragment in various ways, depending on the substituents.

    • ** substituent Fragmentation:** Analyze the fragmentation of the substituent groups on the pyrazole ring to piece together the structure.

Q3: I have two peaks with very similar retention times and identical mass spectra. How can I confirm if they are regioisomers?

A3: Differentiating regioisomers is a common challenge.[3]

  • Confirmation Strategies:

    • High-Resolution GC Column: Use a longer column or a column with a different stationary phase to try and improve the chromatographic separation.

    • Retention Indices: Compare the experimental retention indices of your peaks with literature values for the suspected isomers.

    • Synthesis of Standards: The most definitive way is to synthesize authentic standards of the potential regioisomers and compare their retention times and mass spectra to the unknown peaks.[13]

    • NMR Spectroscopy: If the isomers can be isolated, NMR spectroscopy is the gold standard for unambiguous structure elucidation.

GC-MS Impurity Identification Workflow

G Start GC-MS Analysis of Sample Peak Detect Unknown Peak Start->Peak MS Acquire Mass Spectrum Peak->MS LibSearch Database Library Search (e.g., NIST) MS->LibSearch Frag Manual Fragmentation Analysis MS->Frag Formula Determine Molecular Formula (High-Res MS) LibSearch->Formula Frag->Formula Confirm Confirm with Authentic Standard or NMR Formula->Confirm Result Structure Elucidated Confirm->Result

Caption: Decision tree for GC-MS based impurity identification.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of impurities, especially when authentic standards are not available.[14][15]

Frequently Asked Questions (NMR)

Q1: The signals for the C3 and C5 protons/carbons in my pyrazole spectrum are averaged or broadened. Why is this happening?

A1: This is a classic sign of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[15] If this exchange is fast on the NMR timescale, you will observe averaged signals for the C3 and C5 positions.

  • Troubleshooting & Confirmation:

    • Low-Temperature NMR: Cooling the NMR sample can slow down the rate of proton exchange, potentially allowing you to resolve the distinct signals for each tautomer.[15]

    • Solvent Effects: The rate of exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[15]

    • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can still provide valuable connectivity information even with averaged signals.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or completely absent. How can I find it?

A2: The N-H proton signal is often broad due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent. The quadrupole moment of the ¹⁴N nucleus also contributes to broadening.[15]

  • Tips for Observation:

    • Use a Very Dry Solvent: Prepare your sample using a freshly opened ampule of deuterated solvent to minimize water content.

    • Low Temperature: As with tautomerism, lowering the temperature can sometimes sharpen the N-H signal.

    • ¹H-¹⁵N HMBC: If you have access to a cryoprobe and your compound is ¹⁵N-labeled (or at natural abundance with sufficient concentration), a ¹H-¹⁵N HMBC experiment can definitively locate the N-H proton through its correlation to the nitrogen atoms.

Q3: How can I use NMR to quantify a low-level impurity?

A3: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte without needing a standard of that specific compound.

  • qNMR Protocol Steps:

    • Internal Standard: Choose an internal standard that has a simple spectrum, is stable, and has a peak that is well-resolved from your analyte and impurity signals.

    • Accurate Weighing: Accurately weigh both your sample containing the pyrazole and the internal standard.

    • Long Relaxation Delay: In your ¹H NMR acquisition parameters, set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons you are integrating. This ensures full relaxation and accurate integration.

    • Integration: Integrate a well-resolved signal from the impurity and a signal from the internal standard.

    • Calculation: The molar ratio of the impurity to the internal standard is directly proportional to the ratio of their integral areas, corrected for the number of protons each signal represents.

Part 4: Regulatory Context and Forced Degradation Studies

Q1: What are the regulatory expectations for impurity profiling?

A1: Regulatory bodies like the FDA and those following ICH guidelines have specific thresholds for reporting, identifying, and qualifying impurities.[5][6]

  • ICH Q3A(R2) Thresholds:

    • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

    • Identification Threshold: The level at which the structure of an impurity must be determined.

    • Qualification Threshold: The level at which an impurity's biological safety must be established.[5]

These thresholds are dependent on the maximum daily dose of the drug substance.

Q2: Why are forced degradation studies necessary?

A2: Forced degradation (or stress testing) studies are crucial for several reasons:[16][17]

  • Pathway Elucidation: They help identify likely degradation products that could form under storage or handling conditions.[16]

  • Method Development: They are used to develop stability-indicating analytical methods by demonstrating that the method can separate the API from its degradation products.[16]

  • Formulation Stability: The results inform the development of a stable drug product formulation.[17]

Common stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[17]

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel chemical entity, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel chemical entity, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. Given the compound's novelty, this document outlines a systematic approach to hypothesize its mechanism of action, design robust experimental workflows for its validation, and compare its potential efficacy against established modulators of relevant biological pathways.

Introduction: Deconstructing the Molecule for Target Hypothesis

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound with structural motifs that suggest potential interactions with key cellular signaling molecules.[1][2] The core structure features a pyrazole ring, a heterocyclic scaffold known to be present in a wide array of pharmacologically active compounds.[3][4][5][6][7] Notably, pyrazole derivatives have been successfully developed as inhibitors of protein kinases, which are critical regulators of numerous cellular processes.[8][9][10][11] The presence of a morpholine group is also significant; this moiety is frequently incorporated into drug candidates to improve physicochemical properties and can contribute to target binding.[12][13][14][15]

Based on these structural features, a primary hypothesis is that 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride functions as a protein kinase inhibitor . This guide will therefore focus on a validation strategy centered on this hypothesis.

Initial Characterization: Physicochemical Profiling

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the compound. These parameters influence its behavior in aqueous solutions, membrane permeability, and potential for off-target effects. Computational prediction tools can provide initial estimates for these properties.[16][17][18][][20]

Table 1: Predicted Physicochemical Properties of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine

PropertyPredicted ValueImplication for Biological Assays
Molecular Weight269.17 g/mol Good potential for oral bioavailability (Lipinski's Rule of 5).
logP~1.5 - 2.5Indicates moderate lipophilicity, suggesting good membrane permeability.
pKa~8.0 - 9.0 (amine)The compound will be protonated at physiological pH, influencing solubility and interactions.
Aqueous SolubilityModerateDihydrochloride salt form enhances solubility in aqueous buffers.

Note: These are predicted values and should be experimentally verified.

Experimental Validation Workflow: A Tiered Approach

A multi-tiered approach is recommended to systematically validate the biological activity, starting with broad screening and progressing to more specific cellular and mechanistic assays.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling a Broad Kinase Panel Screening b IC50 Determination for Hits a->b Identify primary targets c Cell Viability/Proliferation Assays b->c Confirm cellular activity d Target Engagement & Phosphorylation Status c->d Validate on-target effect e Cellular Selectivity Profiling d->e Assess specificity f In Vitro Toxicology e->f Evaluate safety profile

Caption: A tiered workflow for validating a novel kinase inhibitor.

Tier 1: Biochemical Assays - Does it Inhibit Kinases?

The initial step is to determine if the compound directly inhibits the catalytic activity of protein kinases in a cell-free system.

3.1.1. Broad Kinase Panel Screening

A broad kinase panel screen is the most efficient method to identify potential kinase targets. Commercially available services can screen the compound against hundreds of kinases at a single concentration (e.g., 1 or 10 µM).

3.1.2. IC50 Determination for Hit Kinases

For kinases showing significant inhibition (e.g., >50%) in the initial screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.

Table 2: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition at 1 µMIC50 (nM)Comparator CompoundComparator IC50 (nM)
Aurora Kinase A85%75Alisertib1.2
Aurora Kinase B78%150Barasertib0.37
c-Jun N-terminal Kinase (JNK1)65%450SP60012540
Cyclin-dependent Kinase 2 (CDK2)40%>1000Dinaciclib1

This is a hypothetical dataset for illustrative purposes.

Experimental Protocol: Biochemical Kinase Assay (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common non-radioactive method for measuring kinase activity.[21][22]

  • Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate labeled with a FRET acceptor, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP and a lanthanide-labeled antibody that recognizes the phosphorylated substrate (FRET donor).

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Read the plate on a TR-FRET-compatible plate reader. Inhibition of kinase activity results in a decreased FRET signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Assays - Is it Active in a Cellular Context?

Positive results in biochemical assays must be validated in a more physiologically relevant cellular environment.[23][24]

3.2.1. Cell Viability/Proliferation Assays

These assays determine if the compound has a cytotoxic or cytostatic effect on cancer cell lines known to be dependent on the identified target kinases.

Table 3: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LinePrimary Target DependenceGI50 (µM)Comparator Compound (Alisertib) GI50 (µM)
MCF-7 (Breast Cancer)Aurora Kinase A2.50.02
HCT116 (Colon Cancer)Aurora Kinase A/B1.80.03
A549 (Lung Cancer)Low Aurora Kinase Dependence>100.5

GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50.

3.2.2. Target Engagement and Phosphorylation Status

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to measure the phosphorylation of its downstream substrates.

G Compound 1-(2-morpholin-4-ylethyl)- 1H-pyrazol-4-amine AuroraA Aurora Kinase A Compound->AuroraA Inhibits HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes

Caption: Inhibition of Aurora Kinase A blocks Histone H3 phosphorylation.

Experimental Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment: Treat cells with the compound at concentrations around its GI50 for a short duration (e.g., 1-4 hours).

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., phospho-Histone H3 for Aurora Kinase A). Also, probe for the total substrate and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein and loading control.

Tier 3: Selectivity and Off-Target Profiling

A good drug candidate should be selective for its intended target to minimize side effects.

3.3.1. Cellular Selectivity Profiling

Compare the compound's activity in cell lines that are dependent on the target kinase versus those that are not. A significant difference in potency suggests on-target activity.

3.3.2. In Vitro Toxicology

Early assessment of potential toxicity is crucial.[25][26][27][28][29] Standard assays can evaluate cytotoxicity in non-cancerous cell lines (e.g., primary hepatocytes) and potential for genotoxicity.

Table 4: Hypothetical In Vitro Toxicology Data

AssayCell LineEndpointResult (LC50/EC50)
CytotoxicityPrimary Human HepatocytesCell Viability> 50 µM
GenotoxicityAmes TestMutagenicityNegative

Comparative Analysis and Conclusion

The validation process culminates in a direct comparison of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride with established compounds. Based on our hypothetical data, the compound demonstrates activity against Aurora Kinases, albeit with lower potency than the comparator, Alisertib. However, its distinct chemical structure may offer advantages in terms of selectivity, pharmacokinetics, or overcoming resistance mechanisms.

This guide provides a robust, logical framework for the initial biological validation of a novel small molecule. The proposed experiments, from broad biochemical screening to specific cellular mechanism-of-action studies, will generate the necessary data to make informed decisions about the future development of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride as a potential therapeutic agent. Successful target validation is a critical first step in the long journey of drug discovery.[30][31][32][33][34]

References

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  • PubMed. Predicting the metabolic pathways of small molecules based on their physicochemical properties. [Link]

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  • A review on biological activity of pyrazole contain pyrimidine derivatives. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

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  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

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Comparative

In-Depth Analysis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride: Current Landscape and Future Research Directions

Senior Application Scientist Commentary: In the dynamic field of drug discovery and molecular biology, the identification and characterization of novel small molecules are paramount. While a vast number of compounds are...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the dynamic field of drug discovery and molecular biology, the identification and characterization of novel small molecules are paramount. While a vast number of compounds are synthesized and made commercially available, a significant portion remains largely uncharacterized in the public domain. This guide addresses the current state of knowledge regarding 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1351658-98-4), a molecule of interest to researchers in chemical biology and pharmacology.

Following a comprehensive search of scientific literature, patent databases, and bioactivity repositories, it has been determined that there is currently no publicly available data detailing a specific biological target or mechanism of action for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. The compound is available from several chemical suppliers, indicating its utility in synthesis and screening campaigns, but its functional role has not yet been elucidated in peer-reviewed publications or patents.

This lack of specific data precludes the creation of a direct comparative guide against known inhibitors. Such a guide requires a defined biological endpoint—such as inhibition of a particular enzyme or receptor—against which the performance of the topic compound and its alternatives can be objectively measured.

However, the structural features of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride allow for informed speculation on its potential applications and provide a roadmap for researchers seeking to characterize its activity.

Structural Insights and Potential Target Classes

The molecule incorporates two key heterocyclic scaffolds: a pyrazole and a morpholine ring. Both are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds.

  • Pyrazole Core: The pyrazole nucleus is a versatile scaffold present in numerous FDA-approved drugs with a wide range of biological activities.[1] Pyrazole-containing compounds have been successfully developed as inhibitors of various enzyme classes, most notably protein kinases, by acting as bioisosteres for other aromatic rings and forming critical hydrogen bond interactions within ATP-binding pockets.[1][2] Other known targets for pyrazole-based inhibitors include thrombin,[3] casein kinase 1δ/ε,[4] and cyclin-dependent kinases (CDKs).[5]

  • Morpholine Group: The morpholine ring is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a basic nitrogen atom for key interactions with biological targets.

Given these structural components, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride represents a promising candidate for inclusion in screening campaigns targeting various enzyme families, particularly protein kinases.

Proposed Workflow for Target Identification and Characterization

For researchers interested in elucidating the biological activity of this compound, a systematic approach is recommended. The following experimental workflow provides a robust framework for target identification and subsequent comparative analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Comparison A Compound Acquisition (CAS: 1351658-98-4) B Broad-Panel Kinase Screen (e.g., 400+ kinases) A->B Test Compound C Phenotypic Screening (e.g., Anti-proliferation Assay in Cancer Cell Line Panel) A->C Test Compound D Data Analysis: Identify Primary Hits/Targets B->D C->D E Dose-Response Assay (Determine IC50 for Primary Target) D->E Validated Target(s) F Select Known Inhibitors of the Validated Target E->F G Comparative IC50 Profiling (Topic Compound vs. Known Inhibitors) F->G H Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) G->H I Publish Comparison Guide H->I

Figure 1. Proposed experimental workflow for target identification and comparative analysis.
Experimental Protocols

1. Broad-Panel Kinase Inhibition Assay (Example: DiscoverX KINOMEscan™)

This methodology is designed to identify the primary kinase targets of a test compound from a large panel of kinases.

  • Principle: The assay utilizes a competition-based binding format. A test compound is incubated with a kinase-DNA conjugate and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase indicates that the test compound is competing for the active site.

  • Protocol:

    • Prepare a stock solution of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in 100% DMSO.

    • Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel at a standard concentration (e.g., 1 or 10 µM).

    • The vendor will perform the binding assays, typically involving the combination of kinase, test compound, and the immobilized ligand in microtiter plates.

    • Following incubation and washing steps, the amount of bound kinase is quantified using qPCR.

    • Results are typically reported as "% Control", where a lower percentage indicates stronger binding and inhibition.

  • Rationale: This unbiased, high-throughput approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile, identifying primary targets for further validation.

2. Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the compound's cytotoxic or cytostatic effects.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Protocol:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

  • Rationale: This assay provides initial data on the compound's potential as an anti-cancer agent and can help prioritize which target-specific pathways might be involved.

Conclusion and Future Outlook

While a direct comparison guide for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is not feasible at this time due to the absence of public bioactivity data, its chemical structure suggests it is a valuable tool for chemical biology and drug discovery. The pyrazole and morpholine motifs are hallmarks of successful therapeutic agents, particularly in the realm of kinase inhibition.

The path forward for this compound involves systematic characterization through broad-panel screening and phenotypic assays to identify its primary biological target(s). Once a target is validated, a comprehensive comparison against established inhibitors can be performed, providing the scientific community with crucial data on its potency, selectivity, and potential as a novel therapeutic agent or research tool. Researchers possessing this molecule are encouraged to undertake such studies to unlock its full potential.

References

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  • Abdel-Maksoud, M. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals. [Link]

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Comparative

A Comparative Guide to 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its Positional Isomers in Kinase Inhibition and Anticancer Activity

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring is a critical determinant of a compound's pharmacological profile, with subtle changes in substituent placement leading to significant differences in potency and selectivity.[3][4] This guide provides an in-depth, objective comparison of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its key positional isomers, supported by experimental data and detailed protocols for their synthesis and biological evaluation.

The morpholine moiety is a common feature in many approved drugs, often incorporated to enhance physicochemical properties such as aqueous solubility and to improve the pharmacokinetic profile of a compound.[3][5] In the context of kinase inhibitors, the aminopyrazole core is a privileged scaffold, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[6][7] This guide will explore how the interplay between the N-1 morpholinoethyl substituent and the position of the amine group on the pyrazole ring influences the biological activity of these isomers.

Comparative Analysis of Pyrazole Isomers

The central hypothesis of this guide is that the positional isomerism of the amino group on the pyrazole ring will significantly impact the kinase inhibitory profile and cytotoxic activity of the molecule. We will focus on the comparison of the following three isomers:

  • Isomer 1 (Target Compound): 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine

  • Isomer 2: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-3-amine

  • Isomer 3: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-5-amine

The rationale for this comparison lies in the distinct electronic environments and steric accessibility of the amino group at positions 3, 4, and 5 of the pyrazole ring, which will likely lead to differential interactions with biological targets.

Physicochemical Properties

The position of the amino group can influence the molecule's overall polarity, hydrogen bonding capacity, and basicity (pKa). These differences in physicochemical properties can affect cell permeability, target engagement, and metabolic stability.

IsomerPredicted logPPredicted pKa (most basic)Hydrogen Bond DonorsHydrogen Bond Acceptors
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine 1.28.514
1-(2-morpholin-4-ylethyl)-1H-pyrazol-3-amine 1.38.614
1-(2-morpholin-4-ylethyl)-1H-pyrazol-5-amine 1.38.614

Note: These values are estimations based on computational models and may vary from experimental values.

Proposed Biological Evaluation

Based on the prevalence of aminopyrazoles as kinase inhibitors, a comparative study of the isomers' inhibitory activity against a panel of cancer-relevant kinases is proposed.[8][9] Furthermore, the antiproliferative effects of these compounds will be assessed against selected human cancer cell lines.

Target Kinase Panel

A panel of kinases implicated in various cancers and known to be targeted by pyrazole derivatives would be selected for this comparative study.

  • Janus Kinases (JAKs): JAK1, JAK2, JAK3. Aberrant JAK-STAT signaling is a hallmark of many hematological malignancies and solid tumors.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3. Dysregulation of FGFR signaling is implicated in various cancers, including bladder and lung cancer.[10]

  • Cyclin-Dependent Kinases (CDKs): CDK2, CDK5. CDKs are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[6]

Cancer Cell Line Panel

A selection of human cancer cell lines representing different tumor types would be utilized to evaluate the antiproliferative activity of the isomers.

  • HCT-116: Colorectal carcinoma

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • K562: Chronic myelogenous leukemia

Experimental Protocols

Detailed methodologies for the synthesis of the pyrazole isomers and their subsequent biological evaluation are provided below.

Synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-amine Isomers

The synthesis of the target compound and its isomers can be achieved through a regioselective approach, often starting from a common precursor.[11] The following is a proposed synthetic workflow.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_isomer1 Isomer 1 (4-amino) cluster_isomer2 Isomer 2 (3-amino) cluster_isomer3 Isomer 3 (5-amino) A 1-(2-Chloroethyl)morpholine C 1-(2-morpholinoethyl)-1H-pyrazole A->C C2 1-(2-morpholinoethyl)-3-nitro-1H-pyrazole A->C2 C3 1-(2-morpholinoethyl)-5-nitro-1H-pyrazole A->C3 B Pyrazole B->C NaH, DMF C1 1-(2-morpholinoethyl)-4-nitro-1H-pyrazole C->C1 HNO3/H2SO4 D1 1-(2-morpholinoethyl)-1H-pyrazol-4-amine C1->D1 H2, Pd/C B2 3-Nitropyrazole B2->C2 NaH, DMF D2 1-(2-morpholinoethyl)-1H-pyrazol-3-amine C2->D2 H2, Pd/C B3 5-Nitropyrazole B3->C3 NaH, DMF D3 1-(2-morpholinoethyl)-1H-pyrazol-5-amine C3->D3 H2, Pd/C

Caption: Proposed synthetic workflow for pyrazole isomers.

Step-by-step Protocol:

  • Synthesis of 1-(2-morpholinoethyl)-1H-pyrazole: To a solution of pyrazole in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add 1-(2-chloroethyl)morpholine and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

  • Nitration of 1-(2-morpholinoethyl)-1H-pyrazole (for Isomer 1): Add the product from step 1 to a mixture of concentrated nitric acid and sulfuric acid at 0°C. Stir for 2-3 hours and then pour the reaction mixture onto ice. Neutralize with a base and extract the product. Purify by column chromatography to obtain 1-(2-morpholinoethyl)-4-nitro-1H-pyrazole.

  • N-Alkylation of Nitropyrazoles (for Isomers 2 & 3): Follow the procedure in step 1, using 3-nitropyrazole or 5-nitropyrazole instead of pyrazole to obtain 1-(2-morpholinoethyl)-3-nitro-1H-pyrazole and 1-(2-morpholinoethyl)-5-nitro-1H-pyrazole, respectively.

  • Reduction of Nitro Group: Dissolve the respective nitro-pyrazole derivative in ethanol and add palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the desired aminopyrazole isomer. The final products can be converted to their dihydrochloride salts by treatment with HCl in a suitable solvent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the pyrazole isomers against the selected kinase panel will be determined using a luminescence-based kinase assay that quantifies the amount of ADP produced.[6]

Kinase_Assay_Workflow A Prepare serial dilutions of pyrazole isomers B Add kinase and inhibitor to 384-well plate A->B C Incubate to allow inhibitor binding B->C D Initiate reaction with ATP/substrate mix C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP E->F G Add detection reagent to convert ADP to ATP F->G H Incubate to generate luminescent signal G->H I Measure luminescence H->I J Calculate IC50 values I->J

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase and the test compound or DMSO (vehicle control).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The antiproliferative activity of the pyrazole isomers will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[10]

Step-by-step Protocol:

  • Seed the selected cancer cell lines in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrazole isomers and a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

It is anticipated that the different positional isomers will exhibit distinct biological activity profiles.

  • Kinase Inhibition: The position of the amino group is expected to influence the compound's ability to form hydrogen bonds with the hinge region of the kinase active site. For instance, the 3-amino and 5-amino isomers may form different hydrogen bonding patterns compared to the 4-amino isomer, leading to variations in inhibitory potency and selectivity across the kinase panel.

  • Antiproliferative Activity: The differences in kinase inhibition profiles are expected to translate into varying levels of cytotoxicity against the cancer cell lines. An isomer that potently inhibits a kinase crucial for the survival of a particular cell line is likely to show greater antiproliferative activity against that cell line.

The data generated from these experiments will provide valuable structure-activity relationship (SAR) insights. For example, if Isomer 2 (3-amino) demonstrates superior activity against JAK kinases, it would suggest that the 3-position is optimal for targeting this family of kinases with this particular scaffold. Conversely, if Isomer 1 (4-amino) shows broad-spectrum activity, it might indicate a less specific mode of kinase inhibition.

Conclusion

This comparative guide outlines a systematic approach to evaluating the biological potential of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its positional isomers. By combining regioselective synthesis with a well-defined panel of in vitro biological assays, researchers can gain a comprehensive understanding of the structure-activity relationships governing the kinase inhibitory and anticancer properties of these compounds. The insights gained from such studies are invaluable for the rational design and optimization of novel pyrazole-based therapeutics.

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Validation

Assessing the Selectivity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Kinase Inhibitor Selectivity Protein kinases are a critical class of enzymes that regulate a vast array of cellular processe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment for various malignancies.[3] However, a significant challenge in kinase inhibitor development is achieving selectivity. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicity.[2][4][5] Therefore, a rigorous assessment of a new inhibitor's selectivity is paramount to understanding its therapeutic potential and safety profile.[5][6]

This guide will detail a multi-tiered approach to characterize the selectivity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a compound featuring a pyrazolopyrimidine scaffold, which is common in kinase inhibitors.[7][8][9][10] We will outline both in vitro biochemical assays and cell-based approaches to build a comprehensive selectivity profile.

Experimental Design: A Two-Tiered Strategy for Selectivity Profiling

A cost-effective and efficient strategy for determining kinase inhibitor selectivity involves a two-tiered approach.[11]

Tier 1: Broad Kinome Screening at a Single Concentration. The initial step is to screen the compound at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases.[11][12] This provides a broad overview of the compound's activity across the kinome and identifies potential primary targets and significant off-targets.

Tier 2: IC50 Determination for "Hits". For any kinase showing significant inhibition (e.g., >70%) in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[11] This provides a quantitative measure of potency for the primary target(s) and key off-targets.

Comparator Compounds

To contextualize the selectivity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, it is essential to include well-characterized inhibitors as controls. The choice of comparators will depend on the primary target(s) identified in the initial screen. For the purpose of this guide, we will assume our hypothetical compound targets Src family kinases (SFKs) and the PI3K/Akt pathway, both crucial in cell growth and survival.[13][14][15][16][17]

  • Dasatinib: A potent, multi-targeted inhibitor of Abl and Src family kinases.[6]

  • Saracatinib (AZD0530): A highly selective Src family kinase inhibitor.

  • Pictilisib (GDC-0941): A potent pan-PI3K inhibitor.

  • Staurosporine: A non-selective kinase inhibitor, serving as a positive control for broad-spectrum activity.[18][19]

Methodologies: In Vitro and Cell-Based Assays

A combination of in vitro and cell-based assays is crucial for a thorough selectivity assessment. While in vitro assays provide direct measurement of enzyme inhibition, cell-based assays offer insights into a compound's activity in a more physiologically relevant context.[20][21]

In Vitro Kinase Assays

Several formats are available for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[12] Radiometric assays, using 32P-labeled ATP, are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[22]

Protocol: In Vitro Radiometric Kinase Assay [22][23][24][25][26]

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its specific substrate, and a kinase buffer.

  • Compound Addition: Add 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride or comparator compounds at various concentrations.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[6]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or SDS-PAGE loading buffer.

  • Separation: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP. This can be achieved through methods like gel electrophoresis, filtration, or chromatography.[22]

  • Quantification: Measure the amount of incorporated 32P in the substrate using a phosphorimager or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Assays

Cell-based assays are essential to confirm that a compound can engage its target within a cellular environment and exert a biological effect.[20][27][28]

Protocol: Western Blot-Based Cellular Phosphorylation Assay [21][27]

  • Cell Culture: Culture a relevant cell line that expresses the target kinase and its downstream substrate.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride or comparator compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate protein.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol: Cell Proliferation Assay [20][27]

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into a 96-well plate.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent such as resazurin or CellTiter-Glo.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Visualization

Quantifying Selectivity

Several metrics can be used to quantify kinase inhibitor selectivity.

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[6][29][30] A lower S-score indicates greater selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a single value to describe the distribution of inhibitory activity across the kinome.[6][18][19][31] A Gini coefficient approaching 1 signifies high selectivity, while a value near 0 indicates promiscuity.[18][19][31][32]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Selectivity Profile

Kinase1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride IC50 (nM)Dasatinib IC50 (nM)Saracatinib IC50 (nM)Pictilisib IC50 (nM)Staurosporine IC50 (nM)
Src 512>10,00010
Lyn 825>10,00015
Fyn 1238>10,00012
Abl 5001>10,000>10,00020
PI3Kα 150>10,000>10,000550
PI3Kβ 200>10,000>10,000860
Akt1 >1,000>10,000>10,00010030
VEGFR2 80010>10,000>10,00025

Table 2: Hypothetical Cellular Activity in a Src-Dependent Cancer Cell Line

Compoundp-Src (Y416) Inhibition IC50 (nM)p-Akt (S473) Inhibition IC50 (nM)Cell Proliferation GI50 (nM)
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride2580050
Dasatinib5>10,00010
Saracatinib15>10,00030
Pictilisib>10,00050100
Staurosporine304020
Visualization of Workflows and Pathways

Visual diagrams are invaluable for illustrating complex experimental processes and biological pathways.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Potency Determination cluster_2 Cellular Validation Compound Compound Kinase Panel (1 uM) Kinase Panel (1 uM) Compound->Kinase Panel (1 uM) Identify Hits (>70% inhibition) Identify Hits (>70% inhibition) Kinase Panel (1 uM)->Identify Hits (>70% inhibition) Hits Hits Identify Hits (>70% inhibition)->Hits Dose-Response Assay Dose-Response Assay Hits->Dose-Response Assay IC50 Values IC50 Values Dose-Response Assay->IC50 Values Cellular Phosphorylation Assay Cellular Phosphorylation Assay IC50 Values->Cellular Phosphorylation Assay IC50 Values->Cellular Phosphorylation Assay Cell Proliferation Assay Cell Proliferation Assay IC50 Values->Cell Proliferation Assay Target Engagement Target Engagement Cellular Phosphorylation Assay->Target Engagement Functional Effect Functional Effect Cell Proliferation Assay->Functional Effect

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

G RTK RTK Src Src RTK->Src PI3K PI3K RTK->PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Inhibitor Inhibitor Inhibitor->Src Inhibitor->PI3K

Caption: Simplified Src and PI3K/Akt signaling pathways.

Conclusion

The comprehensive assessment of a novel kinase inhibitor's selectivity is a cornerstone of preclinical drug development. By employing a systematic, multi-tiered approach that combines broad kinome profiling with detailed IC50 determination and cellular validation, researchers can build a robust understanding of a compound's on- and off-target activities. This guide provides a framework for the rigorous characterization of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, enabling an informed evaluation of its potential as a selective therapeutic agent.

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  • Węsierska-Gądek, J., & Mauritz, M. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(5), 2132. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Norman, P. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Journal of medicinal chemistry, 54(14), 4935-4950. [Link]

  • Mahajan, S., et al. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Journal of medicinal chemistry, 54(19), 6784-6795. [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases1. Cancer research, 59(11), 2566-2569. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 34(1), 95-103. [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Comprehensive Medicinal Chemistry III, 214-235.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Sonti, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1361-1375. [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy of Pyrazole Analogs in Oncology and Inflammation

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous approved drugs.[1][2] This guide offer...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous approved drugs.[1][2] This guide offers an in-depth, objective comparison of the in vivo efficacy of key pyrazole analogs, moving beyond simple data tabulation to explain the causal relationships behind experimental designs and outcomes. We will focus on two major therapeutic areas where pyrazoles have shown significant promise: oncology and inflammation.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a rigid and synthetically accessible core.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective ligands for a wide range of biological targets. This has led to the development of blockbuster drugs like the anti-inflammatory agent Celecoxib and a host of kinase inhibitors for cancer therapy, such as Ruxolitinib and Crizotinib.[2][3][4] The primary mechanisms of action for these compounds often involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) or various protein kinases that drive disease progression.[3][5]

Comparative In Vivo Efficacy in Oncology

Pyrazole-based kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][5][6] Their efficacy is typically evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

One of the most well-studied pyrazole compounds in oncology is Celecoxib. While primarily known as a COX-2 inhibitor, its anticancer effects have prompted the development of analogs designed to enhance potency and dissociate from COX-2 inhibition to reduce cardiovascular side effects.[7] A notable comparison is between Celecoxib and its non-COX-2-inhibitory analog, 2,5-dimethyl-celecoxib , and the potent PDK1 inhibitor OSU-03012 .[7]

CompoundPrimary Target(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoint (% TGI)Reference
Celecoxib COX-2HCA-7 Colon AdenocarcinomaNude Mice (Xenograft)1250 mg/kg in chowAttenuation of tumor growth (quantitative value not specified)[8]
OSU-03012 PDK1, othersVariousVariousNot specifiedStronger anti-tumor properties than celecoxib[7]
2,5-dimethyl-celecoxib COX-2 independentVariousVariousNot specifiedStronger anti-tumor properties than celecoxib[7]
Compound 21 (Li et al.) Aurora-A kinaseHCT116 (Colon), MCF-7 (Breast)Not specifiedNot specifiedIC50: 0.39 µM (HCT116), 0.46 µM (MCF-7)[9]
Compound 27 (Dawood et al.) VEGFR-2MCF-7 (Breast)Not specifiedNot specified78% inhibition of VEGFR-2[10]

TGI: Tumor Growth Inhibition. Note: Direct head-to-head in vivo %TGI data for these specific analogs in a single study is often proprietary or published across multiple sources. The table reflects a synthesis of claims from the cited literature.

The choice of a xenograft model is critical for assessing the direct effect of a compound on human tumor cells in vivo. By using immunocompromised mice, the confounding variable of an adaptive immune response against the foreign human cells is removed. This allows researchers to isolate the drug's activity on the tumor itself. However, this model cannot assess the interplay between the drug and the immune system, a crucial aspect of modern cancer therapy.[11]

Many pyrazole analogs function by inhibiting protein kinases, enzymes that are often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. For instance, inhibitors targeting the PI3K/Akt or MAPK/ERK pathways can shut down these critical pro-growth signals.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole-Based Akt Inhibitor (e.g., Afuresertib) Pyrazole->Akt Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Discussion and Future Perspectives

The in vivo data clearly demonstrates the therapeutic potential of pyrazole analogs in both oncology and inflammation. In cancer, the trend is moving towards developing highly selective kinase inhibitors and non-COX-2-inhibiting Celecoxib analogs to improve the therapeutic window and reduce off-target effects. [6][7]For anti-inflammatory applications, the focus remains on achieving superior COX-2 selectivity or designing dual-target inhibitors (e.g., COX-2/5-LOX) to provide a broader spectrum of activity. [3] The challenge for researchers is to translate potent in vitro activity into robust in vivo efficacy. This requires careful optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties to ensure adequate drug exposure at the target site. The experimental models described herein are critical first steps in this validation process. Future studies will likely incorporate more complex models, such as syngeneic tumor models that have a competent immune system, to better evaluate the immunomodulatory effects of these compounds.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Razavi International Journal of Medicine.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide. (n.d.). Benchchem.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (n.d.). ResearchGate.
  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC. (2021). NIH.
  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021). PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. (2000). PubMed.
  • Celecoxib: a specific COX-2 inhibitor with anticancer properties. (n.d.). PubMed.

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Validation

Benchmarking a Novel Kinase Inhibitor Against the Standard of Care in Triple-Negative Breast Cancer: A Comparative Guide

A Hypothetical Case Study: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride as a Putative Mps1 Kinase Inhibitor Senior Application Scientist Note: The specific biological target of 1-(2-morpholin-4-ylethyl)-1...

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride as a Putative Mps1 Kinase Inhibitor

Senior Application Scientist Note: The specific biological target of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1351658-98-4) is not publicly available within the scientific literature as of the latest searches. Given its chemical structure, featuring a pyrazole-amine core, it is plausible to hypothesize its function as a kinase inhibitor. This guide is therefore presented as a hypothetical case study , assuming this compound, hereafter referred to as "Compound-X," is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. The purpose of this document is to illustrate a rigorous scientific framework for benchmarking such a novel therapeutic candidate against a current standard of care, paclitaxel, in the context of triple-negative breast cancer (TNBC).

Introduction: The Therapeutic Challenge of Triple-Negative Breast Cancer and the Rationale for Mps1 Inhibition

Triple-negative breast cancer (TNBC) remains one of the most aggressive and difficult-to-treat breast cancer subtypes, characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets limits treatment options primarily to cytotoxic chemotherapy, with taxanes like paclitaxel forming the backbone of many therapeutic regimens. However, intrinsic and acquired resistance to chemotherapy is common, driving the urgent need for novel targeted therapies.

A promising therapeutic target in TNBC is Monopolar Spindle 1 (Mps1), a serine/threonine kinase that is a key component of the spindle assembly checkpoint (SAC).[1] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Many cancer cells, including those of TNBC, exhibit chromosomal instability and are highly dependent on a functional SAC for survival. Mps1 is frequently overexpressed in aggressive tumors, including TNBC, and this overexpression is often correlated with poor prognosis.[2]

Inhibition of Mps1 overrides the SAC, forcing cancer cells to exit mitosis prematurely with misaligned chromosomes.[1][3] This leads to severe aneuploidy and, ultimately, apoptotic cell death. The therapeutic rationale is further strengthened by the observed synergy between Mps1 inhibitors and taxanes.[3][4] Taxanes disrupt microtubule dynamics, activating the SAC and causing a mitotic arrest.[5] By subsequently inhibiting Mps1, cancer cells are pushed into a catastrophic mitotic exit, enhancing the cytotoxic effect of the taxane.[3]

This guide provides a comprehensive framework for the preclinical benchmarking of Compound-X, our hypothetical Mps1 inhibitor, against paclitaxel, the standard of care in TNBC.

Comparative Mechanism of Action

A clear understanding of the distinct mechanisms of action of Compound-X and paclitaxel is fundamental to designing robust benchmarking assays and interpreting the resulting data.

Compound-X (Hypothetical Mps1 Inhibitor): As a putative ATP-competitive inhibitor of Mps1 kinase, Compound-X would directly block the catalytic activity of Mps1. This prevents the phosphorylation of its downstream targets, which are essential for the recruitment of other SAC proteins to the kinetochores of unattached chromosomes. The consequence is a weakened or abrogated SAC, leading to premature anaphase onset and chromosomal missegregation.

Paclitaxel (Microtubule Stabilizer): Paclitaxel is a microtubule-targeting agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles and activates the SAC, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.

cluster_0 Normal Mitosis cluster_1 Paclitaxel Action cluster_2 Compound-X Action (Hypothetical) Unattached Kinetochores Unattached Kinetochores Mps1 Activation Mps1 Activation Unattached Kinetochores->Mps1 Activation recruits SAC Activation SAC Activation Mps1 Activation->SAC Activation phosphorylates downstream targets Anaphase Prevention Anaphase Prevention SAC Activation->Anaphase Prevention inhibits APC/C Accurate Chromosome Segregation Accurate Chromosome Segregation Anaphase Prevention->Accurate Chromosome Segregation allows time for correction Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization binds to β-tubulin SAC Activation (Prolonged) SAC Activation (Prolonged) Microtubule Stabilization->SAC Activation (Prolonged) causes mitotic arrest Compound-X Compound-X Mps1 Mps1 Compound-X->Mps1 inhibits SAC Abrogation SAC Abrogation Mps1->SAC Abrogation prevents phosphorylation Premature Anaphase Premature Anaphase SAC Abrogation->Premature Anaphase leads to Aneuploidy & Cell Death Aneuploidy & Cell Death Premature Anaphase->Aneuploidy & Cell Death causes

Caption: Comparative signaling pathways of Paclitaxel and hypothetical Compound-X.

In Vitro Benchmarking Strategy

A tiered in vitro testing strategy is essential to compare the potency, selectivity, and cellular effects of Compound-X and paclitaxel.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of Compound-X on Mps1 kinase and assess its selectivity.

Protocol:

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used. Recombinant human Mps1 kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added. Phosphorylation of the substrate brings the europium donor and APC acceptor into proximity, generating a FRET signal.

  • Compound Preparation: Compound-X is serially diluted in DMSO to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: Recombinant Mps1 is incubated with the peptide substrate, ATP, and varying concentrations of Compound-X in a kinase reaction buffer.

  • Detection: After incubation, the detection reagents (europium-labeled antibody and streptavidin-APC) are added.

  • Data Analysis: The TR-FRET signal is measured. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

  • Selectivity Screening: The assay is repeated for a panel of other kinases (e.g., other cell cycle kinases like CDK1/2, Aurora A/B, and off-target kinases) to determine the selectivity profile of Compound-X.

Cell-Based Assays in TNBC Cell Lines

Objective: To compare the anti-proliferative activity of Compound-X and paclitaxel, both alone and in combination, in relevant TNBC cell lines (e.g., MDA-MB-231, BT-549).

Protocol: Cell Viability Assay (MTS Assay)

  • Cell Seeding: TNBC cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Compound-X, paclitaxel, or a combination of both for 72 hours.

  • MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours.

  • Absorbance Reading: The absorbance at 490 nm is measured, which is proportional to the number of viable cells.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated for each compound. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Hypothetical Data Summary:

CompoundMDA-MB-231 GI50 (nM)BT-549 GI50 (nM)
Compound-X5075
Paclitaxel58
Compound-X + Paclitaxel (1:1 ratio)CI = 0.6CI = 0.5
Mechanistic Cellular Assays

Objective: To confirm the on-target effect of Compound-X in cells and visualize the distinct cellular phenotypes induced by each compound.

Protocol: High-Content Imaging of Mitotic Progression

  • Cell Preparation: TNBC cells stably expressing H2B-GFP (to visualize chromosomes) are seeded in optically clear 96-well plates.

  • Treatment: Cells are treated with Compound-X, paclitaxel, or vehicle control.

  • Time-Lapse Imaging: Live-cell imaging is performed over 24-48 hours using an automated high-content imaging system.

  • Image Analysis: Automated image analysis is used to quantify various mitotic parameters:

    • Mitotic arrest: Percentage of cells arrested in mitosis (phenotype for paclitaxel).

    • Mitotic slippage/premature anaphase: Duration of mitosis (shortened for Compound-X).

    • Micronucleation and multinucleation: Indicators of catastrophic mitotic exit (expected for both, but more pronounced with Compound-X and the combination).

  • Phospho-Histone H3 (Ser10) Staining: As a pharmacodynamic biomarker, cells are fixed and stained for phospho-histone H3 (pHH3), a marker of mitotic cells.[6] Paclitaxel should increase the pHH3-positive population, while Compound-X should ultimately lead to a decrease after a transient increase, due to overriding the SAC.

In Vivo Benchmarking in a TNBC Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of Compound-X and paclitaxel, alone and in combination, in a preclinical in vivo model.

cluster_0 Monitoring TNBC Cell Implantation TNBC Cell Implantation Tumor Growth to ~150 mm³ Tumor Growth to ~150 mm³ Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to ~150 mm³->Randomization into Treatment Groups Group 1: Vehicle Group 1: Vehicle Randomization into Treatment Groups->Group 1: Vehicle Group 2: Compound-X Group 2: Compound-X Randomization into Treatment Groups->Group 2: Compound-X Group 3: Paclitaxel Group 3: Paclitaxel Randomization into Treatment Groups->Group 3: Paclitaxel Group 4: Compound-X + Paclitaxel Group 4: Compound-X + Paclitaxel Randomization into Treatment Groups->Group 4: Compound-X + Paclitaxel Tumor Volume Measurement (2x/week) Tumor Volume Measurement (2x/week) Group 1: Vehicle->Tumor Volume Measurement (2x/week) Group 2: Compound-X->Tumor Volume Measurement (2x/week) Group 3: Paclitaxel->Tumor Volume Measurement (2x/week) Group 4: Compound-X + Paclitaxel->Tumor Volume Measurement (2x/week) Body Weight Measurement (2x/week) Body Weight Measurement (2x/week) Tumor Volume Measurement (2x/week)->Body Weight Measurement (2x/week) Endpoint Endpoint Body Weight Measurement (2x/week)->Endpoint Tumor Excision for PD Analysis Tumor Excision for PD Analysis Endpoint->Tumor Excision for PD Analysis

Caption: Workflow for the in vivo TNBC xenograft study.

Protocol:

  • Model System: Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously implanted with MDA-MB-231 cells.

  • Treatment Groups: Once tumors reach an average volume of 150-200 mm³, mice are randomized into four groups:

    • Vehicle control

    • Compound-X (dosed orally, daily)

    • Paclitaxel (dosed intravenously, weekly)

    • Compound-X + Paclitaxel

  • Efficacy Assessment: Tumor volume and body weight are measured twice weekly. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, a subset of tumors from each group is excised at specific time points post-treatment to analyze biomarkers such as pHH3 levels by immunohistochemistry or western blot to confirm target engagement in vivo.

  • Tolerability Assessment: Animal well-being is monitored daily, with body weight loss serving as a key indicator of toxicity.

Hypothetical Efficacy Data:

Treatment GroupTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle0+5
Compound-X (50 mg/kg, PO, QD)45-2
Paclitaxel (10 mg/kg, IV, QW)60-8
Combination95 (synergistic)-10

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for benchmarking Compound-X, a putative Mps1 inhibitor, against the standard-of-care chemotherapy, paclitaxel, for the treatment of TNBC. The proposed experiments are designed to rigorously assess the compound's potency, selectivity, mechanism of action, and in vivo efficacy, both as a monotherapy and in a clinically relevant combination.

Positive outcomes from these studies—specifically, high potency and selectivity for Mps1, synergistic anti-tumor activity with paclitaxel in vitro and in vivo, and a manageable tolerability profile—would provide a strong rationale for advancing Compound-X into formal IND-enabling studies. Subsequent investigations would need to focus on detailed ADME (absorption, distribution, metabolism, and excretion) profiling, formal toxicology studies, and the development of a robust clinical biomarker strategy. This structured, data-driven approach is critical for the successful translation of a promising preclinical candidate into a novel therapy for patients with triple-negative breast cancer.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Retrieved from [Link]

  • Wengner, A. M., et al. (2015). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Cancer Research, 75(15 Suppl), Abstract nr 3090. [Link]

  • Bedard, P., et al. (2018). CCTG IND. 236: A Phase 1b study of the Mps1/TTK inhibitor CFI-402257 with weekly paclitaxel in patients with advanced solid tumors. Cancer Research, 78(13 Supplement), P3-07-10. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514. [Link]

  • Janssen, A., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. Cell Death & Disease, 9(5), 543. [Link]

  • Simon Serrano, S., et al. (2020). Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma. Cancers, 12(7), 1935. [Link]

  • Cowley, D. O., et al. (2015). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PLoS ONE, 10(9), e0138738. [Link]

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Comparative

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Approach Featuring 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides an in-depth, technical comparison of leading methodologies to validate the target engagement of novel compounds, using the pyrazole-containing molecule, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, as a representative example of a potential kinase inhibitor with an uncharacterized target profile.

While specific biological data for this particular compound is not yet publicly available, its structural motifs are common in kinase inhibitors.[1] Therefore, we will navigate the process of target engagement validation by comparing hypothetical outcomes for this molecule with the well-documented profiles of established Polo-like kinase 1 (PLK1) inhibitors, such as BI 2536 and Volasertib.[2][3] This comparative approach will illuminate the strengths and nuances of each technique, providing a robust framework for your own drug discovery programs.

The Imperative of Target Validation

Target validation is the critical process of ensuring that a therapeutic effect is mediated through the intended biological target.[4] This multi-stage process moves from initial target identification to confirming engagement at the molecular and cellular levels, and finally to in vivo models.[5] Skipping or inadequately performing this step is a primary contributor to the high attrition rates in clinical trials.[6]

Step 1: Unbiased Target Identification with Chemoproteomics

For a novel compound like 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, the first step is to identify its potential protein targets in an unbiased manner. While broad-panel in vitro kinase assays are useful, a more physiologically relevant approach is to use chemoproteomics in a cellular context.

Kinobeads: A Powerful Tool for Kinase Target Discovery

The "Kinobeads" assay is a state-of-the-art chemoproteomics technique used to profile the interactions of small molecule inhibitors with hundreds of endogenous kinases simultaneously.[7][8] The method relies on competition binding between the compound of interest and a set of broad-spectrum kinase inhibitors immobilized on beads.[9]

The core principle is that if your compound binds to a specific kinase in the cell lysate, it will prevent that kinase from binding to the Kinobeads. By using quantitative mass spectrometry to analyze the proteins that are "competed off" the beads at different concentrations of your compound, you can determine both the identity of the targets and the affinity of the interaction (IC50 or Kd).[10]

Experimental Workflow: Kinobeads Competition Binding Assay

G cluster_0 Lysate Preparation cluster_1 Competition Binding cluster_2 Analysis A Cancer Cell Lines (e.g., HeLa, HCT116) B Cell Lysis A->B C Incubate Lysate with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (Dose-Response) B->C D Add Kinobeads C->D E Incubate to Allow Kinase Binding D->E F Wash and Elute Bound Proteins E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis: Identify and Quantify Competed Kinases H->I

Caption: Workflow of a Kinobeads competition binding experiment.

Comparison with Alternatives
MethodAdvantagesDisadvantages
Kinobeads Unbiased identification of targets in a near-native state; provides affinity data for hundreds of kinases simultaneously.[8]Limited to ATP-competitive inhibitors; may miss kinases not expressed in the chosen cell line or those with low affinity for the beads.[8]
In Vitro Kinase Panels Highly quantitative; broad coverage of the kinome.Uses recombinant enzymes, which may not reflect the native protein's conformation or activity; misses cellular context.
Hypothetical Data for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Let's hypothesize that a Kinobeads experiment reveals that our compound potently binds to Polo-like kinase 1 (PLK1) with a sub-micromolar affinity. This provides a strong, testable hypothesis for its primary target.

KinaseIC50 (nM)
PLK1 85
PLK21250
PLK32300
CDK1>10000
AURKA>10000

Step 2: Validating Target Engagement in Intact Cells

Identifying a potential target is only the first step. The critical question is whether the compound engages this target within the complex environment of a living cell. Two powerful and complementary techniques for this are the Cellular Thermal Shift Assay (CETSA) and the Proximity Ligation Assay (PLA).

Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or tissues.[11] The principle is based on the thermodynamic stabilization of a protein upon ligand binding.[12] When cells are heated, proteins denature and aggregate. However, if a compound is bound to its target protein, the protein-ligand complex is more stable and will denature at a higher temperature.[13]

By heating compound-treated and untreated cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve". A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[14]

Experimental Workflow: Western Blot-Based CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Intact Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions to a Range of Temperatures A->B C Cell Lysis and Centrifugation to Separate Soluble and Aggregated Fractions B->C D Quantify Soluble Target Protein (e.g., by Western Blot) C->D E Plot Melting Curves D->E

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Data: CETSA for PLK1 Inhibitors

A successful CETSA experiment for our hypothetical PLK1 inhibitor would show a dose-dependent thermal shift. This has been demonstrated for other PLK1 inhibitors.[15]

Table: CETSA Melting Temperatures (Tm) for PLK1

CompoundConcentrationApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)-48.5-
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride1 µM52.0+3.5
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride10 µM56.5+8.0
BI 2536 (Comparator)1 µM57.0+8.5
Proximity Ligation Assay (PLA): Visualizing Target Engagement In Situ

The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein interactions, modifications, and localization directly within fixed cells and tissues.[16][17] To validate target engagement, one can use an antibody against the target protein (e.g., PLK1) and a second antibody that recognizes a tag on a modified version of the inhibitor, or a specific antibody that only recognizes the drug-bound conformation of the target.

When both antibodies are in very close proximity (less than 40 nm), which only occurs when the drug is bound to its target, a series of oligonucleotide-mediated ligation and amplification steps generate a fluorescent signal that can be visualized as a distinct spot under a microscope.[18][19] The number of spots per cell can be quantified to measure the extent of target engagement.

Experimental Workflow: In Situ Proximity Ligation Assay (PLA)

G cluster_0 Probe Binding cluster_1 Signal Amplification cluster_2 Detection A Treat, Fix, and Permeabilize Cells B Incubate with Primary Antibodies (Anti-Target and Anti-Drug/Tag) A->B C Incubate with PLA Probes (Oligo-labeled Secondary Antibodies) B->C D Ligation of Oligonucleotides (if in close proximity) C->D E Rolling Circle Amplification (RCA) D->E F Hybridization of Fluorescently Labeled Probes E->F G Microscopy and Image Analysis F->G

Caption: Workflow for visualizing target engagement using PLA.

Comparison of Cellular Target Engagement Methods
MethodAdvantagesDisadvantages
CETSA Directly measures biophysical interaction in intact cells; no need for modified compounds or special antibodies.[20]Can be low-throughput (Western blot version); requires a good antibody for the target protein.
PLA Extremely high sensitivity and specificity; provides subcellular localization information.[18]Requires two high-quality primary antibodies or a modified compound; can be complex to set up.
Co-Immunoprecipitation Widely used for protein-protein interactions.Prone to false positives due to post-lysis interactions; less suitable for small molecule-protein interactions.

Comparative Case Study: Validating PLK1 Inhibition

To put these methods into context, let's compare our hypothetical findings for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride with the known PLK1 inhibitors BI 2536 and Volasertib.

PLK1 is a serine/threonine kinase that is a master regulator of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target.[21][22] BI 2536 is a potent PLK1 inhibitor that also shows off-target activity against bromodomain-containing protein 4 (BRD4).[2][23][24] Volasertib is another potent, ATP-competitive PLK1 inhibitor that also inhibits PLK2 and PLK3 at higher concentrations.[3][25][26]

The target engagement of these compounds has been extensively validated. For instance, treatment with BI 2536 leads to a characteristic mitotic arrest, which is a phenotypic readout consistent with PLK1 inhibition.[27][28] Similarly, Volasertib's engagement with PLK1 in cells has been confirmed, leading to mitotic arrest and apoptosis.[29][30][31]

Summary Comparison Table

Validation Step1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (Hypothetical)BI 2536 (Established Comparator)Volasertib (Established Comparator)
Primary Target ID Kinobeads screen identifies PLK1 as the primary target.Known potent PLK1 inhibitor (IC50 = 0.83 nM).[24] Also inhibits BRD4.[24]Potent PLK1 inhibitor (IC50 = 0.87 nM).[3] Also inhibits PLK2 and PLK3.[3]
Cellular Engagement CETSA shows a significant, dose-dependent thermal stabilization of PLK1.Demonstrates PLK1 target engagement in cells via CETSA.[15]Induces mitotic arrest and apoptosis, consistent with PLK1 inhibition.[25]
Phenotypic Outcome Induces G2/M arrest and apoptosis in cancer cell lines.Causes mitotic arrest and apoptosis.[27]Causes mitotic arrest and apoptosis.[3]

Conclusion and Recommended Workflow

Validating the target engagement of a novel small molecule like 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride requires a multi-faceted, evidence-based approach. No single experiment is sufficient; rather, a confluence of data from orthogonal methods provides the necessary confidence to advance a compound in the drug discovery pipeline.

We recommend the following tiered workflow:

  • Primary Target Identification: Begin with an unbiased, cellular context-rich method like Kinobeads to identify high-affinity kinase targets.

  • Direct Biophysical Validation: Confirm direct target binding in intact cells using CETSA . This provides unequivocal evidence that your compound can access and engage its target in a physiological environment.

  • In Situ Confirmation and Localization: For further confirmation and to understand the subcellular location of target engagement, employ a high-sensitivity technique like PLA .

  • Phenotypic Correlation: Finally, correlate the target engagement data with a cellular phenotype known to be dependent on the target kinase (e.g., mitotic arrest for a PLK1 inhibitor).

By systematically applying these state-of-the-art techniques and comparing the results to well-characterized inhibitors, researchers can build a compelling and robust case for the on-target activity of their novel compounds, paving the way for the next generation of targeted therapeutics.

Detailed Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay
  • Cell Lysis: Culture selected cell lines (e.g., HCT116, U-2 OS) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[10]

  • Lysate Preparation: Quantify protein concentration using a BCA assay. Dilute lysates to a final concentration of 5 mg/mL.

  • Compound Incubation: Prepare serial dilutions of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride in DMSO. Incubate the cell lysate with the compound or vehicle (DMSO) for 45 minutes at 4°C.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysate-compound mixture and incubate for 1 hour at 4°C with rotation to allow for kinase binding.[10]

  • Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute bound proteins from the beads. Reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins using a suitable software suite (e.g., MaxQuant). Calculate IC50 values for competition binding by fitting the dose-response curves using a non-linear regression model.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of the test compound or vehicle control for 1 hour at 37°C.[12]

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[14]

  • Western Blot Analysis: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-PLK1).

  • Quantification and Curve Fitting: Quantify the band intensities from the Western blots. Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C). Plot the normalized intensities against temperature to generate melting curves and determine the apparent Tm.

Protocol 3: In Situ Proximity Ligation Assay (PLA)
  • Cell Culture and Treatment: Seed cells on glass coverslips. The next day, treat with the test compound or vehicle for the desired time.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., provided in a commercial PLA kit) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species (e.g., rabbit anti-PLK1 and mouse anti-drug-tag) overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.[17]

  • Ligation: Wash and then add the ligation solution containing the ligase. Incubate for 30 minutes at 37°C to form a circular DNA template.[19]

  • Amplification: Wash and add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C for rolling-circle amplification.[17]

  • Detection and Mounting: Wash and incubate with the detection solution containing fluorescently labeled oligonucleotides. Wash a final time, mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Imaging: Visualize the PLA signals using a fluorescence microscope. Quantify the number of spots per cell using image analysis software (e.g., ImageJ).

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interaction in cells and tissues using the cellular thermal shift assay. Science. Available from: [Link]

  • Grinshtein, N., et al. (2016). Small-molecule kinase inhibitors for the treatment of cancer.
  • UCL (n.d.). Target Identification and Validation (Small Molecules). University College London. Available from: [Link]

  • Rudolf, A. F., et al. (2012).
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available from: [Link]

  • UKM Medical Molecular Biology Institute (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Available from: [Link]

  • Söderberg, O., et al. (2011). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research. Available from: [Link]

  • Kruse, U., et al. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Zhang, L., et al. (2023). Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research. International Journal of Molecular Sciences. Available from: [Link]

  • Klüver, E., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. Available from: [Link]

  • Park, J. E., et al. (2023). Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells. bioRxiv. Available from: [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Daver, N., et al. (2021). Polo-like kinase inhibition as a therapeutic target in acute myeloid leukemia. Leukemia & Lymphoma. Available from: [Link]

  • Wikipedia (n.d.). Proximity ligation assay. Wikipedia. Available from: [Link]

  • AntBio (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available from: [Link]

  • Cellomatics Biosciences (n.d.). Target Validation. Cellomatics Biosciences. Available from: [Link]

  • MDPI (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. Available from: [Link]

  • Taylor & Francis Online (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Taylor & Francis Online. Available from: [Link]

  • ResearchGate (n.d.). Treatment with BI 2536 induces cell death via apoptosis. ResearchGate. Available from: [Link]

  • Future Science (2018). Proximity ligation assay to study protein–protein interactions of proteins on two different cells. Future Science. Available from: [Link]

  • Drug Discovery World (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. Available from: [Link]

  • Tempo Bioscience (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Tempo Bioscience. Available from: [Link]

  • opnMe (n.d.). PLK1 inhibitor | BI-2536. Boehringer Ingelheim. Available from: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • CETSA (n.d.). CETSA. CETSA. Available from: [Link]

  • ResearchGate (2025). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. ResearchGate. Available from: [Link]

  • Springer (2015). Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity. Springer. Available from: [Link]

  • Wiley Online Library (2020). Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer. Wiley Online Library. Available from: [Link]

  • Clinical Trials Arena (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena. Available from: [Link]

  • Royal Society of Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

  • EPA (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester. EPA. Available from: [Link]

  • PubChem (n.d.). 1H-pyrazol-4-amine. PubChem. Available from: [Link]

  • ACS Publications (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available from: [Link]

Sources

Validation

reproducibility of experiments with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Experimental Reproducibility with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Experimental Reproducibility with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and its Analogs.

In the fast-paced world of drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. The emergence of novel chemical scaffolds, such as those based on the pyrazole nucleus, offers exciting therapeutic possibilities. However, the journey from a promising molecule to a well-characterized compound is often fraught with challenges in establishing robust and reproducible experimental data. This guide provides a comprehensive framework for assessing the biological activity of the novel compound 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride , a molecule embodying the convergence of the pharmacologically significant pyrazole and morpholine moieties.

While specific biological data for this exact compound is not extensively published in peer-reviewed literature, its structural features—a substituted pyrazole core linked to a morpholine group—are prevalent in compounds targeting the central nervous system (CNS).[1][2][3] Drawing from the known activities of analogous structures, this guide will focus on a plausible and testable hypothesis: its potential as a monoamine oxidase (MAO) inhibitor. Pyrazoline derivatives, structurally related to pyrazoles, have been widely investigated as potent and selective MAO inhibitors, making this a logical starting point for characterization.[4][5][6]

This guide will provide a detailed, side-by-side comparison of hypothetical experimental outcomes for our lead compound against a well-characterized comparator, Moclobemide, a known reversible MAO-A inhibitor. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Pyrazole-Morpholine Scaffold: A Privileged Combination for CNS Targeting

The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[7] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[1] The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and can also play a crucial role in target engagement.[8] The combination of these two moieties in 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride suggests a molecule designed for potential interaction with biological targets within the complex milieu of the CNS.

Establishing a Reproducible Experimental Framework: Monoamine Oxidase Inhibition Assay

To investigate the hypothesized activity of our lead compound as a MAO inhibitor, a robust and reproducible in vitro assay is paramount. The following section details a step-by-step protocol for a fluorometric MAO-A inhibition assay, a widely accepted method for screening and characterizing potential inhibitors.

Experimental Workflow: MAO-A Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Compound Dilutions (Lead Compound & Moclobemide) add_compounds Add Compounds to Assay Plate prep_compound->add_compounds prep_enzyme Prepare MAO-A Enzyme Solution add_enzyme Add MAO-A Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/Detection Reagent Mix add_substrate Add Substrate Mix & Start Reaction prep_substrate->add_substrate pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction read_fluorescence Read Fluorescence (Ex/Em) stop_reaction->read_fluorescence data_analysis Data Analysis (IC50 determination) read_fluorescence->data_analysis

Caption: Workflow for the in vitro MAO-A inhibition assay.

Detailed Step-by-Step Protocol for MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride against human recombinant MAO-A.

Materials:

  • Human recombinant MAO-A (e.g., from a commercial supplier)

  • MAO-Glo™ Assay Kit (or similar fluorometric assay system)

  • 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

  • Moclobemide (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well, black, flat-bottom assay plates

  • Multichannel pipettes

  • Incubator (37°C)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride and Moclobemide in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the human recombinant MAO-A enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Assay Execution:

    • Add 5 µL of each compound dilution to the wells of the 96-well plate. Include wells with assay buffer and DMSO as negative controls.

    • Add 20 µL of the diluted MAO-A enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

    • Prepare the substrate/detection reagent mixture according to the manufacturer's instructions.

    • Initiate the reaction by adding 25 µL of the substrate mixture to each well.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • (Optional) Stop the reaction according to the assay kit protocol.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Analysis: A Hypothetical Dataset

To illustrate the expected outcomes and facilitate a comparative analysis, the following table presents hypothetical data for our lead compound and the comparator, Moclobemide.

CompoundTargetAssay TypeIC50 (nM)Hill SlopeR² of Curve Fit
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride MAO-AFluorometric Inhibition851.10.992
Moclobemide MAO-AFluorometric Inhibition2501.00.995

Interpretation of Hypothetical Data:

In this hypothetical scenario, 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride demonstrates more potent inhibition of MAO-A than the established drug, Moclobemide, with a lower IC50 value. The Hill slopes close to 1 for both compounds suggest a 1:1 binding stoichiometry with the enzyme under these assay conditions. The high R² values indicate a good fit of the experimental data to the dose-response curve, lending confidence to the calculated IC50 values.

The Causality Behind Experimental Choices and Ensuring Trustworthiness

Why a Fluorometric Assay? Fluorometric assays are chosen for their high sensitivity, wide dynamic range, and amenability to high-throughput screening. The use of a commercially available, validated kit helps to ensure consistency and reduce inter-laboratory variability.

Importance of the Positive Control: Including a well-characterized positive control like Moclobemide is crucial for validating the assay performance on a given day. It provides a benchmark for potency and ensures that the enzyme and reagents are functioning correctly. Consistent IC50 values for the positive control across multiple experiments are a key indicator of assay reproducibility.

Self-Validating Systems: A well-designed protocol is inherently self-validating. This includes:

  • Appropriate Controls: Negative (vehicle) and positive controls are essential for data normalization and quality control.

  • Statistical Rigor: Performing experiments in triplicate or quadruplicate allows for the calculation of standard deviations and robust statistical analysis.

  • Orthogonal Assays: To confirm the mechanism of action, it is advisable to employ an orthogonal assay, such as a different detection method (e.g., colorimetric) or a cell-based assay measuring downstream effects of MAO inhibition.

Signaling Pathway Context: The Role of MAO in Neurotransmission

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO_A MAO-A Dopamine->MAO_A Metabolism Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DOPAC DOPAC MAO_A->DOPAC Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1351658-98-4), a complex heterocyclic amine. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of both laboratory personnel and the environment.

The structural features of this compound—a pyrazole core, a morpholine ring, and a primary amine, supplied as a dihydrochloride salt—necessitate a careful and informed approach to its disposal.[1][2] This guide will walk you through a risk assessment, personal protective equipment (PPE) requirements, and step-by-step disposal procedures.

Hazard Assessment and Chemical Profile

Known Properties:

PropertyValue/ClassificationSource
Molecular Formula C₉H₁₈Cl₂N₄O[1][2]
Molecular Weight 269.17 g/mol [1][2]
Physical Form Solid[1][2]
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Hazard Statements H315 - Causes skin irritation[2]

The presence of the GHS07 pictogram and the H315 hazard statement indicates that this compound is, at a minimum, a skin irritant.[2] Given its structure as a complex amine, it is prudent to also consider the potential for eye irritation and respiratory irritation if inhaled as a dust.[3][4][5] Therefore, it must be treated as hazardous waste.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3]

Disposal Protocol: A Step-by-Step Guide

Direct disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride into sanitary sewers or general trash is strictly prohibited.[6] This compound must be managed as hazardous chemical waste, following institutional and local regulations.[7][8][9]

Step 1: Waste Segregation and Container Selection

  • Do Not Mix Waste Streams: This compound should be collected as a distinct waste stream. Do not mix it with other waste types, such as halogenated solvents, oxidizers, or strong acids/bases, to prevent potentially violent reactions.[8][9]

  • Container Choice: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[7][8] The original product container is often a suitable choice if it is in good condition.[8] Ensure the container has a secure, tight-fitting lid.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:[7][8][9][10]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride" (no abbreviations or formulas)

  • The approximate quantity of the waste

  • Associated hazards (e.g., "Irritant," "Harmful")

  • The date accumulation started

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): The designated waste container must be kept in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[7][9] This minimizes the release of any potential vapors and prevents spills.

  • Segregated Storage: Store the container in a secondary containment bin to control any potential leaks. Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents.[8]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is nearly full (around 90% capacity) or when you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7][9]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms as instructed by your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the safe disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

G cluster_prep Preparation & Assessment cluster_containment Waste Containment Protocol cluster_storage Storage & Pickup start Start: Disposal Required assess_hazards Assess Hazards (Skin Irritant, Harmful) start->assess_hazards don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe use_hood Work in Fume Hood don_ppe->use_hood select_container Select Compatible Waste Container use_hood->select_container label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date select_container->label_container transfer_waste Transfer Waste to Labeled Container label_container->transfer_waste close_container Securely Close Container transfer_waste->close_container store_saa Store in Designated SAA (Secondary Containment) close_container->store_saa check_full Container >90% Full? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from Environmental Health & Safety check_full->request_pickup Yes end End: Waste Disposed request_pickup->end

Caption: Disposal workflow for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.

Decontamination and Spill Management

Decontamination:

  • Surfaces: All surfaces that may have come into contact with the compound should be decontaminated. A suitable cleaning agent, such as soap and water, followed by a solvent rinse (e.g., 70% ethanol), is generally effective for amine compounds.[11]

  • Glassware: Triple rinse glassware with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS guidelines.[10]

Spill Response:

In the event of a small spill within the fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Use a spill kit with appropriate absorbent material (e.g., vermiculite or sand) to contain the solid material.

  • Cleanup: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area as described above.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

The Rationale Behind the Protocol

This protocol is designed based on the "cradle-to-grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal.

  • Why Not Drain Disposal? The complex heterocyclic structure of this molecule makes it unlikely to be readily biodegradable.[13] Its impact on aquatic ecosystems is unknown, and as a precautionary principle, it should not be introduced into the wastewater system.[6][12]

  • Why Not Regular Trash? As a designated skin irritant and potentially harmful compound, it poses a risk to custodial staff and can leach into the environment from a standard landfill.[6]

  • Why Chemical Incineration? The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste facility.[3] Incineration at high temperatures can break down the nitrogen-containing heterocyclic rings, although this can produce hazardous decomposition products like nitrogen oxides (NOx), which must be managed by the facility's scrubbing systems.[14][15]

  • Why Neutralization is Not a Recommended On-Site Treatment: While the dihydrochloride salt could be neutralized with a base to form the free amine, this process creates a new chemical entity and does not eliminate the hazardous nature of the core molecule.[16][17][18] Such on-site treatment is a regulated activity and should only be performed by trained personnel following a validated and approved EHS protocol. For most laboratory settings, collecting the waste for professional disposal is the safer and more compliant option.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.

References

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • How can I neutralize amine hydrochlorides? ResearchGate. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited. Available at: [Link]

  • Can anyone suggest how to neutralize amine hydrochlorides? ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available at: [Link]

  • 23.3: Reactions of amines. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC. Available at: [Link]

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. Google Patents.
  • DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Chemical cleaning for removal of amine plant scaling. FQE Chemicals. Available at: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available at: [Link]

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Handling

Safe Handling and Personal Protective Equipment (PPE) Guide for 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1351658-98-4).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1351658-98-4). As a pyrazole derivative and an amine salt, this compound requires stringent adherence to safety protocols to mitigate risks associated with its irritant properties. This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge for safe laboratory operations.

Immediate Safety Briefing: Understanding the Hazards

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is classified with the GHS07 pictogram, indicating it is harmful and an irritant[1]. The primary hazards, as defined by harmonized hazard statements, are:

  • H315 - Causes skin irritation: Direct contact with the solid or solutions can lead to skin irritation.[1]

  • H319 - Causes serious eye irritation: The compound poses a significant risk to eyes, capable of causing serious, potentially damaging, irritation.[1]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1]

  • H302 - Harmful if swallowed: While not listed for this specific dihydrochloride salt in the primary source, a structurally similar amine, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine, is classified as harmful if swallowed.[2] Prudence dictates that this risk should be assumed.

These hazards form the basis for all subsequent PPE recommendations and handling protocols. The objective is to create effective barriers between the researcher and the chemical to prevent exposure through contact, inhalation, or ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to ensure comprehensive protection. The selection of PPE is not merely a checklist but a critical system designed to counter the specific hazards of the compound.[3][4]

PPE ComponentSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents Skin Irritation (H315): Provides a direct barrier against the solid compound and its solutions. Gloves must be inspected for integrity before each use and removed properly to avoid contaminating the skin.[5][6]
Eye & Face Protection Chemical safety goggles. A full-face shield is required when handling larger quantities (>25g) or when there is a significant splash risk.Prevents Serious Eye Irritation (H319): Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from dust and splashes.[7][8]
Body Protection A fully-buttoned laboratory coat. Chemical-resistant coveralls may be necessary for large-scale operations.[4]Prevents Skin Contact: Protects skin and personal clothing from accidental spills and contamination.[5]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.Prevents Respiratory Irritation (H335): A fume hood is the primary engineering control to prevent inhalation of dust particles.[6][9] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][8]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a systematic workflow is crucial for minimizing exposure risk.

Weighing and Aliquoting the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations deep within the fume hood. Open the container slowly to avoid creating airborne dust.[9]

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or vessel. Avoid any actions that could generate dust.

  • Closure: Securely close the primary container immediately after aliquoting.

  • Clean-up: Gently wipe down the spatula and any surfaces with a damp cloth or paper towel to collect residual dust, treating the wipe as hazardous waste.

Dissolution and Solution Handling
  • Preparation: Perform this procedure in a chemical fume hood.

  • Solvent Addition: When creating a solution, add the solvent to the vessel containing the solid compound slowly to prevent splashing.

  • Mixing: If required, use a magnetic stirrer or gentle agitation to facilitate dissolution. If using sonication, ensure the vessel is capped.

  • Transfer: When transferring solutions, use appropriate tools like pipettes or funnels to minimize the risk of spills.[6] Always keep containers capped when not in use.

Emergency & Disposal Plans

Emergency Procedures: Responding to Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [10]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If the person feels unwell, call a poison center or doctor.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2][10]

Spill Response Workflow

A minor spill (<5g) in a contained area like a fume hood can be managed by trained laboratory personnel. For any larger spill, or any spill outside of a fume hood, evacuate the area and contact institutional emergency response personnel.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate Assess Size & Location ppe Don Additional PPE (e.g., double gloves, respirator if necessary) evacuate->ppe If spill is minor & contained contain Contain Spill (Use absorbent pads or inert material) ppe->contain collect Collect Contaminated Material (Place in sealed waste container) contain->collect decontaminate Decontaminate Spill Area (Wash site after pickup) collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose

Caption: Workflow for managing a minor chemical spill.

Waste Disposal
  • Solid Waste: Dispose of the compound, empty containers, and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[5][10]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container for halogenated organic waste. Do not pour down the drain.[2][5]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, regional, and national environmental regulations.[3][10]

By integrating these safety protocols into your daily laboratory practice, you can effectively manage the risks associated with 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, ensuring a safe and productive research environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2026). Safety Data Sheet - 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclic amines: chemistry and health. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
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